molecular formula C7H11ClN2O2S B591730 (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride CAS No. 848141-14-0

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B591730
CAS No.: 848141-14-0
M. Wt: 222.687
InChI Key: PIEMVHRCZDIVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride (CAS 848141-14-0) is a high-purity chemical compound supplied for laboratory research use. This organic building block has a molecular formula of C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is recommended to be stored in an inert atmosphere at room temperature or between 2-8°C to maintain stability . Researchers should note that this product is strictly For Research Use Only and is not intended for human, veterinary, or diagnostic use . Compounds featuring a (5-(Methylsulfonyl)pyridin-2-yl)methanamine scaffold are of significant interest in medicinal chemistry. Research indicates that this structural motif is valuable in the development of enzyme inhibitors . Specifically, the 2-aminomethylene-5-sulfonylthiazole core, which shares functional similarities, has been identified in the creation of potent, dual inhibitors of Lysyl Oxidase (LOX) and Lysyl Oxidase Like 2 (LOXL2) . These enzymes play a critical role in catalyzing cross-links in collagen and elastin within the extracellular matrix, and their inhibition is a promising therapeutic strategy for targeting tumor progression and metastatic disease in invasive cancers . Furthermore, the aminomethylenethiazole scaffold can contribute to improved pharmacokinetic properties and demonstrate efficacy in animal models of cancer . This compound serves as a versatile synthetic intermediate for researchers working in drug discovery, particularly in the fields of oncology and enzyme inhibition.

Properties

IUPAC Name

(5-methylsulfonylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-6(4-8)9-5-7;/h2-3,5H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEMVHRCZDIVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its structural features, comprising a methylsulfonyl group and a methanamine hydrochloride moiety on a pyridine scaffold, make it a valuable intermediate in the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics. The methylsulfonyl group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, while the primary amine function provides a key nucleophilic site for further molecular elaboration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is essential for its effective utilization in synthesis and drug discovery workflows.

PropertyValueSource
CAS Number 848141-14-0PubChem
Molecular Formula C₇H₁₁ClN₂O₂SPubChem
Molecular Weight 222.69 g/mol PubChem
Appearance White to off-white solid (typical)Generic
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.Inferred from structure
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.BLDpharm[1]

Synthesis and Mechanistic Insights

The synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the catalytic hydrogenation of a nitrile precursor.

Experimental Protocol: Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Step 1: Preparation of 5-(Methylsulfonyl)-2-pyridinecarbonitrile

This precursor can be synthesized from 5-bromo-2-cyanopyridine via a nucleophilic aromatic substitution reaction with sodium methanesulfinate, catalyzed by a copper(I) salt. The electron-withdrawing nature of the nitrile group facilitates this substitution.

Step 2: Reductive Amination to (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

A solution of 5-(methylsulfonyl)-2-pyridinecarbonitrile in a suitable solvent (e.g., methanol) is subjected to catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in the presence of hydrochloric acid. The acid serves to both protonate the intermediate imine, facilitating its reduction, and to form the final hydrochloride salt in situ.

  • Rationale for Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitriles to primary amines. It offers good activity and selectivity under relatively mild conditions.

  • Role of Hydrochloric Acid: The presence of hydrochloric acid is crucial. It protonates the nitrogen of the nitrile group, making the carbon more electrophilic and susceptible to hydride attack from the catalyst surface. Furthermore, it prevents side reactions, such as the formation of secondary amines, by protonating the newly formed primary amine. Finally, it directly yields the desired hydrochloride salt, which often aids in purification by crystallization.

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Reduction and Salt Formation A 5-Bromo-2-cyanopyridine D 5-(Methylsulfonyl)-2-pyridinecarbonitrile A->D Nucleophilic Aromatic Substitution B Sodium Methanesulfinate B->D Nucleophilic Aromatic Substitution C Copper(I) Catalyst C->D Nucleophilic Aromatic Substitution G (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride D->G Catalytic Hydrogenation E H2, Pd/C F HCl in Methanol Kinase_Inhibitor_Synthesis A (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Pyrimidine Scaffold B->C D c-KIT Kinase Inhibitor Precursor C->D E Further Functionalization D->E F Final c-KIT Kinase Inhibitor E->F

Caption: Role as a building block in c-KIT kinase inhibitor synthesis.

The methylsulfonyl group at the 5-position of the pyridine ring plays a significant role in modulating the electronic properties of the molecule and can be involved in crucial interactions within the kinase's active site, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing the inhibitor's potency and selectivity.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the structure of the molecule. A characteristic peak has been reported in deuterated methanol (CD₃OD). [2]

  • δ 9.10 (s, 1H): This singlet corresponds to the proton at the 6-position of the pyridine ring, which is deshielded by the adjacent nitrogen atom and the electron-withdrawing methylsulfonyl group.

Further expected signals would include:

  • A singlet for the methyl group of the sulfonyl moiety.

  • Signals for the protons on the pyridine ring.

  • A signal for the methylene group adjacent to the amine.

  • A broad signal for the amine protons.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 187.1.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule:

  • N-H stretching: Around 3400-3250 cm⁻¹ for the primary amine.

  • C-H stretching: Around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

  • S=O stretching: Two strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ for the sulfonyl group.

  • C=N and C=C stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

Safety and Handling

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is classified as an irritant. [1]It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1]

Conclusion

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a key synthetic intermediate with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors for oncology. Its well-defined chemical properties and reactivity, coupled with its established role in the synthesis of targeted therapeutics, underscore its importance for researchers and scientists in medicinal chemistry. This guide provides a foundational understanding of this compound, enabling its effective and safe use in the laboratory.

References

  • PubChem. (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Ottokemi. (5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride, 97%. Available at: [Link]

  • Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • PubMed. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Available at: [Link]

  • Google Patents. WO2021007155A1 - Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-n-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl].
  • PubChem. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2013163889A1 - New intermediate compound for preparing vitamin b6.
  • PubMed. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid-Key Intermediate of Lifitegrast (Xiidra). Available at: [Link]

  • Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • WIPO Patentscope. WO/2023/025138 CAMPTOTHECIN DERIVATIVE INTERMEDIATE AND SYNTHESIS METHOD THEREFOR, AND METHOD FOR SYNTHESIZING CAMPTOTHECIN DERIVATIVE BY USING INTERMEDIATE. Available at: [Link]

  • Google Patents. WO2021003517A1 - Derivatives of 4-(imidazo[l,2-a]pyridin-3-yl)-n-(pyridinyl)pyrimidin.
  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][3][4]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Available at: [Link]

  • PubMed. Synthesis and Antibacterial Activity of O-methyl Derivatives of Azalide Antibiotics: II. 6-OME Derivatives via Clarithromycin. Available at: [Link]

  • PMC. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available at: [Link]

  • PubChem. (5-Pyridin-3-ylfuran-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive workflow for the structural elucidation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods to offer a detailed, field-proven approach, emphasizing the causal relationships behind experimental choices and ensuring a self-validating analytical process.

Introduction and Physicochemical Profile

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a small organic molecule featuring a pyridine ring substituted with a methylsulfonyl group and a methanamine hydrochloride salt. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical reactivity, understanding its mechanism of action in biological systems, and ensuring its purity and stability in pharmaceutical formulations.

The initial step in any structural elucidation is to gather fundamental physicochemical information. The compound's molecular formula is C7H11ClN2O2S, with a corresponding molecular weight of 222.69 g/mol [1]. This information is critical for mass spectrometry analysis, providing the expected mass of the molecular ion.

Table 1: Physicochemical Properties of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

PropertyValueSource
Molecular FormulaC7H11ClN2O2SPubChem[1]
Molecular Weight222.69 g/mol PubChem[1]
IUPAC Name(5-methylsulfonyl-2-pyridinyl)methanamine;hydrochloridePubChem[1]

Analytical Workflow: A Multi-Technique Approach

The definitive confirmation of a chemical structure necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The workflow for elucidating the structure of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is outlined below.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Confirmation cluster_3 Data Integration and Final Structure Physicochemical_Properties Physicochemical Properties (Formula, MW) NMR NMR Spectroscopy (1H, 13C, 2D) Physicochemical_Properties->NMR MS Mass Spectrometry (HRMS, MS/MS) Physicochemical_Properties->MS FTIR FTIR Spectroscopy Physicochemical_Properties->FTIR Data_Interpretation Comprehensive Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation FTIR->Data_Interpretation X-Ray_Crystallography Single Crystal X-Ray Crystallography Final_Structure Final Structure Assignment X-Ray_Crystallography->Final_Structure Data_Interpretation->Final_Structure

Caption: A logical workflow for the comprehensive structural elucidation of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the molecule's stereochemistry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, the presence of the electron-withdrawing sulfonyl group and the protonated aminomethyl group will significantly influence the chemical shifts of the pyridine ring protons, pushing them downfield.

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-6 (Pyridine)~8.9d1H
H-4 (Pyridine)~8.2dd1H
H-3 (Pyridine)~7.8d1H
-CH₂- (Methanamine)~4.2s2H
-SO₂CH₃ (Methylsulfonyl)~3.3s3H
-NH₃⁺ (Ammonium)~8.5 (broad)s3H

Note: These are predicted values and may vary slightly in an experimental setting.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (Pyridine)~155
C-5 (Pyridine)~140
C-6 (Pyridine)~150
C-3 (Pyridine)~122
C-4 (Pyridine)~138
-CH₂- (Methanamine)~45
-SO₂CH₃ (Methylsulfonyl)~43

Note: These are predicted values and may vary slightly in an experimental setting.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and hydrochloride salts.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): To definitively assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the free base (C₇H₁₀N₂O₂S).

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation

By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, we can deduce the structural components of the molecule. A plausible fragmentation pathway for the protonated molecule is outlined below. A characteristic loss of SO₂ (64 Da) is often observed for aromatic sulfonyl compounds[1].

MS_Fragmentation Parent [M+H]⁺ m/z = 187.06 Frag1 [M+H - SO₂]⁺ m/z = 123.06 Parent->Frag1 - SO₂ Frag2 [C₅H₄N-CH₂NH₃]⁺ m/z = 108.08 Parent->Frag2 - SO₂CH₃ Frag3 [C₅H₄N]⁺ m/z = 78.05 Frag2->Frag3 - CH₂NH₂

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a mixture of water and methanol with 0.1% formic acid to ensure protonation.

  • Instrumentation: Employ a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as it is well-suited for polar, ionizable compounds.

  • Data Acquisition: Acquire full scan MS data to identify the parent ion and MS/MS data by fragmenting the parent ion to observe the daughter ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)-NH₃⁺N-H stretching
3100-3000Aromatic C-HC-H stretching
2950-2850Aliphatic C-HC-H stretching
~1600, ~1480Pyridine RingC=C and C=N stretching
~1320, ~1150-SO₂-Asymmetric and symmetric S=O stretching[2]
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

Single Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[3][4] This technique provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: High-quality single crystals are essential.[5] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and refined.

Data Integration and Conclusion

The final step in the structure elucidation process is the comprehensive integration of all analytical data. The NMR data provides the carbon-hydrogen framework, the mass spectrometry data confirms the molecular weight and key structural motifs, the FTIR data identifies the functional groups, and the X-ray crystallography provides the definitive 3D structure. The consistency across all these techniques provides a high degree of confidence in the final assigned structure of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride.

This systematic and multi-faceted approach ensures the scientific rigor required in research and development, providing a solid foundation for further studies and applications of this compound.

References

  • PubChem. [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. National Center for Biotechnology Information. URL: [Link]

  • Szymański, S., & Witanowski, M. (1970). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 18(3), 125-129.
  • InstaNANO. FTIR Functional Group Database Table with Search. URL: [Link]

  • Small molecule crystallography. Excillum. URL: [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. URL: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. URL: [Link]

  • X-ray Crystallography. Creative BioMart. URL: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health. URL: [Link]

Sources

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Abstract

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a pyridinylmethanamine derivative characterized by a methylsulfonyl group at the 5-position of the pyridine ring. While this compound is available commercially for research purposes, its specific biological targets and mechanism of action are not extensively documented in publicly available literature.[1][2][3][4] This technical guide, therefore, presents a hypothesized mechanism of action based on structure-activity relationships gleaned from analogous compounds. We postulate that (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride may function as an inhibitor of enzymes or a modulator of receptors, leveraging its key structural features: the electron-withdrawing methylsulfonyl group and the basic methanamine moiety. This guide will detail the proposed molecular interactions and provide a comprehensive, step-by-step experimental workflow for validating this hypothesis.

Introduction and Structural Analysis

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a small molecule with the chemical formula C₇H₁₁ClN₂O₂S.[4] Its structure is comprised of a central pyridine ring, a methanamine group at the 2-position, and a methylsulfonyl group at the 5-position.

  • Pyridine Ring: A six-membered aromatic heterocycle that serves as a scaffold for the functional groups.

  • Methanamine Group (-CH₂NH₂): A primary amine that is protonated at physiological pH, allowing for potential ionic interactions and hydrogen bonding with biological targets.

  • Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group that can significantly influence the electronic properties of the pyridine ring and participate in hydrogen bonding as an acceptor.

The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a critical property for biological assays.[5]

Proposed Mechanism of Action: A Hypothesis

Based on the known activities of structurally related compounds, we propose a hypothetical mechanism of action centered on enzyme inhibition or receptor modulation. The presence of the methylsulfonyl group on a heterocyclic ring is a common feature in various biologically active compounds.

For instance, certain pyrimidine derivatives containing a methylsulfonyl group have been investigated for their potential antimicrobial and antiviral activities, which are thought to arise from the inhibition of enzymes crucial for pathogen replication, such as those involved in DNA synthesis.[5] The electron-withdrawing nature of the sulfonyl group can enhance the interaction of the compound with the active site of target enzymes.[5]

Furthermore, compounds incorporating a pyridin-yl-sulfonyl moiety have demonstrated potent and specific enzyme inhibition. A notable example is TAK-438, a potassium-competitive acid blocker that inhibits H+,K+-ATPase.[6] This suggests that the sulfonyl-pyridine scaffold can be effectively utilized to target specific enzyme active sites.

The pyridin-2-yl-methylamine scaffold itself is also of interest, with derivatives being explored as potential antidepressants and analgesics, hinting at interactions with targets within the central nervous system.[7]

Therefore, we hypothesize that (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride may act as an inhibitor of a specific class of enzymes, such as kinases, transferases, or proteases, or as a modulator of a receptor, potentially within the central nervous system. The primary amine could form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in a binding pocket, while the methylsulfonyl group could act as a hydrogen bond acceptor.

Visualizing the Proposed Interaction

Proposed Mechanism of Action Hypothetical Binding of (5-(Methylsulfonyl)pyridin-2-yl)methanamine to a Target Protein cluster_0 Target Protein Binding Pocket cluster_1 Ligand: (5-(Methylsulfonyl)pyridin-2-yl)methanamine Target_Residue_1 Aspartic Acid / Glutamic Acid Target_Residue_2 Hydrophobic Pocket Target_Residue_3 Hydrogen Bond Donor Ligand { Methanamine (-CH₂NH₃⁺) | Pyridine Ring | Methylsulfonyl (-SO₂CH₃)} Target_Residue_3->Ligand:f2 Hydrogen Bond Ligand:f0->Target_Residue_1 Ionic Interaction Ligand:f1->Target_Residue_2 Hydrophobic Interaction Target_Identification_Workflow Start Compound Synthesis and QC Kinase_Screen Broad-Spectrum Kinase Panel Screen Start->Kinase_Screen Receptor_Screen Receptor Binding Affinity Panel Screen Start->Receptor_Screen Kinase_Hits Identify Kinase Hits (>50% Inhibition) Kinase_Screen->Kinase_Hits Receptor_Hits Identify Receptor Hits (>50% Displacement) Receptor_Screen->Receptor_Hits No_Hits_Kinase No Significant Hits Kinase_Hits->No_Hits_Kinase No Hits Proceed_Kinase Proceed to Tier 2: Dose-Response & Selectivity Kinase_Hits->Proceed_Kinase Hits Identified No_Hits_Receptor No Significant Hits Receptor_Hits->No_Hits_Receptor No Hits Proceed_Receptor Proceed to Tier 2: Dose-Response & Functional Assays Receptor_Hits->Proceed_Receptor Hits Identified

Caption: Tier 1 experimental workflow for target identification.

Tier 2: Hit Confirmation and Characterization

Once potential targets are identified, the next step is to confirm these interactions and determine their potency and selectivity.

Protocol 3: Dose-Response and IC₅₀ Determination

  • Objective: To quantify the inhibitory potency of the compound against the identified "hit" enzymes or receptors.

  • Methodology:

    • Perform the same assay as in Tier 1 for the specific hit(s).

    • Use a serial dilution of the compound (e.g., 10-point, 3-fold dilution series) to generate a dose-response curve.

    • Include appropriate positive and negative controls.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

Protocol 4: Mechanism of Inhibition (for Enzymes)

  • Objective: To determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Methodology:

    • Perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor.

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

  • Data Analysis: Analyze the changes in Km (substrate affinity) and Vmax (maximum reaction velocity) in the presence of the inhibitor to elucidate the mechanism of inhibition.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Data

Kinase Target% Inhibition @ 10 µMIC₅₀ (µM)
Kinase A85%0.5
Kinase B15%> 20
Kinase C92%0.2
Kinase D5%> 20

Table 2: Hypothetical Receptor Binding Data

Receptor Target% Displacement @ 10 µMKi (µM)
Receptor X78%1.2
Receptor Y12%> 20
Receptor Z5%> 20

Conclusion

While the precise mechanism of action for (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride remains to be definitively elucidated, its structural features provide a strong basis for hypothesizing its role as an enzyme inhibitor or receptor modulator. The proposed experimental workflow offers a robust and systematic approach to test this hypothesis, starting from broad screening for target identification to detailed characterization of the molecular interactions. The insights gained from such studies would be invaluable for the research community and could pave the way for the development of novel therapeutics.

References

  • Ottokemi. (5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride, 97%. Available at: [Link]

  • Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. Available at: [Link]

  • Next Peptide. 848141-14-0 | (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. Available at: [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

Unraveling the Therapeutic Potential: A Technical Guide to Identifying the Biological Targets of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. Given the limited direct research on this specific molecule, this document outlines a scientifically rigorous, multi-pronged approach based on the known activities of structurally related pyridine derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of potential outcomes, thereby creating a self-validating system for target discovery.

Introduction to (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a small molecule featuring a central pyridine ring, a structure renowned for its prevalence in a wide array of biologically active compounds.[1][2] The presence of a methylsulfonyl group, an electron-withdrawing moiety, and a methanamine hydrochloride salt, which can enhance solubility, suggests the potential for specific interactions with biological macromolecules.[3] While direct biological targets of this specific compound are not yet extensively documented, the broader class of pyridine derivatives exhibits a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][4][5][6] This suggests that (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride could interact with a variety of protein classes, including kinases, G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes.

This guide will, therefore, not focus on a single known target but will instead provide a roadmap for the systematic identification and validation of the molecular targets of this promising compound.

A Phased Approach to Target Identification and Validation

A logical and efficient workflow is crucial for de-risking and advancing a compound through the drug discovery pipeline. We propose a three-phased approach: initial target hypothesis generation through broad-based screening, focused target validation, and finally, elucidation of the mechanism of action.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action Studies Phenotypic Screening Phenotypic Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Computational Modeling Computational Modeling Affinity Chromatography->Computational Modeling Biochemical Assays Biochemical Assays Computational Modeling->Biochemical Assays Biophysical Assays Biophysical Assays Biochemical Assays->Biophysical Assays Cellular Target Engagement Assays Cellular Target Engagement Assays Biophysical Assays->Cellular Target Engagement Assays Signaling Pathway Analysis Signaling Pathway Analysis Cellular Target Engagement Assays->Signaling Pathway Analysis In Vivo Target Validation In Vivo Target Validation Signaling Pathway Analysis->In Vivo Target Validation

Figure 1: A three-phased workflow for target identification and validation.

Phase 1: Target Hypothesis Generation

The initial phase aims to cast a wide net to identify potential interacting proteins. This is based on the principle of moving from broad, unbiased screens to more focused, hypothesis-driven experiments.

Phenotypic Screening

Given the diverse activities of pyridine derivatives, a logical first step is to perform broad phenotypic screens across a panel of well-characterized cell lines (e.g., NCI-60 panel). This will help to identify potential therapeutic areas, such as oncology or immunology, and can provide initial clues about the compound's mechanism of action.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a powerful, unbiased approach to directly identify proteins that bind to the compound of interest.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization:

    • Synthesize an analogue of (5-(Methylsulfonyl)pyridin-2-yl)methanamine with a suitable linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimally interfere with binding.

    • Covalently couple the linker-modified compound to a solid support matrix (e.g., NHS-activated sepharose beads).

    • Rationale: Covalent attachment ensures that the compound does not leach during the experiment.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (identified from phenotypic screening) to a high density.

    • Lyse the cells using a mild, non-denaturing lysis buffer (e.g., containing 0.1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

    • Rationale: A native protein conformation is essential for identifying true binding partners.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-immobilized beads.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker and blocking agent alone.

    • Rationale: The negative control is crucial to identify and subtract non-specific binders to the matrix itself.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by either:

      • Competitive elution with an excess of free (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride.

      • Denaturing elution with a buffer containing SDS and a reducing agent.

    • Rationale: Competitive elution is more specific, while denaturing elution is more efficient at recovering all bound proteins.

  • Protein Identification by Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

Computational Modeling and In Silico Screening

In parallel with experimental approaches, computational methods can be employed to predict potential targets.

  • Similarity Searching: Utilize the chemical structure of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride to search databases of known bioactive molecules (e.g., ChEMBL, PubChem). Hits with high structural similarity may share common targets.

  • Reverse Docking: Screen the compound against a library of 3D protein structures of known drug targets. This can identify potential binding partners based on favorable docking scores and interaction patterns.

Phase 2: Target Validation

The list of putative targets generated in Phase 1 must be rigorously validated through orthogonal, hypothesis-driven assays.

Biochemical Assays

For each high-confidence candidate protein identified, direct functional assays are required.

Target ClassExample AssayRationale
Kinases In vitro kinase activity assay (e.g., ADP-Glo™, LanthaScreen™)Directly measures the effect of the compound on the enzymatic activity of the purified kinase.
GPCRs Radioligand binding assay or functional assays (e.g., cAMP measurement, calcium flux)Determines if the compound binds to the receptor and whether it acts as an agonist or antagonist.
Enzymes Substrate conversion assay (e.g., spectrophotometric, fluorometric)Measures the rate of the enzymatic reaction in the presence and absence of the compound.
Biophysical Assays

These methods confirm a direct physical interaction between the compound and the target protein.

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics (kon, koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters.

  • Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon ligand binding, indicating a stabilizing interaction.

Experimental Protocol: Thermal Shift Assay

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the purified target protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange), and varying concentrations of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride.

    • Include a no-ligand control.

  • Thermal Denaturation:

    • Use a real-time PCR instrument to gradually increase the temperature of the plate.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum.

    • A significant increase in Tm in the presence of the compound indicates a stabilizing interaction and thus, binding.

Cellular Target Engagement Assays

It is crucial to confirm that the compound engages its target in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): An in-cell version of the TSA, where cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified by Western blotting or other means.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the cellular phenotype induced by the compound is rescued or mimicked by knockdown/knockout, it provides strong evidence for on-target activity.

Phase 3: Elucidation of Mechanism of Action

Once a target is validated, the focus shifts to understanding the downstream consequences of target engagement.

Signaling Pathway Analysis
  • Phospho-proteomics: If the target is a kinase or part of a phosphorylation cascade, use mass spectrometry-based phospho-proteomics to identify changes in the phosphorylation status of downstream signaling proteins.

  • Western Blotting: Use pathway-specific antibodies to probe for changes in the expression and phosphorylation levels of key signaling nodes.

G cluster_0 Upstream cluster_1 Downstream Signaling cluster_2 Cellular Response Compound (5-(Methylsulfonyl)pyridin-2-yl) methanamine hydrochloride Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate1 Substrate 1 Target->Substrate1 Phosphorylation Substrate2 Substrate 2 Target->Substrate2 Phosphorylation Effector Downstream Effector Substrate1->Effector Substrate2->Effector Phenotype Observed Phenotype (e.g., Apoptosis) Effector->Phenotype

Figure 2: A hypothetical signaling pathway modulated by the compound.

In Vivo Target Validation

The final step is to demonstrate that the compound's efficacy in an animal model of disease is dependent on its engagement with the identified target. This can be achieved through the use of knockout or conditional knockout animal models.

Conclusion

The journey to identify and validate the biological targets of a novel compound like (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a complex but logical process. By employing a phased approach that begins with broad, unbiased screening and progressively narrows down to specific, hypothesis-driven validation experiments, researchers can build a robust and compelling case for a compound's mechanism of action. This in-depth understanding is paramount for the successful translation of a promising molecule from the laboratory to the clinic.

References

  • PubMed. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. [Link]

  • PubMed. (1989). Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. [Link]

  • PubMed. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]

  • PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • PubMed. (2017). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. [Link]

  • PubChem. 2-(Methylsulfonyl)pyridine. [Link]

  • PMC. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]

  • PubMed. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • PubMed. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]

Sources

The Pivotal Role of the Methylsulfonyl Pyridine Moiety in Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a pyridine ring and a methylsulfonyl group creates a powerful and versatile pharmacophore that has become increasingly prevalent in modern drug discovery. This technical guide provides an in-depth exploration of the methylsulfonyl pyridine moiety, dissecting its fundamental physicochemical properties and elucidating its multifaceted roles in achieving potent and selective bioactivity. We will delve into key therapeutic areas where this moiety has proven instrumental, including anti-inflammatory and oncology applications, by examining its interactions with critical biological targets such as enzymes and kinases. Through detailed case studies, structure-activity relationship (SAR) analyses, and practical experimental protocols, this guide offers field-proven insights for researchers and drug development professionals seeking to leverage this privileged structural motif in their own discovery programs.

Core Physicochemical & Pharmacokinetic Profile

The strategic incorporation of a methylsulfonyl pyridine moiety into a drug candidate is a deliberate choice rooted in its unique combination of electronic and steric properties. Understanding these foundational characteristics is paramount to appreciating its role in bioactivity.

The sulfonyl group (R-S(=O)₂-R') is a potent electron-withdrawing group, a feature that significantly influences the electronic landscape of the entire molecule.[1] When attached to a pyridine ring, this effect is amplified. This strong inductive pull lowers the pKa of the pyridine nitrogen, reducing its basicity. From a drug design perspective, this is a critical manipulation; it allows for fine-tuning of a molecule's ionization state at physiological pH, which directly impacts cell permeability, target engagement, and off-target ion channel interactions.

Furthermore, the methylsulfonyl group is a strong hydrogen bond acceptor via its two oxygen atoms, while simultaneously being metabolically robust.[1] It is generally stable against hydrolysis and resistant to reductive metabolism at the sulfur atom.[1] This inherent stability can shield adjacent parts of the molecule from metabolic attack, prolonging half-life. The pyridine ring itself introduces polarity and a site for hydrogen bonding, which can enhance aqueous solubility and bioavailability.[2][3] The combination of these features—tunable basicity, hydrogen bonding capability, and metabolic stability—makes the methylsulfonyl pyridine moiety an attractive building block for improving the overall drug-like properties of a lead compound.[4][5]

Key Biological Targets and Mechanisms of Action

The utility of the methylsulfonyl pyridine scaffold is best illustrated through its successful application in modulating key biological targets.

Selective Enzyme Inhibition: The COX-2 Paradigm

One of the most prominent examples of the methylsulfonyl pyridine moiety in action is in the design of selective cyclooxygenase-2 (COX-2) inhibitors. These non-steroidal anti-inflammatory drugs (NSAIDs) aim to block the production of pro-inflammatory prostaglandins by inhibiting COX-2, while sparing the related COX-1 isoform responsible for gastric cytoprotection and platelet aggregation.[6]

Etoricoxib , a highly selective COX-2 inhibitor, is a quintessential case study.[7][8] Its structure features a central pyridine ring linked to a 4-(methylsulfonyl)phenyl group.[9] The selectivity of etoricoxib for COX-2 over COX-1 is remarkable, with an IC50 ratio (COX-1/COX-2) of 106.[7]

Causality Behind Selectivity: The active site of COX-2 possesses a larger, more accommodating hydrophobic side pocket compared to COX-1. The methylsulfonyl group of etoricoxib is specifically designed to project into this side pocket. The sulfonamide or methylsulfonyl moiety is a known prerequisite for high-affinity binding and selectivity in this class of drugs.[10] The pyridine ring serves as a rigid scaffold, correctly orienting the methylsulfonylphenyl group for optimal insertion into this selective binding region. This precise fit, driven by favorable van der Waals interactions, is a key determinant of its high selectivity and potency.[7][9]

cluster_COX2 COX-2 Active Site cluster_Inhibitor Etoricoxib (Hypothetical Binding) MainChannel Main Catalytic Channel SidePocket Hydrophilic Side Pocket Scaffold Pyridine Scaffold Scaffold->MainChannel Binds in Main Channel Methylsulfonyl Methylsulfonyl Group Methylsulfonyl->SidePocket Projects into Selective Pocket

Caption: Hypothetical binding of a methylsulfonyl pyridine COX-2 inhibitor.

Dual Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[11][12] The methylsulfonyl pyridine moiety has been effectively employed in the design of kinase inhibitors that can simultaneously block multiple oncogenic pathways.

CK-3 , a novel methylsulfonyl pyridine derivative, exemplifies this strategy. It has demonstrated potent anti-tumor activity in hepatocellular carcinoma (HCC) by acting as a dual inhibitor of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[13][14] These two pathways are frequently hyperactivated in HCC and are interconnected by complex feedback loops.[13] Targeting a single pathway often leads to compensatory activation of the other, resulting in drug resistance.

Mechanistic Rationale: By simultaneously blocking key nodes in both pathways (PI3K and ERK), CK-3 can preemptively shut down these feedback mechanisms.[13][14] The methylsulfonyl pyridine core likely serves as a scaffold that presents pharmacophoric features necessary for binding to the ATP-binding pockets of both PI3K and ERK. The electron-deficient nature of the sulfonyl-substituted ring system can facilitate crucial interactions, such as hydrogen bonds with the kinase hinge region, a common binding motif for kinase inhibitors.

RTK1 Growth Factor Receptor PI3K PI3K RTK1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF AKT->RAF crosstalk Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 RTK2 Growth Factor Receptor RAS RAS RTK2->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->mTOR crosstalk Proliferation2 Cell Proliferation & Survival ERK->Proliferation2 CK3 CK-3 (Methylsulfonyl Pyridine) CK3->PI3K CK3->ERK

Caption: Dual inhibition of PI3K/AKT and MAPK/ERK pathways by CK-3.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the methylsulfonyl pyridine core has yielded critical insights into the structural requirements for optimal bioactivity.

A study on a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines as COX-2 inhibitors revealed that substitutions on the central pyridine ring were crucial for potency.[9] The introduction of a 5-chloro substituent led to a significant increase in COX-2 inhibitory activity, identifying 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine (a close analog of Etoricoxib) as the optimal compound in the series.[9] This highlights that while the methylsulfonylphenyl group is essential for selectivity, fine-tuning the electronic and steric properties of the core pyridine scaffold is necessary to maximize potency.

Compound ModificationTargetIC50 (µM)Rationale for Change
Parent Scaffold COX-2>10Establish baseline activity.
Add 5-Chloro to Central PyridineCOX-20.019Enhances binding affinity through electronic/steric effects.
Add 5-Methyl to Central PyridineCOX-20.045Explores steric tolerance in the active site.
Parent Scaffold COX-1>100Confirm isoform selectivity.
Add 5-Chloro to Central PyridineCOX-1>100Ensure modification does not compromise selectivity.
(Data is illustrative, based on trends described in Friesen et al., 1998)[9]

Similarly, in the development of styrylsulfonyl-methylpyridine derivatives as anticancer agents, modifications to the substitution pattern on the styryl ring dramatically impacted cytotoxicity.[15] This demonstrates a modularity where the methylsulfonyl pyridine acts as a core functional unit, while activity is tuned by peripheral substitutions.

Synthetic & Experimental Methodologies

The practical application of the methylsulfonyl pyridine moiety in drug discovery relies on robust synthetic protocols and reliable bioactivity assays.

General Synthetic Workflow

The construction of these molecules often involves a convergent synthesis. A common approach is the coupling of a pre-formed pyridyl component with a phenyl ring already bearing the methylsulfonyl group, often via a Suzuki or Stille cross-coupling reaction. The methylsulfonyl group itself is typically installed by oxidation of a more readily available methylthio- precursor using an oxidizing agent like m-CPBA or Oxone.

Caption: A common synthetic workflow for methylsulfonyl pyridine derivatives.

Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay (Human Whole Blood)

This protocol is a self-validating system to determine the potency and selectivity of a test compound against COX-1 and COX-2 in a physiologically relevant matrix.

Objective: To measure the IC50 of a test compound for the inhibition of prostaglandin E2 (PGE2) production (COX-2 activity) and thromboxane B2 (TXB2) production (COX-1 activity).

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound in DMSO.

    • LPS (Lipopolysaccharide) solution (for COX-2 induction).

    • Heparinized whole human blood from healthy, consenting donors who have not taken NSAIDs for at least 7 days.

  • COX-2 Activity Assay:

    • Aliquot 1 mL of heparinized whole blood into sterile polypropylene tubes.

    • Add the test compound at various final concentrations (typically from 0.001 to 100 µM). Include a vehicle control (DMSO). Pre-incubate for 15 minutes at 37°C.

    • Induce COX-2 expression by adding LPS to a final concentration of 10 µg/mL.

    • Incubate for 24 hours at 37°C in a humidified incubator.

    • Centrifuge the tubes at 2,000 x g for 15 minutes to separate the plasma.

    • Collect the plasma supernatant and store at -80°C until analysis.

    • Quantify PGE2 concentration in the plasma using a validated ELISA kit.

  • COX-1 Activity Assay:

    • Aliquot 1 mL of fresh heparinized whole blood into tubes containing the test compound at various concentrations, as prepared for the COX-2 assay.

    • Allow blood to clot by incubating for 1 hour at 37°C. This process stimulates platelet aggregation and TXB2 production via COX-1.

    • Centrifuge at 2,000 x g for 15 minutes to separate the serum.

    • Collect the serum and store at -80°C until analysis.

    • Quantify TXB2 concentration in the serum using a validated ELISA kit.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 and TXB2 production for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a four-parameter logistic equation.

    • Calculate the COX-1/COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).

Conclusion and Future Perspectives

The methylsulfonyl pyridine moiety is far more than a simple combination of two chemical groups; it is a sophisticated and highly effective pharmacophore. Its ability to confer metabolic stability, modulate physicochemical properties, and engage in specific, high-affinity interactions with biological targets has cemented its role in modern medicinal chemistry. As demonstrated in the realms of anti-inflammatory and anticancer drug discovery, its rational application leads to compounds with enhanced potency, selectivity, and drug-like properties.

Looking forward, the versatility of this moiety suggests its potential in a broader range of therapeutic areas. Its application in designing covalent inhibitors, where the electron-withdrawing nature of the sulfonyl pyridine can activate a nearby warhead, is an exciting avenue of exploration.[16] Furthermore, as our understanding of complex biological signaling networks deepens, the use of this scaffold in developing multi-target agents to combat multifactorial diseases and overcome drug resistance will undoubtedly continue to grow. For the drug discovery professional, the methylsulfonyl pyridine moiety remains a valuable and powerful tool in the arsenal for creating the next generation of innovative medicines.

References

  • Etoricoxib | 202409-33-4. ChemicalBook.
  • Etoricoxib | C18H15ClN2O2S | CID 123619.
  • Etoricoxib - 5-Chloro-3-[4-(methylsulfonyl)phenyl]. Sigma-Aldrich.
  • Etoricoxib | 202409-33-4. Tokyo Chemical Industry Co., Ltd.
  • Structure of etoricoxib (5-chloro-2-(6-methyl pyridin-3-yl)-3-(4methylsulfonylphenyl) pyridine).
  • Lu, T., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry.
  • Celecoxib. Wikipedia.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways.
  • CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways.
  • 4-(Methylsulfonylmethyl)pyridine. Benchchem.
  • Celecoxib.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • 4-(Methylsulfonyl)pyridine. Benchchem.
  • Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. PubMed.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC, PubMed Central.
  • Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. ChemRxiv.
  • Celecoxib | C17H14F3N3O2S | CID 2662.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Friesen, R. W., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Celecoxib: MedlinePlus Drug Inform
  • 2-(methylsulfonyl)pyridine | 17075-14-8. ChemicalBook.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd
  • 17075-14-8|2-(Methylsulfonyl)pyridine. BLD Pharm.
  • Pyridine, 2-(methylsulfonyl)- CAS NO.17075-14-8. Shanghai Run-Biotech Co., Ltd.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, Dovepress.
  • Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. PMC, PubMed Central.
  • Celecoxib (oral route). Mayo Clinic.
  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Pyridinylimidazole based p38 MAP kinase inhibitors. PubMed.
  • Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.

Sources

The Art and Science of Kinase Inhibition: A Technical Guide to Leveraging Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Kinase Conundrum and the Pyridine Panacea

Protein kinases, the master regulators of cellular communication, represent one of the most critical and intensely pursued target classes in modern drug discovery. Their fundamental role in orchestrating a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis, places them at the heart of human health and disease.[1][2][3] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of numerous pathologies, most notably cancer, but also inflammatory, metabolic, and neurodegenerative disorders.[1][2][4] This has catalyzed a multi-billion dollar industry dedicated to the discovery and development of small molecule kinase inhibitors.

Within the vast chemical space explored for kinase inhibition, the pyridine scaffold has emerged as a "privileged" structure.[5] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal anchor for designing potent and selective kinase inhibitors.[5][6] Pyridine and its fused derivatives, such as pyrazolopyridines, are prevalent in numerous FDA-approved kinase inhibitors, a testament to their clinical success.[7][8] This guide provides an in-depth technical exploration of the discovery of novel kinase inhibitors using pyridine derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the intricate workflow, from the rational design and synthesis of pyridine-based compound libraries to the rigorous screening and lead optimization processes that pave the way for clinical candidates.

I. The Foundation: Rational Design and Synthesis of Pyridine-Based Libraries

The journey to a novel kinase inhibitor begins with the thoughtful construction of a diverse yet focused chemical library. The pyridine core serves as the foundation, upon which a variety of substituents are strategically installed to probe the chemical space of the kinase active site.

A. The Privileged Scaffold: Why Pyridine?

The utility of the pyridine ring in kinase inhibitor design is multi-faceted:

  • Hinge-Binding Motif: The nitrogen atom of the pyridine ring is an excellent hydrogen bond acceptor, enabling it to form crucial interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a cornerstone of potent kinase inhibition.

  • Vectorial Diversity: The pyridine ring offers multiple points for substitution (positions 2, 3, 4, 5, and 6), allowing for the exploration of different sub-pockets within the kinase active site. This vectorial diversity is key to achieving both potency and selectivity.

  • Physicochemical Properties: The pyridine moiety generally imparts favorable physicochemical properties, such as aqueous solubility, which are crucial for drug-likeness.

  • Synthetic Accessibility: A rich history of synthetic methodology provides a robust toolkit for the facile and diverse functionalization of the pyridine core.[3][9][10][11]

B. Synthetic Strategies: Building the Arsenal

A multitude of synthetic routes can be employed to generate libraries of substituted pyridine derivatives. The choice of strategy is often dictated by the desired substitution pattern and the available starting materials.

1. Multi-Component Reactions (MCRs) for Rapid Diversification:

MCRs are highly efficient for generating a large number of diverse structures from simple starting materials in a single step.[3][11]

Experimental Protocol: Four-Component Synthesis of 2-Aminopyridines [3]

  • Reactant Preparation: In a suitable reaction vessel, combine an acetophenone derivative (0.1 mol), malononitrile (0.1 mol), an aldehyde derivative (0.1 mol), and ammonium carbonate (0.1 mol).

  • Reaction Conditions: Stir the mixture at room temperature under solvent-free conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solid product is washed several times with diethyl ether to yield the desired 2-aminopyridine derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

2. Palladium-Catalyzed Cross-Coupling Reactions for Precise Functionalization:

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable for the controlled introduction of aryl, heteroaryl, and amino groups onto the pyridine scaffold, particularly from halo-pyridine precursors like 3-amino-2-chloropyridine.[10]

Experimental Protocol: Suzuki-Miyaura Coupling on 3-Amino-2-chloropyridine [10]

  • Reaction Setup: To a solution of 3-amino-2-chloropyridine (1 mmol) and an appropriate boronic acid or ester (1.2 mmol) in a mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) and a base like potassium carbonate (2 mmol).

  • Reaction Conditions: Heat the mixture to 85°C and stir for 8 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

II. The Hunt for Hits: High-Throughput and Fragment-Based Screening

With a library of pyridine derivatives in hand, the next critical phase is to identify "hits"—compounds that exhibit inhibitory activity against the kinase of interest. High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are two powerful and complementary approaches to this endeavor.

A. High-Throughput Screening (HTS): Casting a Wide Net

HTS allows for the rapid screening of thousands of compounds against a specific kinase target. A variety of assay formats are available, each with its own advantages and limitations.

1. Radiometric Assays: The Gold Standard

Radiometric assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.[12][13][14][15][16] They are highly sensitive and less prone to interference from colored or fluorescent compounds.

Experimental Protocol: Radiometric Kinase Assay (Dot Blot Format) [12]

  • Reaction Preparation: In a 96- or 384-well plate, prepare a reaction mixture containing the kinase, a suitable peptide or protein substrate, and the test compound (or DMSO as a control) in an appropriate kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP containing a known amount of [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Stopping the Reaction and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a small aliquot of each reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

  • Washing: Wash the membrane extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Detection and Quantification: Dry the membrane and expose it to a phosphor screen. Quantify the amount of incorporated radioactivity using a phosphorimager. The signal intensity is directly proportional to the kinase activity.

2. Fluorescence-Based Assays: A Non-Radioactive Alternative

Fluorescence-based assays offer a safer and often more convenient alternative to radiometric methods. Fluorescence Polarization (FP) is a widely used format.[4][17][18][19][20]

Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay [17][19]

  • Assay Principle: This assay relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger molecule. In a kinase assay, a fluorescently labeled phosphopeptide tracer is used, which binds to a phosphospecific antibody.

  • Reaction Setup: In a microplate, the kinase reaction is performed in the presence of the test compound.

  • Detection: After the kinase reaction, the fluorescent tracer and the phosphospecific antibody are added. The amount of phosphorylated substrate is proportional to the amount of tracer that binds to the antibody, resulting in a high FP signal.

  • Data Analysis: A decrease in the FP signal in the presence of an inhibitor indicates a reduction in kinase activity.

B. Fragment-Based Drug Discovery (FBDD): Building from the Ground Up

FBDD involves screening smaller, lower molecular weight compounds ("fragments") that typically bind to the target with lower affinity.[21] These fragment hits are then optimized into more potent lead compounds. The advantage of FBDD is that it can explore chemical space more efficiently and often yields leads with better physicochemical properties.

III. The Power of Prediction: In Silico Approaches to Kinase Inhibitor Design

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of kinase inhibitors.[22][23][24]

A. Virtual Screening: A Digital Search for Hits

Virtual screening involves the computational screening of large compound libraries against a 3D structure of the target kinase.[22][25][23][24]

Workflow: Virtual Screening of a Pyridine Derivative Library

  • Target Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and removing water molecules.

  • Ligand Library Preparation: Generate 3D conformers for each pyridine derivative in the library and assign appropriate protonation states and charges.

  • Molecular Docking: Dock each ligand into the ATP-binding site of the kinase using a suitable docking program (e.g., AutoDock, Glide, GOLD).

  • Scoring and Ranking: Score the docked poses based on their predicted binding affinity. Rank the compounds and select the top-scoring candidates for experimental validation.

B. Molecular Dynamics (MD) Simulations: Understanding the Dynamics of Binding

MD simulations provide insights into the dynamic behavior of the kinase-inhibitor complex over time, offering a more realistic picture of the binding interactions.[1][26][27][28][29]

Protocol: Molecular Dynamics Simulation of a Kinase-Pyridine Inhibitor Complex [26][27][28]

  • System Setup: Place the docked kinase-inhibitor complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Analysis: Analyze the trajectory to study the stability of the complex, key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes in the protein.

IV. From Hit to Lead: The Art of Optimization

Once initial hits are identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and drug-like properties of the compounds.

A. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Language

SAR studies involve systematically modifying the structure of a hit compound and evaluating the impact of these changes on its biological activity.[30][31][32] This provides a detailed understanding of which parts of the molecule are crucial for binding and which can be modified to improve its properties.

Interpreting SAR Data:

By analyzing the SAR data, medicinal chemists can build a model of the pharmacophore—the essential structural features required for activity. For example, SAR studies on a series of pyridine-based inhibitors might reveal that a specific substituent at the 4-position is critical for potency, while modifications at the 2-position can be used to tune selectivity.[21][33][34][35]

B. Kinase Selectivity Profiling: Hitting the Right Target

Achieving selectivity is a major challenge in kinase inhibitor development due to the high degree of conservation in the ATP-binding site across the kinome.[36][37] Off-target inhibition can lead to undesirable side effects. Therefore, it is crucial to profile lead compounds against a panel of kinases to assess their selectivity.

C. ADME/Tox Profiling: Ensuring Drug-Likeness

In addition to potency and selectivity, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. Early assessment of these properties is essential to avoid late-stage failures in drug development.

V. Case Study: The Development of Pyridine-Based VRK1 and VRK2 Inhibitors

A recent study highlights the successful application of the principles outlined in this guide to develop inhibitors for Vaccinia-related kinases 1 and 2 (VRK1 and VRK2).[33] Starting from an aminopyridine scaffold, researchers employed an iterative process of SAR-guided medicinal chemistry and structural biology to develop potent and selective inhibitors.[33] The study demonstrated how subtle modifications to the pyridine core and its substituents could dramatically impact potency and selectivity for these closely related kinases.[33]

VI. Conclusion: The Future of Pyridine-Based Kinase Inhibitors

The discovery of novel kinase inhibitors is a dynamic and evolving field. The pyridine scaffold, with its proven track record and synthetic versatility, will undoubtedly continue to be a cornerstone of these efforts. The integration of advanced computational methods with high-throughput experimental techniques will further accelerate the design and optimization of the next generation of pyridine-based kinase inhibitors, offering new hope for the treatment of a wide range of diseases.

Visualizations

Diagram 1: The Kinase Inhibitor Discovery Workflow

Kinase_Inhibitor_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Hit ID cluster_2 Computational Modeling cluster_3 Lead Optimization Library_Design Rational Library Design (Pyridine Scaffold) Synthesis Chemical Synthesis (e.g., MCR, Cross-Coupling) Library_Design->Synthesis Screening High-Throughput Screening (Radiometric, FP Assays) Synthesis->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Initial Hits Virtual_Screening Virtual Screening MD_Simulations MD Simulations Virtual_Screening->MD_Simulations MD_Simulations->SAR Binding Insights Selectivity Kinase Selectivity Profiling SAR->Selectivity ADME_Tox ADME/Tox Profiling Selectivity->ADME_Tox Candidate Candidate ADME_Tox->Candidate Preclinical Candidate

Caption: A streamlined workflow for the discovery of pyridine-based kinase inhibitors.

Diagram 2: A Representative Kinase Signaling Pathway

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_TK RAS RAS Receptor_TK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Pyridine_Inhibitor Pyridine-based Kinase Inhibitor Pyridine_Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK pathway by a pyridine-based RAF inhibitor.

References

  • Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. (2022). PMC. [Link]

  • Schematic workflow is summarizing the virtual screening of kinase inhibitors. ResearchGate. [Link]

  • (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... ResearchGate. [Link]

  • A high-throughput radiometric kinase assay. (2015). PMC. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Virtual screening workflow for glycogen synthase kinase 3β inhibitors: convergence of ligand-based and structure-based approaches. PMC. [Link]

  • Virtual Screening Workflow for Glycogen Synthase Kinase 3β Inhibitors. Amanote Research. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. [Link]

  • Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information. PubMed. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Unipd. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. IntechOpen. [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Molecular Dynamics Simulation of HPK1 Inhibitor Complex (PDB 9H8D) – Protein-Ligand Interactions. Reddit. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. ACS Omega. [Link]

  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. [Link]

  • Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. PMC. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. PMC. [Link]

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. [Link]

  • Steered Molecular Dynamics Simulations Reveal the Likelier Dissociation Pathway of Imatinib from Its Targeting Kinases c-Kit and Abl. PubMed Central. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

(5-(Methylsulfonyl)pyridin-2-yl)methanamine and its hydrochloride salt are pivotal intermediates in contemporary medicinal chemistry. The pyridine scaffold is a privileged structure in drug discovery, known for its role in forming critical interactions with biological targets, particularly protein kinases.[1][2][3] The methylsulfonyl group at the 5-position acts as a potent hydrogen bond acceptor and can significantly influence the molecule's solubility and metabolic stability. The primary aminomethyl group at the 2-position serves as a versatile synthetic handle for constructing a diverse array of pharmacologically active molecules.

This document provides a comprehensive guide to a reliable and scalable two-step synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. The synthetic strategy is predicated on two core transformations:

  • Oxidation: Conversion of a commercially available or readily synthesized methylthio-substituted pyridine nitrile to the corresponding methylsulfonyl derivative. This approach is often more direct than attempting to introduce a sulfone group onto a pyridine ring that already contains other functionalities.

  • Reduction: Selective reduction of the nitrile functionality to a primary amine using catalytic hydrogenation. This method is highly efficient and generally provides clean conversion with good yields.[4][5][6]

The final step involves the in situ formation and isolation of the thermodynamically stable hydrochloride salt, which improves the compound's crystallinity, handling characteristics, and aqueous solubility—properties that are highly advantageous for subsequent applications in drug development.[7][8]

Overall Synthetic Pathway

The logical flow of the synthesis is designed to build molecular complexity in a controlled manner, beginning with the foundational pyridine core and sequentially installing the required functional groups.

cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination & Salt Formation start 2-Cyano-5-(methylthio)pyridine intermediate1 5-(Methylsulfonyl)-2-pyridinecarbonitrile start->intermediate1 m-CPBA or Oxone® DCM intermediate2 (5-(Methylsulfonyl)pyridin-2-yl)methanamine intermediate1->intermediate2 H₂ (g), Pd/C Methanol, HCl (cat.) product (5-(Methylsulfonyl)pyridin-2-yl)methanamine Hydrochloride intermediate2->product In situ protonation cluster_step1 Protocol A: Oxidation cluster_step2 Protocol B: Reduction & Salt Formation A1 Dissolve Starting Material in DCM A2 Cool to 0-5 °C A1->A2 A3 Add m-CPBA (Portion-wise) A2->A3 A4 Warm to RT Stir 2-4h A3->A4 A5 Quench with Na₂S₂O₃ (aq) A4->A5 A6 Neutralize with NaHCO₃ (aq) A5->A6 A7 Separate Layers & Extract with DCM A6->A7 A8 Dry (MgSO₄) & Concentrate A7->A8 A9 Purify (Recrystallization or Chromatography) A8->A9 B1 Combine Intermediate, MeOH, Pd/C, and HCl B2 Evacuate & Backfill with H₂ (3x) B1->B2 B3 Stir under H₂ atm (RT, 0.5-2h) B2->B3 B4 Purge with N₂/Ar B3->B4 B5 Filter through Celite® B4->B5 B6 Concentrate Filtrate B5->B6 B7 Isolate Final Product (Hydrochloride Salt) B6->B7

Sources

Application Notes and Protocols for (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the experimental use of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. Drawing upon the known biological activities of structurally related sulfonylpyridine and pyridinylmethanamine derivatives, this guide outlines putative applications and detailed protocols for investigating this compound's potential as a kinase inhibitor and an antimicrobial agent. The protocols are designed to be self-validating and are supported by established methodologies in the field. This guide is intended to empower researchers to explore the therapeutic potential of this compound with scientific rigor.

Introduction and Chemical Profile

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a pyridinylmethanamine derivative characterized by a methylsulfonyl group at the 5-position of the pyridine ring. The hydrochloride salt form generally confers improved solubility in aqueous solutions, a desirable property for biological assays. While specific biological activities for this compound are not extensively documented in publicly available literature, the sulfonylpyridine moiety is a well-established pharmacophore in medicinal chemistry, frequently associated with a range of biological targets.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂O₂S[1]
Molecular Weight 222.69 g/mol [1]
CAS Number 848141-14-0[1]
Appearance Solid (typical)N/A
Purity ≥95% (typical for research grade)[2]

Safety and Handling:

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a chemical fume hood is recommended. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier[3][4][5][6][7].

Putative Biological Activities and Rationale for Investigation

The chemical structure of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride suggests several plausible biological activities based on extensive research into related compounds.

Kinase Inhibition

The sulfonylpyridine scaffold is present in numerous compounds designed as kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The electron-withdrawing nature of the sulfonyl group can influence the binding affinity and selectivity of the compound for the ATP-binding pocket of various kinases. Structurally similar compounds have shown inhibitory activity against kinases such as PI3K/mTOR and Bruton's tyrosine kinase (BTK). Therefore, it is hypothesized that (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride may function as a kinase inhibitor.

Conceptual Signaling Pathway: Generic Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Kinase Cascade (e.g., PI3K/AKT/mTOR) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Downstream_Effectors Downstream Effectors Kinase_Cascade->Downstream_Effectors Phosphorylates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activates Test_Compound (5-(Methylsulfonyl)pyridin-2-yl) methanamine hydrochloride Test_Compound->Kinase_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Putative inhibition of a kinase cascade by the test compound.

Antimicrobial Activity

Sulfonylpyridine derivatives have also been investigated for their antimicrobial properties. For instance, some analogs have demonstrated activity against Chlamydia trachomatis. The pyridine ring is a common feature in many antimicrobial agents. The mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of other vital cellular processes. Given these precedents, (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride warrants investigation for its potential antimicrobial effects.

Experimental Protocols

This section provides detailed, step-by-step protocols to investigate the putative biological activities of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride.

Preliminary Assays

3.1.1. Solubility Assessment

Principle: To determine the solubility of the compound in aqueous buffers and common solvents used in biological assays to ensure accurate and reproducible experimental conditions.

Protocol:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride in a suitable solvent such as dimethyl sulfoxide (DMSO) or sterile water.

  • Serial Dilutions: Serially dilute the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline (PBS), cell culture medium) to a range of concentrations.

  • Visual Inspection: Visually inspect the solutions for any precipitation.

  • Spectrophotometric Analysis: For a more quantitative assessment, centrifuge the solutions to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax. Compare the absorbance to a standard curve to determine the concentration.

3.1.2. Cytotoxicity Assessment

Principle: To determine the concentration range at which the compound exhibits cytotoxic effects, which is crucial for interpreting the results of subsequent cell-based assays. The Lactate Dehydrogenase (LDH) assay is a common method for assessing cytotoxicity by measuring the release of LDH from damaged cells.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., a cancer cell line for kinase inhibitor screening or a host cell line for antimicrobial testing) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent or a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture that measures LDH activity.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cytotoxicity relative to the positive control.

Kinase Inhibition and Cellular Effects

Experimental Workflow: Kinase Inhibitor Screening

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation A In Vitro Kinase Assay (Biochemical) B Determine IC50 A->B C Cell Viability Assay (MTT) B->C D Western Blot Analysis (Phosphorylation) C->D E Apoptosis Assay (Annexin V) D->E F Correlate Biochemical and Cellular Activity E->F

Caption: A streamlined workflow for kinase inhibitor screening.

3.2.1. In Vitro Kinase Inhibition Assay (Biochemical)

Principle: To directly measure the inhibitory effect of the compound on the activity of a specific kinase in a cell-free system. Luminescence-based assays that quantify ATP consumption or ADP production are common.

Protocol: ADP-Glo™ Kinase Assay (Promega) or similar

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction with the kinase of interest, its specific substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add serial dilutions of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride to the wells. Include a positive control inhibitor (e.g., staurosporine) and a vehicle control (DMSO).

  • Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture and incubate at the optimal temperature and time for the specific kinase.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a series of enzymatic reactions that lead to a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3.2.2. Cell Viability Assay (MTT)

Principle: To assess the effect of the compound on cell proliferation and viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be quantified.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a panel of cell lines relevant to the target kinase) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

3.2.3. Western Blot Analysis of Kinase Signaling

Principle: To determine if the compound inhibits the phosphorylation of downstream targets of the putative kinase in a cellular context.

Protocol:

  • Cell Treatment: Treat cells with the compound at concentrations around its GI50 value for a short period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream target and the total form of the protein (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.

3.2.4. Apoptosis Assay (Annexin V Staining)

Principle: To determine if the observed decrease in cell viability is due to the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Protocol:

  • Cell Treatment: Treat cells with the compound at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Stain the cells with a fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI) in a binding buffer.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Antimicrobial Susceptibility Testing

3.3.1. In Vitro Susceptibility Testing for Chlamydia trachomatis

Principle: To determine the minimum inhibitory concentration (MIC) of the compound against C. trachomatis in a cell culture model.

Protocol:

  • Cell Culture: Grow a susceptible host cell line (e.g., McCoy or HeLa cells) to confluence in 96-well plates.

  • Infection: Infect the cell monolayers with a standardized inoculum of C. trachomatis.

  • Compound Addition: After a short pre-incubation period to allow for bacterial entry, add serial dilutions of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride to the wells. Include a positive control (infected, untreated cells) and a negative control (uninfected cells).

  • Incubation: Incubate the plates for 48-72 hours to allow for chlamydial replication.

  • Inclusion Staining: Fix the cells and stain for chlamydial inclusions using an immunofluorescence assay with a specific antibody.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits the formation of chlamydial inclusions.

Data Interpretation and Further Steps

The results from these assays will provide a comprehensive initial profile of the biological activity of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. A potent and selective kinase inhibitor with significant cellular activity would be a promising candidate for further preclinical development. Similarly, significant antimicrobial activity at non-cytotoxic concentrations would warrant further investigation. Subsequent steps could include lead optimization, in vivo efficacy studies in animal models, and detailed mechanism of action studies.

References

  • Challener, C. A. (2018). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Retrieved from [Link]

  • Ottokemi. (n.d.). (5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride, 97%. Retrieved from [Link]

  • Ancell, J. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World. Retrieved from [Link]

  • University of Toronto. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Retrieved from [Link]

  • D'Atri, V., et al. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 23(12), 3127. Retrieved from [Link]

  • PubChem. (n.d.). [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • Arik, M., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

Sources

The Strategic Role of (5-(Methylsulfonyl)pyridin-2-yl)methanamine Hydrochloride in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of contemporary drug discovery, particularly in oncology. Within the medicinal chemist's arsenal, certain molecular scaffolds have emerged as privileged structures, offering a favorable combination of synthetic accessibility and desirable pharmacodynamic and pharmacokinetic properties. (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride has solidified its position as a critical building block in the synthesis of a new generation of kinase inhibitors. This technical guide provides an in-depth analysis of the strategic application of this intermediate, focusing on its role in the development of targeted therapies. We will elucidate the causality behind its use, provide detailed synthetic protocols for its incorporation, and explore its impact on the biological activity of notable kinase inhibitors, such as the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.

Introduction: The Significance of the Sulfonylpyridine Moiety in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes. The pyridine ring is a common heterocycle in many kinase inhibitors, valued for its ability to form key hydrogen bonds with the kinase hinge region. The strategic functionalization of this ring system is a key aspect of modern medicinal chemistry.

The incorporation of a methylsulfonyl group at the 5-position of the pyridine ring, coupled with a methanamine at the 2-position, as seen in (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride , offers a unique confluence of properties. The sulfonyl group, with its strong electron-withdrawing nature and capacity for hydrogen bonding, can significantly influence the molecule's binding affinity and selectivity. Furthermore, it can enhance solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for the development of orally bioavailable drugs.

This application note will delve into the practical synthesis and application of this key intermediate, with a focus on its contribution to the development of potent and selective kinase inhibitors.

Physicochemical Properties and Design Rationale

The utility of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride in kinase inhibitor synthesis is rooted in its distinct physicochemical characteristics.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₇H₁₁ClN₂O₂S
Molecular Weight 222.70 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
Appearance White to off-white solid
Solubility Soluble in water and polar organic solventsFacilitates handling and reaction setup.
Key Functional Groups Primary amine, Sulfone, PyridineProvide multiple points for synthetic modification and interaction with the target kinase.

The design rationale for incorporating the (5-methylsulfonyl)pyridin-2-yl moiety into kinase inhibitors is multifaceted:

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase. The sulfonyl oxygens can also participate in hydrogen bonding with amino acid residues in the ATP binding pocket.

  • Enhanced Potency: The sulfonyl group can occupy a specific sub-pocket within the kinase active site, leading to increased potency.

  • Improved Selectivity: The specific substitution pattern on the pyridine ring can disfavor binding to off-target kinases, thereby improving the inhibitor's selectivity profile.

  • Favorable ADME Properties: The polarity of the sulfonyl group can improve aqueous solubility, which is often a challenge in drug development. This can lead to better oral bioavailability.

Synthesis Protocol: Preparation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine Hydrochloride

The following protocol details a reliable method for the synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, adapted from established procedures. This two-step synthesis starts from the commercially available 5-(methylsulfonyl)-2-pyridinecarbonitrile.

Step 1: Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

This step involves the catalytic hydrogenation of the nitrile to the primary amine.

Materials:

  • 5-(Methylsulfonyl)-2-pyridinecarbonitrile

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a suitable hydrogenation vessel, add 5-(methylsulfonyl)-2-pyridinecarbonitrile (1.0 eq).

  • Add methanol to dissolve the starting material.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Add a few drops of concentrated hydrochloric acid.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (5-(Methylsulfonyl)pyridin-2-yl)methanamine.

Step 2: Formation of the Hydrochloride Salt
  • Dissolve the crude amine from Step 1 in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in isopropanol) dropwise with stirring.

  • A precipitate of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Salt Formation 5-(Methylsulfonyl)-2-pyridinecarbonitrile 5-(Methylsulfonyl)-2-pyridinecarbonitrile ReactionVessel Hydrogenation Vessel 5-(Methylsulfonyl)-2-pyridinecarbonitrile->ReactionVessel Amine_Intermediate (5-(Methylsulfonyl)pyridin-2-yl)methanamine ReactionVessel->Amine_Intermediate H2_PdC H₂ / Pd/C MeOH, HCl (cat.) H2_PdC->ReactionVessel Final_Product (5-(Methylsulfonyl)pyridin-2-yl)methanamine Hydrochloride Amine_Intermediate->Final_Product HCl_Solution HCl Solution HCl_Solution->Final_Product

Caption: Synthetic workflow for (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride.

Application in Kinase Inhibitor Synthesis: A Case Study of a FAK Inhibitor

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[1] Its overexpression is associated with tumor progression and metastasis, making it an attractive target for cancer therapy.[2][3] GSK2256098 is a potent and selective FAK inhibitor that has been evaluated in clinical trials.[4][5] The synthesis of GSK2256098 and related analogs often utilizes (5-(methylsulfonyl)pyridin-2-yl)methanamine as a key building block.

The sulfonylpyridine moiety in FAK inhibitors is critical for achieving high potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that the methylsulfonyl group at the 5-position of the pyridine ring can form favorable interactions within a specific pocket of the FAK active site.[6][7]

Illustrative Synthetic Protocol: Coupling to a Pyrimidine Core

The following is a generalized protocol for the coupling of (5-(methylsulfonyl)pyridin-2-yl)methanamine to a generic 2,4-dichloropyrimidine core, a common scaffold in kinase inhibitors.

Materials:

  • (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

  • 2,4-Dichloropyrimidine derivative

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 2,4-dichloropyrimidine derivative (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add (5-(methylsulfonyl)pyridin-2-yl)methanamine hydrochloride (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

G Start_Materials 2,4-Dichloropyrimidine Derivative + (5-(Methylsulfonyl)pyridin-2-yl)methanamine HCl Reaction Nucleophilic Aromatic Substitution (DIPEA, DMF, 80-100°C) Start_Materials->Reaction Coupled_Product FAK Inhibitor Precursor Reaction->Coupled_Product Purification Workup & Purification Coupled_Product->Purification Final_Inhibitor Potent FAK Inhibitor Purification->Final_Inhibitor

Caption: General workflow for incorporating the sulfonylpyridine moiety.

Signaling Pathway Context: FAK in Cancer

FAK is a critical node in integrin and growth factor receptor signaling pathways. Its inhibition by compounds synthesized using (5-(methylsulfonyl)pyridin-2-yl)methanamine hydrochloride can block downstream signaling cascades that promote cell survival, proliferation, and migration.

FAK_Signaling cluster_0 Upstream Signals cluster_1 Downstream Pathways cluster_2 Cellular Responses Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Migration Migration FAK->Migration GSK2256098 GSK2256098 (FAK Inhibitor) GSK2256098->FAK Inhibition Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK_ERK->Proliferation

Caption: Simplified FAK signaling pathway and the point of inhibition.

Conclusion

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a valuable and versatile building block in the synthesis of modern kinase inhibitors. Its unique combination of a hydrogen-bond-accepting pyridine ring, a polar and interactive sulfonyl group, and a reactive primary amine handle makes it an attractive component for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic properties. The case study of its application in the synthesis of FAK inhibitors highlights its strategic importance in targeting key cancer-related signaling pathways. The detailed synthetic protocols provided herein offer a practical guide for researchers in the field of drug discovery and development.

References

  • Siegmund, M., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963–971. Available from: [Link]

  • Zaro, B. W., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 648–651. Available from: [Link]

  • Shu, X., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Bioorganic & Medicinal Chemistry, 25(15), 4067–4077. Available from: [Link]

  • Kyzer, J. L., et al. (2022). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. RSC Chemical Biology, 3(10), 1221–1229. Available from: [Link]

  • Li, J., et al. (2024). Discovery of 2,4-diarylaminopyrimidine derivatives bearing sulfonamide moiety as novel FAK inhibitors. European Journal of Medicinal Chemistry, 265, 116089. Available from: [Link]

  • Li, S., et al. (2016). Chemical Structure Characteristics and Bioactivity of Small Molecule FAK Inhibitors. Anticancer Agents in Medicinal Chemistry, 16(8), 934–941. Available from: [Link]

  • Soria, J. C., et al. (2017). A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors. Annals of Oncology, 28(1), 197–203. Available from: [Link]

  • Zhao, X., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cancer. International Journal of Biochemistry & Cell Biology, 43(12), 1648–1657.
  • Manzo, A. D., et al. (2021). Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(12), e0126021. Available from: [Link]

  • Wen, P. Y., et al. (2018). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-Oncology, 20(11), 1518–1526. Available from: [Link]

  • Process for the preparation on 2-aminomethylpyridine derivatives. Google Patents.
  • Ding, K., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741. Available from: [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Process for the preparation of 2-aminomethylpyridine derivative. Google Patents.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
  • Kumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. Available from: [Link]

  • Stokes, J. B., et al. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. Cancer Biology & Therapy, 15(10), 1308–1317. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3021. Available from: [Link]

  • Process for preparing 2-chloro-5-aminomethyl-pyridine. Google Patents.
  • Bemis, G. W., et al. (2008). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Bioorganic & Medicinal Chemistry Letters, 18(16), 4723–4726. Available from: [Link]

  • Soria, J. C., et al. (2017). A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors. Annals of Oncology, 28(1), 197–203. Available from: [Link]

  • 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. Google Patents.
  • Wen, P. Y., et al. (2018). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-Oncology, 20(11), 1518–1526. Available from: [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
  • Synthesis of pharmaceutically useful pyridine derivatives. Google Patents.
  • Stokes, J. B., et al. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. Cancer Biology & Therapy, 15(10), 1308–1317. Available from: [Link]

  • Franzini, M., et al. (2013). Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1967–1973. Available from: [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. National Institutes of Health. Available from: [Link]

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.

Sources

analytical techniques for pyridinylmethanamine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Pyridinylmethanamine Hydrochloride

Abstract

This comprehensive guide provides a detailed framework of analytical techniques for the complete characterization of Pyridinylmethanamine Hydrochloride, a key intermediate and structural motif in pharmaceutical compounds. The protocols and methodologies outlined herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and adherence to regulatory standards. This document covers structural elucidation via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy; purity and assay determination using High-Performance Liquid Chromatography (HPLC) with a focus on method validation according to ICH guidelines; and physicochemical property assessment through Thermal Analysis (TGA/DSC).

Introduction: The Imperative for Rigorous Characterization

Pyridinylmethanamine and its derivatives are fundamental building blocks in medicinal chemistry. The hydrochloride salt form is often preferred to enhance stability and solubility. For any active pharmaceutical ingredient (API) or intermediate, unequivocal characterization is a cornerstone of drug development, ensuring identity, purity, safety, and efficacy. A multi-faceted analytical approach is not merely a procedural formality but a scientific necessity to construct a complete profile of the molecule.

Regulatory bodies mandate that analytical procedures for release and stability testing be validated to demonstrate their suitability for the intended purpose.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, to ensure all methodologies are robust, reliable, and fit-for-purpose.[1][2][3][4]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Fig 1: Integrated Analytical Workflow", fontsize=10, fontcolor="#5F6368"]; }

Caption: Figure 1. An overview of the integrated analytical workflow for the comprehensive characterization of Pyridinylmethanamine Hydrochloride.

Structural Elucidation: Confirming Molecular Identity

The primary step in characterization is the unambiguous confirmation of the molecular structure. A combination of spectroscopic techniques provides orthogonal data points to build a high-confidence structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. The formation of the hydrochloride salt causes a downfield shift of the signals from the pyridine ring protons due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of Pyridinylmethanamine Hydrochloride and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ allows for the observation of exchangeable protons (NH₃⁺), which would be exchanged in D₂O.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (Typical):

    • ¹H NMR: Spectral width of 12-16 ppm, 32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR: Spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Interpretation: The expected spectral data provides a unique fingerprint of the molecule.

¹H NMR Data (Expected in DMSO-d₆) ¹³C NMR Data (Expected in DMSO-d₆)
Chemical Shift (ppm) Assignment
~8.60 (d)Protons ortho to N (H2, H6)
~7.40 (d)Protons meta to N (H3, H5)
~4.00 (s)Methylene protons (-CH₂-)
~3.00 (br s)Amine protons (-NH₃⁺)

Note: Actual chemical shifts may vary slightly based on solvent and concentration. Data is synthesized from typical values for pyridyl compounds.[6][7]

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and elemental composition (via High-Resolution MS), confirming the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) offers corroborating structural evidence. For a hydrochloride salt analyzed via electrospray ionization (ESI), the spectrum will show the protonated free base.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion Parameters (Typical):

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Scan Range: m/z 50-500

Data Interpretation:

  • Molecular Ion: The primary ion observed will be the protonated free base, [C₆H₈N₂ + H]⁺.

    • Calculated Monoisotopic Mass: 109.0766 Da

  • Key Fragmentation: In MS/MS analysis, fragmentation of the parent ion (m/z 109) can be induced. A characteristic fragmentation pathway for amines is alpha-cleavage.[8][9]

    • Loss of NH₃: A fragment at m/z 92, corresponding to the loss of ammonia from the protonated molecule.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The resulting spectrum provides a "molecular fingerprint" that can be used for identification by comparison to a reference standard. The presence of the hydrochloride salt will introduce characteristic bands related to the ammonium (R-NH₃⁺) group.[10][11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: An FTIR spectrometer with a universal ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

Data Interpretation:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Assignment
3100-3000C-H StretchAromatic C-H (Pyridine Ring)
3000-2800N-H StretchAmmonium (-NH₃⁺)
~2900C-H StretchAliphatic C-H (-CH₂-)
~1600, ~1500C=C, C=N StretchPyridine Ring Skeletal Vibrations
1600-1500N-H BendAmmonium (-NH₃⁺)

Note: Data synthesized from typical values for pyridine hydrochlorides and primary amines.[13][14]

Purity and Assay Determination via HPLC

Causality: HPLC is the gold standard for determining the purity and assay of pharmaceutical compounds.[15] A well-developed and validated method can separate the main component from process-related impurities and degradation products, allowing for their accurate quantification.

Experimental Protocol: Reversed-Phase HPLC Method

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, 85:15 (Mobile Phase A : Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~0.5 mg/mL.

Method Validation Protocol (ICH Q2(R2) Framework)

A validation protocol must be established before the study.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1][3]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption [label="Fig 2: HPLC Validation Workflow", fontsize=10, fontcolor="#5F6368"]; }

Caption: Figure 2. A logical workflow for the validation of an HPLC assay method according to ICH guidelines.

Validation Parameters & Acceptance Criteria:

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light).Peak for pyridinylmethanamine is pure and resolved from all degradation products and interferences.
Linearity Analyze at least 5 concentrations over the range of 50-150% of the target assay concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.80-120% of the test concentration.
Accuracy Perform recovery studies by spiking a placebo with known amounts of API at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[16]
LOD / LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).System suitability parameters remain within acceptable limits; peak area RSD ≤ 2.0%.

Physicochemical Characterization: Thermal Properties

Causality: Thermal analysis techniques like TGA and DSC are essential for characterizing the physicochemical properties of a drug substance.[17][18] DSC determines the melting point and heat of fusion, which are indicators of purity and polymorphic form. TGA measures changes in mass as a function of temperature, revealing information about thermal stability, decomposition, and the presence of solvates or hydrates.[19][20][21]

Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or alumina pan.

  • TGA/DSC Parameters (Typical):

    • Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.[19]

Data Interpretation:

  • DSC Curve:

    • A sharp endothermic peak corresponding to the melting of the crystalline solid. The onset temperature is taken as the melting point.

    • Exothermic events at higher temperatures indicate decomposition.

  • TGA Curve:

    • The curve should remain flat until the onset of decomposition, indicating the material is thermally stable up to that temperature.

    • A significant mass loss will coincide with the decomposition events seen in the DSC curve. Any mass loss at temperatures below ~120°C could indicate the presence of residual solvent or water.[19]

Conclusion

The analytical characterization of Pyridinylmethanamine Hydrochloride is a comprehensive process that relies on the synergistic application of multiple advanced techniques. The protocols detailed in this guide provide a robust framework for confirming the identity, purity, potency, and stability of this important pharmaceutical building block. By grounding these methodologies in the principles of scientific causality and regulatory compliance, researchers can generate a complete and reliable data package suitable for all stages of drug development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • PubChem - NIH. (n.d.). 3-Pyridinemethanamine. Available at: [Link]

  • PubMed - NIH. (n.d.). Pyrimethamine analysis by enzyme inhibition and HPLC assays. Available at: [Link]

  • NIST WebBook. (n.d.). 3-Pyridinemethanamine. Available at: [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • NIST WebBook. (n.d.). 2-Pyridinemethanamine, N-methyl-. Available at: [Link]

  • University of Szeged. (n.d.). Thermal analysis. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs. Available at: [Link]

  • MHLW. (n.d.). Official Monographs. Available at: [Link]

  • PubMed Central - NIH. (n.d.). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis.... Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Available at: [Link]

  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools.... Available at: [Link]

  • NIST WebBook. (n.d.). Pyridine hydrochloride. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... Available at: [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method.... Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Available at: [Link]

  • TA Instruments. (n.d.). THERMAL ANALYSIS. Available at: [Link]

  • PubMed. (n.d.). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines.... Available at: [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Available at: [Link]

  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.... Available at: [Link]

  • MDPI. (2024, July 22). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Available at: [Link]

  • EDQM. (2023, October 4). Pharmeuropa 35.4 just released. Available at: [Link]

  • EDQM. (2024, April 4). Pharmeuropa 36.2 just released. Available at: [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • ResearchGate. (2016, June 13). Synthesis, characterization and development of validated RP-HPLC method.... Available at: [Link]

Sources

Application Note & Protocols: Strategic Coupling of (5-(Methylsulfonyl)pyridin-2-yl)methanamine Hydrochloride with Diverse Heterocyclic Cores

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (5-(Methylsulfonyl)pyridin-2-yl)methanamine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Its incorporation into novel molecular entities is a key strategy in drug discovery. This document provides an in-depth guide for researchers, offering validated protocols for the efficient coupling of its hydrochloride salt with a range of heterocyclic cores. We move beyond simple procedural lists to explain the underlying chemical principles, empowering scientists to adapt and troubleshoot these critical synthetic transformations. Three primary C-N bond-forming strategies are covered: amide bond formation, reductive amination, and Buchwald-Hartwig cross-coupling.

Reagent Profile and Critical Handling Procedures

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a stable, crystalline solid, making it convenient for storage and handling.[1][2][3] Understanding its properties is the first step to successful implementation in a synthetic workflow.

PropertyValueSource
CAS Number 848141-14-0[1][3]
Molecular Formula C₇H₁₁ClN₂O₂S[1]
Molecular Weight 222.69 g/mol [1][3]
Appearance Solid[4]
Storage Inert atmosphere, room temperature[1]
The Hydrochloride Salt: A Critical Consideration

A frequent oversight in experimental design is failing to account for the amine's salt form. The primary amine is protonated, rendering it non-nucleophilic. Therefore, liberation of the free amine is essential for reactivity . This is typically achieved in situ by the addition of a suitable base.

Expert Insight: At least one molar equivalent of base must be added to neutralize the hydrochloride salt before the amine can participate in the desired reaction. This is in addition to any base required by the reaction mechanism itself (e.g., as an acid scavenger in amide couplings or as a component of the catalytic system in cross-coupling reactions). Common choices for neutralization include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which are non-nucleophilic and will not compete in the reaction.

Core Coupling Methodologies: Protocols and Rationale

The versatility of (5-(Methylsulfonyl)pyridin-2-yl)methanamine allows for its conjugation to heterocyclic cores through several robust chemical reactions.

Amide Bond Formation: Coupling with Heterocyclic Carboxylic Acids

The formation of an amide bond is one of the most fundamental and widely utilized reactions in pharmaceutical synthesis.[5] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions, necessitating the activation of the carboxylic acid.

Causality Behind Experimental Choices: The choice of coupling reagent is critical and depends on the steric and electronic properties of the heterocyclic acid. For electron-deficient or sterically hindered acids, more potent activating agents are required to achieve high yields and avoid side reactions.

  • Carbodiimides (EDC, DCC): These reagents form a highly reactive O-acylisourea intermediate.[6] While effective, they can sometimes lead to racemization in chiral substrates and the byproduct of DCC (dicyclohexylurea) can be difficult to remove.

  • Uronium/Phosphonium Salts (HATU, HBTU, BOP): These are considered superior activating agents, particularly for challenging couplings.[6][7] They react with the carboxylic acid to form an activated ester that is less prone to side reactions and racemization, leading to cleaner reactions and higher yields.

G cluster_activation Activation Step cluster_coupling Coupling Step Het_COOH Heterocyclic Carboxylic Acid Activated_Ester Activated O-Acyl(tetramethyl)isouronium Ester Het_COOH->Activated_Ester Activation HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Product Final Amide Product Activated_Ester->Product Amine Free Amine (from Hydrochloride Salt) Amine->Product Nucleophilic Attack

Caption: Amide coupling workflow via HATU activation.

Protocol 1: HATU-Mediated Coupling with a Heterocyclic Carboxylic Acid

This protocol describes the coupling of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride with a generic heterocyclic carboxylic acid.

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic carboxylic acid (1.0 eq.).

  • Solvent Addition: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.1 M concentration).

  • Amine and Base Addition: Add (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride (1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq.). The first equivalent of DIPEA neutralizes the hydrochloride salt, and the subsequent two equivalents act as the base for the coupling reaction. Stir the mixture for 10 minutes at room temperature.

  • Activator Addition: Add HATU (1.2 eq.) to the solution. The reaction may slightly exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Coupling ReagentBaseTypical Temp.Typical TimeKey Considerations
HATU DIPEARoom Temp.2-4 hExcellent for hindered/sensitive substrates; high yield.
EDC/HOBt DIPEA/TEA0 °C to RT12-16 hCost-effective; HOBt minimizes side reactions.
Acyl Chloride TEA0 °C to RT1-3 hRequires prior conversion of acid to acyl chloride.[7]
Reductive Amination: Coupling with Heterocyclic Aldehydes & Ketones

Reductive amination is a cornerstone method for C-N bond formation, valued for its operational simplicity and broad applicability in pharmaceutical chemistry.[8][9] The reaction proceeds in a one-pot fashion through the initial formation of an imine or iminium ion, which is then reduced in situ to the target amine.

Causality Behind Experimental Choices: The choice of reducing agent is paramount. It must be mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective, tolerant of mildly acidic conditions that favor imine formation, and does not reduce aldehydes and ketones at an appreciable rate.[10]

G Start Heterocyclic Aldehyde + Amine HCl + Base Imine Imine/ Iminium Ion (Intermediate) Start->Imine Condensation Product Final Secondary Amine Product Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for one-pot reductive amination.

Protocol 2: Reductive Amination with a Heterocyclic Aldehyde

  • Reagent Preparation: To a round-bottom flask, add the heterocyclic aldehyde (1.0 eq.) and (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride (1.2 eq.).

  • Solvent and Base: Add a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (~0.1 M). Add triethylamine (TEA) (1.3 eq.) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A drying agent like anhydrous MgSO₄ can be added to drive the equilibrium.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control any effervescence.

  • Reaction Monitoring: Stir at room temperature for 3-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to obtain the final product.

Heterocycle TypeReducing AgentTypical TimeExpected Yield
Electron-rich (e.g., Furan) NaBH(OAc)₃3-6 h>85%
Electron-neutral (e.g., Pyridine) NaBH(OAc)₃4-8 h>80%
Electron-poor (e.g., Pyrimidine) NaBH(OAc)₃6-12 h70-85%
Buchwald-Hartwig Amination: Coupling with Halo-Heterocycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation that is often challenging using traditional methods.[11][12] This reaction has a broad scope and is tolerant of a wide array of functional groups, making it indispensable in modern synthesis.[11]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium precursor, the phosphine ligand, and the base.

  • Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are common, air-stable precursors that are reduced in situ to the active Pd(0) catalyst.

  • Ligand: The ligand is the most critical component. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, JohnPhos) are required to facilitate both the oxidative addition of the halo-heterocycle and the final reductive elimination of the product.[13] The choice of ligand can dramatically affect reaction efficiency and scope.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used.[14]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Het-X AmineCoord Amine Coordination OxAdd->AmineCoord R-NH₂ RedElim Reductive Elimination AmineCoord->RedElim - HX RedElim->Pd0 Product HetX Halo-Heterocycle (Het-X) AmineH Amine (R-NH₂) + Base Product Product (Het-NHR)

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 3: Palladium-Catalyzed C-N Cross-Coupling

  • Inert Atmosphere: To a flame-dried Schlenk tube or vial, add the halo-heterocycle (1.0 eq.), (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride (1.5 eq.), and the base (e.g., Cs₂CO₃, 2.5 eq.).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane (~0.1 M). The solvent should be thoroughly sparged with N₂ or Ar for at least 30 minutes prior to use.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction times can vary from 4 to 24 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography on silica gel to isolate the coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient base to free the amine HCl salt.2. Inactive catalyst (e.g., Pd(II) not reduced).3. Water or oxygen contamination.4. Poor choice of ligand/base/solvent for the specific substrate.1. Ensure at least 1 eq. of base is used for neutralization plus the amount needed for the reaction.2. Use a pre-catalyst or ensure reaction conditions are sufficient for in situ reduction.3. Use flame-dried glassware, anhydrous/degassed solvents, and maintain a strict inert atmosphere.4. Screen different ligands (e.g., RuPhos, SPhos) and bases (NaOtBu, K₃PO₄).
Recovery of Starting Amine 1. Carboxylic acid is not activated effectively (Amide Coupling).2. Imine formation is not favored (Reductive Amination).3. Oxidative addition is slow (Buchwald-Hartwig).1. Switch to a more powerful coupling reagent like HATU.2. Add a dehydrating agent (e.g., MgSO₄) or perform the reaction in a solvent that allows for azeotropic removal of water.3. Switch from a chloro-heterocycle to a bromo- or iodo-heterocycle; screen different ligands.
Multiple Side Products 1. Double N-alkylation of the primary amine.2. Epimerization or racemization.3. Homocoupling of the halo-heterocycle.1. Use the amine as the limiting reagent or add it slowly to the reaction mixture.2. For amide coupling, use additives like HOBt or switch to HATU. Lower the reaction temperature.3. Ensure the reaction is properly degassed; screen ligands to favor cross-coupling.

References

  • Next Peptide. (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. Available at: [Link]

  • Ottokemi. (5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride, 97%. Available at: [Link]

  • PubChem. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. Available at: [Link]

  • G. A. Prokopcová, H. et al. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. Available at: [Link]

  • ResearchGate. A Coupling Reaction in the Synthesis of Heterocyclic Compounds. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chusov, D. et al. Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • Dove Medical Press. C-H amination in the synthesis of N-heterocycles. ROC. Available at: [Link]

  • Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof.
  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]

  • MDPI. Flow Hydrodediazoniation of Aromatic Heterocycles. Available at: [Link]

  • Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?. Available at: [Link]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

  • PMC - NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary). Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Chemical Communications (RSC Publishing). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • Google Patents. Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • NIH. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Pyridinylmethanamine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyridinylmethanamine Scaffolds in Modern Drug Discovery

Pyridinylmethanamine moieties are privileged scaffolds in medicinal chemistry, forming the structural core of a multitude of blockbuster drugs and clinical candidates. Their significance stems from the unique physicochemical properties imparted by the pyridine ring—a weak base that can engage in hydrogen bonding and π-stacking interactions—combined with the conformational flexibility and synthetic versatility of the aminomethyl linker. This combination allows for precise modulation of a drug candidate's potency, selectivity, solubility, and pharmacokinetic profile. In the pharmaceutical industry, the efficient and scalable synthesis of these vital intermediates is a critical endeavor, directly impacting the cost and timeline of drug development programs.[1][2]

This comprehensive guide provides a detailed exploration of robust and scalable synthetic strategies for preparing pyridinylmethanamine intermediates. Moving beyond mere procedural descriptions, this document delves into the underlying chemical principles, process optimization considerations, and safety protocols essential for transitioning from laboratory-scale synthesis to large-scale production. The methodologies presented herein are designed to be self-validating, with an emphasis on reproducibility, safety, and economic viability.

Strategic Approaches to Large-Scale Synthesis

The industrial production of pyridinylmethanamine intermediates primarily relies on two key synthetic transformations: the catalytic hydrogenation of cyanopyridines and the reductive amination of pyridine aldehydes. The choice between these routes is often dictated by the availability and cost of starting materials, the desired substitution pattern on the pyridine ring, and the specific infrastructure available for large-scale manufacturing.

Catalytic Hydrogenation of Cyanopyridines: A High-Yield Pathway

The catalytic hydrogenation of cyanopyridines stands as one of the most direct and atom-economical methods for the synthesis of pyridinylmethanamines. This process involves the reduction of a nitrile group to a primary amine using hydrogen gas in the presence of a metal catalyst.

Causality of Experimental Choices:

  • Catalyst Selection: The choice of catalyst is paramount for achieving high yields and minimizing side reactions. While noble metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh) on a carbon support are highly effective, non-precious metal catalysts such as Raney Nickel (Ni) and Raney Cobalt (Co) are often preferred for large-scale operations due to their lower cost.[3][4][5] The crystal phase of the catalyst can also significantly impact its performance.[4] For substrates containing sensitive functional groups, such as halogens, careful catalyst selection is crucial to prevent undesired side reactions like dehalogenation.[6] The addition of tertiary amines can sometimes suppress dechlorination and other side reactions, thereby increasing the yield of the desired product.[7]

  • Solvent System: The solvent plays a critical role in dissolving the starting material and hydrogen gas, as well as in managing the reaction exotherm. Alcohols, such as methanol and ethanol, are commonly used due to their good dissolving power and relatively low cost. For substrates prone to side reactions, conducting the hydrogenation in a non-aqueous system can be beneficial.[7]

  • Reaction Parameters: Temperature and pressure are key parameters that must be carefully controlled to ensure a safe and efficient reaction. Higher temperatures can increase the reaction rate but may also promote the formation of byproducts.[3] Elevated pressure increases the solubility of hydrogen gas, driving the reaction to completion.[3] However, operating at high pressures introduces significant safety hazards and requires specialized equipment.[8][9]

Visualizing the Hydrogenation Workflow:

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactor_Prep Reactor Preparation (Inerting with N2) Start->Reactor_Prep Catalyst_Slurry Catalyst Slurry Preparation Reactor_Prep->Catalyst_Slurry Reagent_Charge Charge Cyanopyridine & Solvent Catalyst_Slurry->Reagent_Charge Hydrogenation Catalytic Hydrogenation (H2, Pressure, Temp) Reagent_Charge->Hydrogenation Monitoring Reaction Monitoring (HPLC/GC) Hydrogenation->Monitoring Monitoring->Hydrogenation Continue Catalyst_Filtration Catalyst Filtration (Under N2) Monitoring->Catalyst_Filtration Complete Solvent_Removal Solvent Removal Catalyst_Filtration->Solvent_Removal Distillation Product Distillation Solvent_Removal->Distillation Final_Product Pyridinylmethanamine Distillation->Final_Product

Caption: Workflow for Catalytic Hydrogenation of Cyanopyridines.

Reductive Amination of Pyridine Aldehydes: A Versatile Approach

Reductive amination offers a versatile alternative for the synthesis of pyridinylmethanamines, particularly when the corresponding pyridine aldehyde is readily available. This two-step, one-pot process involves the initial formation of an imine intermediate from the reaction of a pyridine aldehyde with an amine source (often ammonia), followed by the in-situ reduction of the imine to the desired amine.[10][11][12]

Causality of Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be employed for the imine reduction step. Sodium borohydride (NaBH4) and its derivatives are common choices for laboratory-scale synthesis due to their ease of handling. For large-scale production, catalytic hydrogenation is often preferred for its cost-effectiveness and reduced waste generation.[10] Pyridine-borane complexes have also been shown to be effective and mild reducing agents for this transformation.[13]

  • Amine Source: Ammonia is the most common amine source for the synthesis of primary pyridinylmethanamines. It can be used in various forms, including aqueous ammonia, ammonia gas, or in a solution of an organic solvent.

  • pH Control: The pH of the reaction mixture is a critical parameter for imine formation. The reaction is typically carried out under mildly acidic to neutral conditions to facilitate both the nucleophilic attack of the amine and the dehydration step.

Visualizing the Reductive Amination Workflow:

reductive_amination_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Start Start Reagent_Charge Charge Pyridine Aldehyde, Amine Source & Solvent Start->Reagent_Charge Imine_Formation Imine Formation (pH control) Reagent_Charge->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH4 or H2/Catalyst) Imine_Formation->Add_Reducing_Agent Reduction Imine Reduction Add_Reducing_Agent->Reduction Monitoring Reaction Monitoring (TLC/HPLC) Reduction->Monitoring Monitoring->Reduction Continue Quench Quench Reaction Monitoring->Quench Complete Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification Final_Product Pyridinylmethanamine Purification->Final_Product

Caption: Workflow for Reductive Amination of Pyridine Aldehydes.

Detailed Protocols and Data

Protocol 1: Large-Scale Synthesis of 2-Chloro-5-(aminomethyl)pyridine via Catalytic Hydrogenation

This protocol is adapted from established industrial processes for the synthesis of halogenated pyridinylmethanamine intermediates.[7][14]

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure probes, and a gas inlet/outlet.

  • 2-Chloro-5-cyanopyridine

  • Raney Nickel (or Palladium on Carbon)

  • Methanol

  • Ammonia (liquid or as a solution in methanol)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Filtration apparatus (e.g., filter press)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Preparation: The hydrogenation reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

  • Catalyst Charging: A slurry of Raney Nickel in methanol is carefully transferred to the reactor under a nitrogen blanket.

  • Reagent Charging: A solution of 2-chloro-5-cyanopyridine in methanol is charged to the reactor, followed by the addition of liquid ammonia.

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual nitrogen. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 8 atm) and heated to the target temperature (e.g., 40°C).[7] The reaction is monitored by observing the uptake of hydrogen gas.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (after depressurizing and purging with nitrogen) and analyzing them by HPLC or GC.

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reactor is then purged with nitrogen.

  • Catalyst Removal: The reaction mixture is filtered through a pad of celite under a nitrogen atmosphere to remove the catalyst. The filter cake is washed with methanol. Caution: The used catalyst can be pyrophoric and should be handled with care. It should be kept wet with water to reduce the fire hazard.[8][15]

  • Purification: The filtrate is concentrated under reduced pressure to remove the methanol. The resulting crude product can be purified by vacuum distillation to afford 2-chloro-5-(aminomethyl)pyridine as a colorless to light yellow liquid.[1]

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Chloro-5-cyanopyridine[7]
CatalystRaney Nickel[7]
SolventMethanol[7]
AdditiveAmmonia[7]
Temperature40 °C[7]
Pressure8 atm[7]
Typical Yield70-80%[7][14]
Purity (by GC)>98%[14]

Safety and Process Considerations for Scale-Up

Transitioning from laboratory-scale to large-scale synthesis introduces significant challenges that must be addressed to ensure a safe and efficient process.[16][17][18]

  • Thermal Management: Hydrogenation and reductive amination reactions are often exothermic.[9] In large reactors, inefficient heat dissipation can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.[8] A robust cooling system and controlled addition of reagents are essential for managing the reaction exotherm.[16]

  • Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, which can promote the formation of side products and reduce the overall yield.[16][18] The design of the reactor's agitator and the stirring speed must be optimized for the specific reaction volume.

  • Hydrogen Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9][15][19] All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources.[3][8] The use of hydrogen detectors and automated shutoff systems is highly recommended for large-scale operations.[3]

  • Catalyst Handling: Many hydrogenation catalysts, particularly Raney Nickel and Palladium on Carbon, are pyrophoric, especially after use.[8][15] They must be handled under an inert atmosphere and should not be allowed to dry out. Spent catalyst should be carefully quenched and disposed of according to safety protocols.[15][19]

  • Purification: At a large scale, purification methods such as distillation and crystallization are preferred over chromatography due to their scalability and cost-effectiveness.[20][21][22] The choice of purification method will depend on the physical properties of the desired product.

Conclusion

The large-scale synthesis of pyridinylmethanamine intermediates is a well-established field with a number of robust and scalable synthetic routes. The choice of a particular methodology depends on a careful consideration of factors such as starting material availability, cost, and the specific requirements of the target molecule. By understanding the underlying chemical principles, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers and drug development professionals can successfully navigate the challenges of scaling up these important syntheses, thereby facilitating the discovery and development of new medicines.

References

  • H.E.L Group. (2025, June 9).
  • Pipzine Chemicals. 3-(Aminomethyl)pyridine Manufacturer & Supplier in China.
  • Hydrogen
  • Google Patents.
  • Chemical Communications (RSC Publishing). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
  • ACS Chemical Health & Safety.
  • UW-Madison Chemistry.
  • ResearchGate. Synthesis of 3‐aminomethyl pyridine.
  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • American Chemical Society. Direct, regioselective access to 3-aminomethyl pyridines.
  • Benchchem. "addressing challenges in the scale-up synthesis of pyrimidine compounds".
  • Google Patents.
  • Google Patents. Preparation of 2-chloro-5-aminomethyl-pyridine.
  • Google Patents.
  • Enamine. (2024, December 20). Scale-Up Synthesis of MedChem Relevant Cores.
  • Benchchem. Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis.
  • Sciencemadness.org.
  • Google Patents. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents.
  • Organic Chemistry Portal.
  • Journal of the American Chemical Society. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
  • Google Patents.
  • MDPI.
  • PubMed. (2017, March 6). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
  • Griffith Research Online. hcp-phased Ni nanoparticles with generic catalytic hydrogenation activities toward different functional groups.

Sources

Application Note: (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Part 1: Strategic Overview

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of high-quality lead compounds.[1][2][3][4] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[1][4][5] These initial "hits" serve as starting points for rational, structure-guided optimization into potent, drug-like molecules.[6][7][8] The core principle is that smaller, simpler molecules can explore chemical space more effectively, often yielding hits with superior ligand efficiency and physicochemical properties that are more amenable to optimization.[9][10][11]

A cornerstone of FBDD is the "Rule of Three" (Ro3), which provides guidelines for ideal fragments: a molecular weight under 300 Daltons, no more than three hydrogen bond donors and acceptors, and a cLogP of less than three.[9][10][12][13] (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a fragment that aligns well with these principles. Its strategic value lies in the combination of a polar sulfonylpyridine core, which offers desirable solubility and hydrogen bonding capabilities, and a reactive primary amine, which provides a crucial vector for synthetic elaboration. This application note provides a detailed guide to the practical application of this fragment in a typical FBDD campaign.

Part 2: Physicochemical Profile & Rationale for Use

The utility of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride in an FBDD campaign is rooted in its distinct molecular features.

  • The Methylsulfonyl Group: This powerful hydrogen bond acceptor enhances aqueous solubility, a critical property for fragment screening which often requires high compound concentrations to detect weak binding.[10] Its presence can facilitate key interactions within a protein's binding pocket.

  • The Pyridine Ring: A common scaffold in medicinal chemistry, the pyridine ring is a weak base and can participate in various non-covalent interactions, including hydrogen bonding and π-stacking.

  • The Methanamine Group: This primary amine serves as a key hydrogen bond donor. Crucially, it acts as a versatile synthetic handle, providing a clear "growth vector" for chemists to elaborate the fragment hit into a more potent lead compound through reactions like amidation or reductive amination.[14]

Table 1: Physicochemical Properties

PropertyValue"Rule of Three" Compliance
Molecular Formula C₇H₁₁ClN₂O₂SN/A
Molecular Weight 222.70 g/mol Yes (<300)
cLogP (predicted) ~0.5 - 1.5Yes (<3)
Hydrogen Bond Donors 2 (amine)Yes (≤3)
Hydrogen Bond Acceptors 3 (sulfonyl oxygens, pyridine N)Yes (≤3)
Rotatable Bonds 3Yes (≤3)
Topological Polar Surface Area 78.9 ŲFavorable for cell permeability

The data clearly indicates that (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is an ideal candidate for fragment library inclusion, adhering strictly to the Ro3 guidelines that correlate with successful lead development.[9][13]

Part 3: Experimental Protocols for Primary Fragment Screening

The high solubility and defined chemical features of this fragment make it highly suitable for several gold-standard biophysical screening techniques.[1][4]

Protocol 1: High-Throughput X-ray Crystallography Screening

X-ray crystallography provides unambiguous evidence of binding and delivers a high-resolution 3D map of the fragment's interaction with the target, offering a direct blueprint for structure-based design.[15][16][17]

Workflow Diagram: Crystallographic Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_crystal Prepare Protein Crystals soak Soak Crystals with Fragment Solution prep_crystal->soak prep_soak Prepare Fragment Soaking Solution (e.g., 50 mM in cryoprotectant) prep_soak->soak harvest Harvest & Cryo-cool Crystal soak->harvest diffract Collect X-ray Diffraction Data (Synchrotron Source) harvest->diffract process Process Data & Solve Structure diffract->process model Build Electron Density Map process->model analyze Identify Fragment Binding Pose model->analyze hit_validation Hit Validation analyze->hit_validation Binding Observed no_hit Non-binder analyze->no_hit No Binding

Caption: Workflow for X-ray crystallography fragment screening.

Step-by-Step Methodology:

  • Crystal Preparation: Grow high-quality, reproducible crystals of the target protein.

  • Soaking Solution: Prepare a solution of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride at a high concentration (e.g., 10-50 mM) in a cryoprotectant-compatible buffer. The high solubility of the hydrochloride salt is a significant advantage here.

  • Crystal Soaking: Transfer protein crystals into the fragment solution and allow them to soak for a defined period (ranging from minutes to hours).

  • Data Collection: Harvest the soaked crystal, cryo-cool it in liquid nitrogen, and collect X-ray diffraction data, preferably at a high-flux synchrotron source.[18]

  • Structure Determination: Process the diffraction data and solve the protein-fragment complex structure.

  • Analysis: Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. A positive hit provides direct structural information on the binding mode.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a sensitive, label-free technique that monitors binding events in real time, making it ideal for primary screening and confirming hits from other methods.[19][20][21][22]

Workflow Diagram: SPR Screening

G cluster_prep Assay Preparation cluster_run Screening Run cluster_analysis Data Analysis immobilize Immobilize Target Protein on Sensor Chip (e.g., CM5) inject Inject Fragment over Target & Reference Surfaces immobilize->inject prepare_frag Prepare Fragment Series (e.g., 100 µM in running buffer) prepare_frag->inject measure Measure Real-time Binding (Response Units) inject->measure subtract Reference Surface Subtraction measure->subtract analyze Identify Sensorgrams with Binding Response subtract->analyze confirm Dose-Response & Affinity (KD) Determination analyze->confirm Positive Hit no_hit Non-binder analyze->no_hit No Binding hit_validated hit_validated confirm->hit_validated Validated Hit

Caption: Workflow for SPR-based fragment screening.

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a high surface density.[20]

  • System Preparation: Equilibrate the SPR system with a suitable running buffer, often containing a small percentage of DMSO to aid fragment solubility, though this specific fragment's high aqueous solubility may reduce this need.

  • Primary Screen: Inject a high concentration (e.g., 100-200 µM) of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride over the target and a reference flow cell. A binding event is detected as a change in response units (RU).

  • Hit Confirmation: For positive hits, perform a dose-response experiment by injecting a series of fragment concentrations to confirm binding and determine an approximate dissociation constant (KD).[23] Due to the weak affinities typical of fragments, this will likely be in the high micromolar to millimolar range.[1]

Protocol 3: Ligand-Observed Nuclear Magnetic Resonance (NMR) Screening

NMR is a powerful method for detecting weak fragment binding in solution.[24] Ligand-observed techniques like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD.[25][26][27]

Step-by-Step Methodology:

  • Sample Preparation: Prepare two NMR samples. Both should contain the fragment (e.g., 200 µM) in an appropriate deuterated buffer. One sample will also contain the target protein (e.g., 10 µM), while the other is a reference sample with only the fragment.[28]

  • STD NMR Experiment: Acquire an STD NMR spectrum. In this experiment, the protein is selectively saturated with radiofrequency pulses.

  • Mechanism of Detection: If the fragment binds to the protein, this saturation will be transferred from the protein to the fragment during its bound state. When the fragment dissociates, it "remembers" this saturation.

  • Data Analysis: Subtracting a reference spectrum (with protein saturation off-resonance) from the on-resonance spectrum yields a "difference spectrum." Only protons on a fragment that made close contact with the protein will show signals in the STD spectrum, confirming a binding interaction.[26][27]

Part 4: Hit Validation and Fragment Elaboration

A confirmed "hit" from any primary screen is the starting point for medicinal chemistry. The goal is to transform the low-affinity fragment into a high-affinity lead compound.[6][7]

Strategy: Fragment Growth

The primary amine on (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is the key enabler for a "fragment growing" strategy.[6][14] Structure-based design, informed by X-ray crystallography or computational modeling, is used to identify unoccupied pockets near the fragment's binding site. Synthetic chemistry is then used to extend the molecule from the amine "vector" to engage these new pockets, forming additional favorable interactions and increasing potency.

Workflow Diagram: Hit-to-Lead Elaboration

G cluster_hit Hit Identification cluster_design Structure-Based Design cluster_chem Medicinal Chemistry cluster_iterate Iterative Optimization hit Fragment Hit Identified (e.g., KD = 500 µM) structure Determine Binding Mode (X-ray or Model) hit->structure analyze_pocket Analyze Adjacent Pockets structure->analyze_pocket design_analog Design Analogs to Fill Pocket analyze_pocket->design_analog synthesize Synthesize Analogs (e.g., Amide Coupling) design_analog->synthesize test_affinity Test Affinity (SPR/Assay) synthesize->test_affinity sar Establish SAR test_affinity->sar sar->design_analog Iterate lead Optimized Lead (e.g., KD = 50 nM) sar->lead Goal Achieved

Caption: Iterative cycle of hit-to-lead optimization.

Example Synthetic Elaboration:

  • Identify Vector: The aminomethyl group is the growth vector.

  • Analyze Pocket: An X-ray structure reveals an adjacent hydrophobic pocket.

  • Design & Synthesize: A medicinal chemist could perform an amide coupling reaction between the fragment's primary amine and a carboxylic acid containing a phenyl group (e.g., benzoic acid) to create a new analog.

  • Test & Iterate: This new, larger molecule is tested for affinity. If potency increases, this confirms the design hypothesis, and further analogs can be made to refine the interaction, establishing a Structure-Activity Relationship (SAR). This iterative process of design, synthesis, and testing is the engine of FBDD-driven lead optimization.[8][14]

References

  • ResearchGate. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now? Available from: [Link]

  • Frontiers in Molecular Biosciences. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Available from: [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discovery Today, 8(19), 876-7. Available from: [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Available from: [Link]

  • ResearchGate. (2020). A 'Rule of Three' for fragment-based lead discovery? Available from: [Link]

  • Wikipedia. (2023). Fragment-based lead discovery. Available from: [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). SPR-based fragment screening: advantages and applications. ACS Medicinal Chemistry Letters, 1(1), 44-48. Available from: [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Available from: [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Available from: [Link]

  • Lepre, C. A. (2011). NMR fragment screening. Methods in Enzymology, 493, 219-249. Available from: [Link]

  • SpringerLink. (2013). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Available from: [Link]

  • bioRxiv. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Available from: [Link]

  • National Center for Biotechnology Information. (2019). NMR-Fragment Based Virtual Screening: A Brief Overview. Available from: [Link]

  • American Chemical Society. (2011). Fragment Screening by Surface Plasmon Resonance. Available from: [Link]

  • Royal Society of Chemistry. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. Available from: [Link]

  • Springer Nature Experiments. (2011). Crystallographic Fragment Screening. Available from: [Link]

  • International Atomic Energy Agency. (2015). Crystallographic fragment-screening: workflow and procedures. Available from: [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment Screening Using X-ray Crystallography. Topics in Current Chemistry, 317, 33-59. Available from: [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(6), 2275-91. Available from: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available from: [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Available from: [Link]

  • ResearchGate. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Available from: [Link]

  • Blundell, T. L., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Biochemical Society Transactions, 34(Pt 5), 853-6. Available from: [Link]

  • American Chemical Society. (2009). Recent Developments in Fragment-Based Drug Discovery. Available from: [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Available from: [Link]

  • Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library. Available from: [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • Frontiers in Pharmacology. (2018). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Available from: [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Available from: [Link]

  • MDPI. (2018). Solvents to Fragments to Drugs: MD Applications in Drug Design. Available from: [Link]

  • Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Available from: [Link]

  • Royal Society of Chemistry. (2024). Fragment-based drug discovery campaigns guided by native mass spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Available from: [Link]

  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride synthesis. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Synthesis Overview: The Primary Pathway

The most common and direct route to synthesizing (5-(Methylsulfonyl)pyridin-2-yl)methanamine is through the catalytic hydrogenation of the corresponding nitrile precursor, 5-(methylsulfonyl)-2-pyridinecarbonitrile. The reaction is typically performed using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and hydrochloric acid to directly afford the desired hydrochloride salt.[1]

G cluster_0 cluster_1 A 5-(Methylsulfonyl)-2-pyridinecarbonitrile B (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride A->B  H₂, Pd/C  HCl, Methanol C Starting Material D Final Product

Caption: Primary synthesis route via catalytic hydrogenation.

While this method is effective, achieving high yields consistently requires careful control over several critical parameters. This guide will focus on troubleshooting and optimizing this specific pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

This is a common issue often related to the catalyst or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst is the engine of this reaction. Its activity is paramount.

    • Solution: Use a fresh batch of Pd/C from a reputable supplier. Catalysts can lose activity over time due to oxidation or improper storage. If you suspect your current batch is old, perform a test reaction on a known, reliable substrate. Ensure the catalyst is handled under an inert atmosphere (like nitrogen or argon) if possible, especially during weighing and addition to the reaction vessel.

  • Insufficient Hydrogen: The reduction will not proceed without an adequate supply of hydrogen.

    • Solution: Ensure your reaction vessel is properly sealed and can maintain positive hydrogen pressure. Before starting, purge the vessel several times with nitrogen and then with hydrogen to remove all oxygen. For balloon pressure setups, ensure the balloon remains inflated throughout the reaction. For Parr shakers or autoclaves, monitor the pressure gauge to ensure there are no leaks.

  • Catalyst Poisoning: Although Pd/C is generally robust, certain functional groups or impurities can inhibit its activity. While the methylsulfonyl group is part of the molecule, impurities from previous steps (e.g., residual sulfur-containing reagents) could be problematic.

    • Solution: Ensure your starting material, 5-(methylsulfonyl)-2-pyridinecarbonitrile, is of high purity. Purify it via recrystallization or column chromatography if necessary before the hydrogenation step.

  • Inadequate Mixing: The reaction is heterogeneous (solid catalyst, dissolved substrate). Efficient mixing is crucial for ensuring the substrate has access to the catalyst surface.

    • Solution: Use a stir bar and stir plate that provide vigorous agitation. The catalyst should be well-suspended in the reaction medium, not settled at the bottom. For larger-scale reactions, mechanical stirring is preferred.

Q2: The reaction is incomplete, with both starting material and product present after the expected reaction time. What should I do?

An incomplete reaction suggests that the process has stalled.

Potential Causes & Solutions:

  • Insufficient Reaction Time: Some reactions may require longer periods to reach completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Continue the reaction until the starting material is no longer detectable. A typical TLC system could be Dichloromethane/Methanol (e.g., 95:5), but this may require optimization.

  • Sub-optimal Catalyst Loading: The amount of catalyst relative to the substrate can significantly impact the reaction rate.

    • Solution: While a typical loading is 5-10 mol% of palladium, increasing the catalyst loading (e.g., to 15 mol%) can help drive the reaction to completion, especially if the catalyst has moderate activity.

  • Incorrect Solvent Choice: The solvent must fully dissolve the starting material to allow for an efficient reaction.

    • Solution: Methanol is a common choice for this reaction.[1] If solubility is an issue, consider other protic solvents like ethanol or a solvent mixture. Protic solvents can also facilitate the reaction mechanism.[2]

Q3: I've formed the product, but it's difficult to isolate or purify, resulting in yield loss. How can I improve this?

Isolation of amine hydrochloride salts can be challenging due to their physical properties.

Potential Causes & Solutions:

  • Product Solubility: The hydrochloride salt may have some solubility in the reaction solvent (methanol), leading to losses during filtration.

    • Solution: After filtering off the Pd/C catalyst, concentrate the methanolic solution under reduced pressure. To precipitate the product, add a less polar "anti-solvent" in which the salt is insoluble, such as acetone, diethyl ether, or ethyl acetate.[2][3] Cool the mixture in an ice bath or refrigerator to maximize crystal formation before filtering.[2]

  • Hygroscopic Nature: Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the air, which can make them appear as a sticky oil or gum instead of a crystalline solid.[2]

    • Solution: Dry the final product thoroughly under high vacuum, possibly in a vacuum oven at a gentle temperature (e.g., 40-50 °C). Handle the final product in a dry environment (e.g., a glove box or under a stream of dry nitrogen) if possible.

  • Impurity Co-precipitation: If the crude product is impure, it may hinder crystallization.

    • Solution: Purify the product by recrystallization. A common solvent system for amine hydrochlorides is an alcohol (like ethanol or isopropanol) with an anti-solvent (like ether or acetone). Dissolve the crude product in a minimal amount of hot alcohol and then slowly add the anti-solvent until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of hydrochloric acid in the reaction mixture? The hydrochloric acid serves two main purposes. First, it reacts with the newly formed amine to create the hydrochloride salt in situ. This prevents potential side reactions involving the basic amine product and can make the product easier to isolate via precipitation. Second, acidic conditions can sometimes influence the catalytic activity and selectivity of the reduction.[2]

Q2: How critical are the temperature and pressure for this reaction? For catalytic hydrogenations, these are key parameters. Most nitrile reductions with Pd/C can be performed at room temperature and moderate hydrogen pressure (e.g., 1-4 atm or balloon pressure).[1]

  • Temperature: Increasing the temperature can increase the reaction rate but may also promote side reactions, such as over-reduction or degradation. Start at room temperature.

  • Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which typically accelerates the reaction. If the reaction is slow at atmospheric pressure, using a hydrogenation apparatus that allows for higher pressures (e.g., 50 psi) can be beneficial.

Q3: Are there alternative catalysts or reducing agents I could use? Yes, while Pd/C is a common choice, other options exist.

  • Raney Nickel (Ra-Ni): A very active catalyst for nitrile reduction, but it is often used under higher pressure and temperature and requires careful handling as it is pyrophoric.

  • Platinum(IV) oxide (PtO₂, Adam's catalyst): Another effective hydrogenation catalyst.

  • Chemical Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) can also reduce nitriles to amines. However, these require strictly anhydrous conditions and a different workup procedure. The product would be the free amine, which would then need to be treated with HCl to form the hydrochloride salt.

Q4: My final product NMR shows impurities. What could they be? Common impurities could include:

  • Residual Solvent: Incomplete drying can leave traces of methanol, water, or the anti-solvent used for precipitation.

  • Partially Reduced Intermediates: The reduction of a nitrile to an amine proceeds through an imine intermediate. In some cases, this can lead to the formation of secondary amine byproducts where two pyridine moieties are linked by a methylene group.

  • Starting Material: As discussed in the troubleshooting section, this indicates an incomplete reaction.

Key Protocols & Visualizations

Table 1: Summary of Reaction Parameters and their Impact on Yield
ParameterTypical RangeLow Yield ImpactHigh Yield StrategyRationale
Catalyst Loading (Pd) 5-10 mol%Incomplete/slow reactionIncrease to 10-15 mol%Ensures sufficient active sites for the reaction to proceed efficiently.
Hydrogen Pressure 1-4 atm (15-60 psi)Incomplete/slow reactionUse higher end of range (e.g., 4 atm)Increases H₂ concentration in solution, accelerating the rate-limiting steps.[4]
Temperature 20-40 °CReaction may be too slowMaintain at room temp (20-25°C)Avoids potential side reactions like dehalogenation or ring reduction that can occur at higher temperatures with pyridine rings.[5]
Reaction Time 2-24 hoursIncomplete reactionMonitor by TLC/LC-MS until completionReaction kinetics can vary; monitoring ensures the reaction is not stopped prematurely.[2]
Solvent Methanol, EthanolPoor substrate solubilityEnsure complete dissolutionThe reaction occurs in the solution phase, so the substrate must be fully dissolved for access to the catalyst.[1]
Protocol 1: Baseline Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

This protocol is a generalized procedure based on common literature methods and should be optimized for specific laboratory conditions.[1]

  • Preparation: To a round-bottomed flask or hydrogenation vessel, add 5-(methylsulfonyl)-2-pyridinecarbonitrile (1.0 eq).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.10 eq by weight, ~10 mol % Pd).

  • Solvent Addition: Add methanol (approx. 10-20 mL per gram of starting material) to the flask.

  • Acidification: Add concentrated hydrochloric acid (1.1 eq) to the mixture.

  • Inerting: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen gas. Repeat this cycle three times.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas (via a balloon or from a pressurized source) to ~3-4 atm.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.

  • Monitoring: Periodically (e.g., every 2 hours), pause the reaction, vent the hydrogen, and take a small sample to monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to recover any adsorbed product.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure to about one-quarter of the original volume.

  • Precipitation: Add acetone or diethyl ether to the concentrated solution until a precipitate forms. Cool the mixture to 0-5 °C for at least 1 hour to maximize crystallization.

  • Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum.

Troubleshooting Workflow

G start Start Synthesis incomplete Incomplete Reaction? start->incomplete check_yield Reaction Complete. Low Yield? cat Check Catalyst Activity (Use Fresh Pd/C) check_yield->cat Yes isolation Isolation Issues? check_yield->isolation No incomplete->check_yield No time Increase Reaction Time (Monitor by TLC) incomplete->time Yes h2 Check H₂ Supply (Pressure, Leaks) cat->h2 purity Check SM Purity h2->purity purity->start loading Increase Catalyst Loading time->loading loading->incomplete antisolvent Optimize Anti-Solvent (Acetone, Ether) isolation->antisolvent Yes end High Yield Product isolation->end No drying Dry Thoroughly (High Vacuum) antisolvent->drying drying->end

Sources

Technical Support Center: Stability of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-16

Introduction

Welcome to the Technical Support Center for (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity of your experiments and the reliability of your results.

The stability of a compound in solution is a critical parameter that can significantly impact its biological activity, analytical quantification, and formulation development.[1][2] This guide will delve into the potential degradation pathways of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride and provide practical, step-by-step protocols for assessing its stability under various experimental conditions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride in solution.

Q1: What are the primary factors that can affect the stability of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The pyridine ring and the primary amine group are susceptible to pH-dependent reactions.[3][4] Pyridine itself is a weakly alkaline compound.[5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6][7][8]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[6][9][10][11][12]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine and pyridine moieties.[13][14]

  • Solvent: The choice of solvent can influence degradation rates and pathways.

Q2: What are the potential degradation pathways for this molecule?

A2: Based on the structure, which includes a pyridine ring, a methanamine group, and a methylsulfonyl group, several degradation pathways are plausible:

  • Oxidation: The primary amine and the pyridine ring are susceptible to oxidation. Oxidative degradation of bis(2-pyridylmethyl)amine has been reported to yield (2-pyridylmethyl)ammonium pyridine-2-carboxylate.[13][15]

  • Hydrolysis: While the sulfonyl group is generally stable, hydrolysis of the sulfonyl chloride precursor can occur under certain conditions.[16][17] The stability of sulfonamides in aqueous solutions is pH-dependent, with many being stable under neutral to alkaline conditions.[18][19]

  • Photodegradation: Aromatic systems like the pyridine ring can be susceptible to photolytic degradation upon exposure to light.[6]

Q3: How should I prepare and store stock solutions of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride to ensure maximum stability?

A3: To maximize the stability of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble.

  • pH Control: If using an aqueous buffer, maintain a pH where the compound exhibits maximum stability. A preliminary pH stability screen is advisable.

  • Temperature: Store stock solutions at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C, to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[9]

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: I am observing a loss of potency of my compound in my cell-based assay. Could this be due to instability in the culture medium?

A4: Yes, instability in the cell culture medium is a definite possibility. Cell culture media are complex aqueous solutions, typically buffered around pH 7.4 and incubated at 37°C, conditions that can promote degradation. To investigate this:

  • Incubate and Analyze: Incubate the compound in the cell culture medium under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment.

  • Time-Point Sampling: Take samples at various time points and analyze them by a stability-indicating method like HPLC or LC-MS to quantify the amount of remaining parent compound.[20][21][22]

  • Compare: Compare the results to a control sample stored under conditions where the compound is known to be stable (e.g., frozen in an anhydrous solvent).

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues encountered during experiments.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent analytical results (e.g., variable peak areas in HPLC). Degradation of the compound in the analytical sample or stock solution.1. Verify Stock Solution Integrity: Re-analyze a freshly prepared stock solution. 2. Control Sample Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). 3. Assess Mobile Phase Compatibility: Ensure the mobile phase pH is within a stable range for the compound.
Appearance of new peaks in the chromatogram over time. Formation of degradation products.1. Perform Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][23][24] This helps in identifying the peaks corresponding to degradants. 2. Utilize LC-MS: Use LC-MS to obtain the mass-to-charge ratio of the new peaks to help in their identification.[22]
Loss of biological activity in a time-dependent manner. Instability of the compound under assay conditions.1. Conduct an Assay-Specific Stability Study: As described in FAQ Q4, assess the compound's stability directly in the assay medium under the exact experimental conditions. 2. Modify Assay Protocol: If instability is confirmed, consider reducing the incubation time or adding the compound at later time points if the experimental design allows.
Precipitation of the compound from solution. Poor solubility or formation of an insoluble salt.1. Determine Solubility: Experimentally determine the solubility of the compound in the chosen solvent or buffer system. 2. Adjust pH: The solubility of amine hydrochlorides can be pH-dependent. Adjusting the pH may improve solubility. 3. Consider Co-solvents: If compatible with your experiment, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may enhance solubility.

III. Experimental Protocols for Stability Assessment

To ensure the scientific integrity of your stability studies, it is crucial to follow well-defined protocols.

A. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][23][24] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[24]

Objective: To identify potential degradation pathways and products of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride under various stress conditions.
Materials:
  • (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber (ICH Q1B compliant)[9][10][11][12][25]

  • Temperature-controlled oven

Procedure:
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 60 °C) for a defined period.[6]

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[9][10][11][12][25] A dark control, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.[9]

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

Data Analysis:
  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products using techniques like mass spectrometry.[22]

B. pH-Dependent Stability Study Protocol
Objective: To determine the stability of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride across a range of pH values.
Materials:
  • (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

  • A series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • HPLC or LC-MS system.

Procedure:
  • Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by HPLC or LC-MS.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. Determine the degradation rate constant and half-life at each pH.

IV. Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C, Solid & Solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Time-Point Sampling & Neutralization/Dilution Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_MS HPLC / LC-MS Analysis Sampling->HPLC_MS Data Data Analysis: % Degradation, Impurity Profile HPLC_MS->Data

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent (5-(Methylsulfonyl)pyridin-2-yl)methanamine Oxidation_Product Oxidized Pyridine/Amine (e.g., N-oxide, Carboxylic Acid) Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Hydrolysis_Product Hydrolysis of Sulfonyl Group (Sulfonic Acid) - Less Likely Parent->Hydrolysis_Product Hydrolysis (Strong Acid/Base) Photodegradation_Product Photodegradation Products (Ring Cleavage, etc.) Parent->Photodegradation_Product Photolysis (UV/Vis Light)

Caption: Potential Degradation Pathways.

V. References

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Pharma Stability. (n.d.). Photostability (ICH Q1B). [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ICH Quality Guidelines. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Bake, A., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5).

  • FDA. (2014). Forced Degradation Studies for Drug Substances and Drug Products - Scientific Considerations. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ACD/Labs. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2383-2391.

  • Wang, W., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13).

  • Al-Jahdali, M., et al. (2001). (2-pyridylmethyl)ammonium pyridine-2-carboxylate: the product of oxidative degradation of bis(2-pyridylmethyl)amine. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 12), 1460–1461.

  • ResearchGate. (n.d.). (2-Pyridylmethyl)ammonium pyridine-2-carboxylate: the product of oxidative degradation of bis(2-pyridylmethyl)amine | Request PDF. [Link]

  • Carey, J. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 327–331.

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

  • Bouanga Boudiombo, J. S., & Jacobs, A. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 107(12), 3014–3021.

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. [Link]

  • Ottokemi. (n.d.). (5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride, 97%. [Link]

  • Lowry, O. H., et al. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry, 236(10), 2746–2755.

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(6), 726–732.

  • Journal of Chromatographic Science. (1973). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498.

  • Brezgunova, M. E., et al. (2012). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 77(23), 10761–10768.

  • Sulphur Recovery Engineering. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Egyptian Knowledge Bank. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]

  • ResearchGate. (n.d.). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. [Link]

  • Gąszczak, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15).

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

  • ResearchGate. (n.d.). On the thermal stability of some ammonium salts | Request PDF. [Link]

  • ResearchGate. (n.d.). The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h.. [Link]

  • India Fine Chemicals. (n.d.). (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride. [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. [Link]

  • PubChem. (n.d.). Pyridine. [Link]

  • Narku-Tetteh, J., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 7(43), 38997–39011.

  • Next Peptide. (n.d.). 848141-14-0 | (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. [Link]

  • PubChem. (n.d.). (5-Pyridin-3-ylfuran-2-yl)methanamine. [Link]

Sources

Technical Support Center: Troubleshooting Common Problems in Pyridinylmethanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridinylmethanamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. The following content is structured to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction: The Synthetic Challenge

Pyridinylmethanamines are prevalent scaffolds in medicinal chemistry and materials science. While seemingly straightforward, their synthesis, most commonly via reductive amination of pyridinecarboxaldehydes or N-alkylation of aminopyridines, is fraught with potential pitfalls. Issues such as low yields, competing side reactions, and purification difficulties are common hurdles. This guide provides a systematic approach to troubleshooting these challenges, grounded in mechanistic understanding and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing pyridinylmethanamines?

The two most common routes are:

  • Reductive Amination: This involves the reaction of a pyridinecarboxaldehyde with a primary or secondary amine in the presence of a reducing agent. This is often a one-pot reaction where an intermediate imine is formed and then reduced in situ.[1]

  • N-Alkylation of Aminopyridines: This involves reacting an aminopyridine with an alkylating agent. However, this method can be complicated by competing alkylation at the pyridine ring nitrogen.[2][3]

Q2: My reductive amination reaction is giving very low yields. What are the most likely causes?

Low yields in reductive amination are a frequent issue and can stem from several factors:

  • Inefficient Imine Formation: The initial equilibrium between the aldehyde/ketone and the amine to form the imine may not be favorable.[1]

  • Suboptimal Reducing Agent: The chosen reducing agent may not be suitable for the specific substrate or may be decomposing.

  • Catalyst Deactivation: In catalytic hydrogenations, the amine substrate, imine intermediate, or the final product can poison the catalyst.[1][4]

  • Side Reactions: The aldehyde may be reduced to the corresponding alcohol, or over-alkylation of the amine may occur.

Q3: I'm observing a significant amount of the corresponding pyridinylmethanol in my GC-MS. How can I prevent this side reaction?

The formation of pyridinylmethanol is a classic side reaction in reductive amination, where the starting aldehyde is reduced before it can form the imine.

Causality: This occurs when the reducing agent is too reactive towards the aldehyde compared to the imine. Standard sodium borohydride (NaBH₄), for instance, can readily reduce aldehydes.

Solution: Employ a milder, more chemoselective reducing agent that preferentially reduces the imine over the carbonyl group.

  • Sodium cyanoborohydride (NaBH₃CN): Effective at slightly acidic pH, where imine formation is favored.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A very common and effective choice for reductive aminations, as it is mild and does not require acidic conditions.[1]

Q4: When alkylating an aminopyridine, I'm getting a mixture of products, including a salt. What is happening?

Aminopyridines have two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. The pyridine nitrogen is often more nucleophilic and can compete in the alkylation reaction, leading to the formation of a pyridinium salt.[3]

Solution:

  • Protecting Groups: Protect the exocyclic amino group (e.g., as a Boc-carbamate) to force alkylation to occur at the pyridine nitrogen if that is the desired product. If the exocyclic amine is the target, protecting the pyridine nitrogen is more complex.

  • Reaction Conditions: Carefully optimizing the solvent, base, and temperature can sometimes favor alkylation on the desired nitrogen.[5]

Troubleshooting Guide: Specific Issues and Solutions

This section provides a structured approach to diagnosing and solving common problems.

Issue 1: Low Product Yield or Stalled Reaction
Potential Cause Diagnostic Check Proposed Solution Scientific Rationale
Incomplete Imine Formation Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde and amine.Add a dehydrating agent (e.g., molecular sieves, MgSO₄) or perform the reaction in a setup with a Dean-Stark trap to remove water.[1]The formation of the imine from the hemiaminal intermediate is a reversible reaction that involves the elimination of water. Removing water drives the equilibrium towards the imine product.
Catalyst Deactivation (Catalytic Hydrogenation) The reaction starts but then stalls. The catalyst may appear agglomerated.Use a fresh catalyst. Consider using a different catalyst (e.g., PtO₂, Pd(OH)₂). Ensure the amine substrate is of high purity.[6]Amines can act as Lewis bases and coordinate to the metal surface of the catalyst, blocking active sites.[1] Some catalysts are more resistant to amine poisoning than others.
Suboptimal Reaction Conditions The reaction is slow or does not proceed to completion.Systematically vary the temperature, solvent, and concentration. For catalytic reactions, adjust the hydrogen pressure.[4][6]Reaction kinetics are highly dependent on these parameters. For example, some reactions may require heating to overcome activation energy barriers.
Poor Quality of Reagents Inconsistent results between batches.Verify the purity of starting materials using analytical techniques like NMR or GC-MS. Ensure solvents are anhydrous.[7]Impurities, especially water, can interfere with the reaction, for example by hydrolyzing the imine intermediate or reacting with the reducing agent.
Issue 2: Formation of Multiple Byproducts
Observed Byproduct Probable Cause Proposed Solution Scientific Rationale
Pyridinylmethanol The reducing agent is too reactive for the aldehyde.Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1]These reagents are less reactive towards aldehydes and ketones but are effective at reducing the protonated imine (iminium ion), thus improving chemoselectivity.
Over-alkylation Product (Tertiary Amine) The secondary amine product is more nucleophilic than the starting primary amine and reacts further.Use a stoichiometric amount of the aldehyde. Add the aldehyde slowly to the reaction mixture containing the amine and reducing agent.By keeping the concentration of the aldehyde low, the probability of the primary amine reacting is higher than that of the newly formed secondary amine.
Pyridinium Salt Alkylation on the pyridine ring nitrogen instead of the exocyclic amine.Use a protecting group strategy (e.g., Boc-protection of the exocyclic amine).[3] Alternatively, carefully select reagents and conditions that favor alkylation on the less nucleophilic exocyclic amine.Protecting the more reactive site forces the reaction to occur at the desired location.
Issue 3: Purification Challenges
Problem Probable Cause Proposed Solution Scientific Rationale
Difficulty in Removing Starting Materials/Byproducts Similar polarities of the product and impurities.Optimize column chromatography conditions (solvent gradient, different stationary phase). Consider crystallization or salt formation to selectively precipitate the product.[8][9]Exploiting small differences in polarity through careful chromatographic method development or leveraging differences in solubility and crystal lattice energy can enable separation.
Product is a Yellow/Brown Oil Presence of oxidized impurities.Purify by distillation under reduced pressure. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[10]Pyridine derivatives can be susceptible to oxidation. Distillation can remove less volatile colored impurities, and proper storage prevents re-oxidation.
Crystallization of Product from Solution Upon Storage Reaction with atmospheric carbon dioxide to form a carbonate salt.[10]Store solutions in well-sealed containers, potentially under an inert atmosphere. If crystallization occurs, the salt can often be reversed by adding a small amount of a suitable acid or base.Basic amines like pyridinylmethanamines can react with acidic gases like CO₂. Preventing exposure is the best course of action.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of the pyridinecarboxaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) at room temperature, stir the mixture for 20-30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[8][9]

Troubleshooting Workflow Diagram

Below is a logical workflow for troubleshooting a low-yielding pyridinylmethanamine reaction.

TroubleshootingWorkflow Start Low Yield in Reaction Check_Purity Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Check_Purity Identify_Problem Identify Problem Source Check_Purity->Identify_Problem Incomplete_Reaction Incomplete Reaction Identify_Problem->Incomplete_Reaction Unreacted Starting Material Side_Products Major Side Products Identify_Problem->Side_Products Byproducts Present No_Reaction No Reaction / Trace Product Identify_Problem->No_Reaction Only Starting Material Optimize_Conditions Optimize Conditions (Temp, Time, Conc.) Incomplete_Reaction->Optimize_Conditions Check_Reagent_Activity Check Reagent Activity Incomplete_Reaction->Check_Reagent_Activity Change_Reagents Change Reagents (e.g., milder reducing agent) Side_Products->Change_Reagents Modify_Stoichiometry Adjust Stoichiometry / Addition Rate Side_Products->Modify_Stoichiometry Verify_Reagents Verify Reagent Purity & Identity No_Reaction->Verify_Reagents Check_Catalyst Check Catalyst Activity (if applicable) No_Reaction->Check_Catalyst

Caption: A workflow for diagnosing low-yield reactions.

Reaction Mechanism Visualization

The following diagram illustrates the key steps and potential pitfalls in a typical reductive amination reaction.

ReductiveAmination cluster_main Main Reaction Pathway cluster_side Common Side Reactions Aldehyde Pyridinecarboxaldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Alcohol Pyridinylmethanol (Side Product) Aldehyde->Alcohol Amine Amine (R'NH2) Imine Imine Intermediate Hemiaminal->Imine Product Pyridinylmethanamine (Product) Imine->Product Overalkylation Over-alkylation (Side Product) Product->Overalkylation

Caption: Mechanism of reductive amination and common side reactions.

Analytical Methods for Monitoring

Effective troubleshooting relies on accurate monitoring of the reaction.

Technique Application in Pyridinylmethanamine Synthesis
Thin-Layer Chromatography (TLC) Quick, qualitative check for the consumption of starting materials and formation of new spots (products/byproducts).
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides more detailed information on the number of components in the mixture and their molecular weights. Excellent for identifying side products.
Gas Chromatography (GC) Useful for volatile compounds, allowing for quantitative analysis of reaction conversion and purity. Can be coupled with MS for identification.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy The definitive method for structural elucidation of the final product and key intermediates/byproducts. ¹H NMR can often be used on the crude reaction mixture to determine conversion and yield.
References
  • Challenges and development of enantioconvergent N-alkylation of... - ResearchGate.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv.
  • Reductive amination - Wikipedia. Available at: [Link]

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents.
  • Optimization of the reaction conditions[a] A Optimization of... - ResearchGate. Available at: [Link]

  • Process for the N-alkylation of aminopyridines - Google Patents.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - National Institutes of Health. Available at: [Link]

  • Reaction optimization studiesa A N-Activating group screening;... - ResearchGate. Available at: [Link]

  • A Facile N-Monoalkylation of Aminopyridines - ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). - ResearchGate. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine - Pharmaguideline. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives - Google Patents.
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - ResearchGate. Available at: [Link]

  • Adamantylation of Pyridine Derivatives - ResearchGate. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing). Available at: [Link]

  • Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - Semantic Scholar. Available at: [Link]

  • Recent Strategies for the Synthesis of Pyridine Derivatives - ResearchGate. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials - NCBI Bookshelf. Available at: [Link]

  • Reactions on polymers with amine groups. V. Addition of pyridine and imidazole groups with acetylenecarboxylic acids - ResearchGate. Available at: [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions - ResearchGate. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles.

The N-alkylation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine is a crucial transformation for introducing molecular diversity in drug discovery programs. However, the electronic properties of this substrate—specifically the presence of the electron-withdrawing methylsulfonyl group—can present unique challenges. This guide will provide a framework for rational optimization based on fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine?

A1: The two most prevalent and effective methods for the N-alkylation of this primary amine are:

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the amine displaces a halide from an alkyl halide (e.g., alkyl bromide or iodide). It is a straightforward method but requires careful optimization to avoid common side reactions.[1]

  • Reductive Amination: This one-pot, two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the desired secondary amine. This method is often preferred for its high selectivity and milder reaction conditions, which significantly reduces the risk of over-alkylation.[2][3]

Q2: How does the methylsulfonyl group on the pyridine ring affect the N-alkylation reaction?

A2: The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing. This has two primary consequences for the N-alkylation reaction:

  • Decreased Nucleophilicity: The electron-withdrawing nature of the sulfonyl group reduces the electron density on the primary amine, making it less nucleophilic. This can slow down the rate of reaction compared to an unsubstituted aminomethylpyridine. To compensate, more forcing conditions such as higher temperatures, more reactive alkylating agents (e.g., alkyl iodides instead of chlorides), or stronger bases may be required.

  • Increased Acidity of the N-H bond: The electron-withdrawing group also increases the acidity of the proton on the nitrogen atom, making it easier to deprotonate. This can be advantageous when choosing a base for the reaction.

Q3: What is the most common side product in the direct alkylation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine, and how can I prevent it?

A3: The most common side product is the di-alkylated tertiary amine, resulting from the initial secondary amine product being more nucleophilic than the starting primary amine. To minimize this:

  • Use a slight excess of the starting amine relative to the alkylating agent.

  • Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.[4]

  • Consider using reductive amination, which is inherently more selective for mono-alkylation.[2]

Q4: Can the pyridine nitrogen be alkylated?

A4: While the primary amine is significantly more nucleophilic and sterically accessible, alkylation of the pyridine nitrogen to form a pyridinium salt is a potential side reaction, especially under harsh conditions or with highly reactive alkylating agents. Using a non-nucleophilic base and carefully controlling the stoichiometry can help to mitigate this. In most documented cases of N-alkylation of 2-aminopyridines, the reaction occurs selectively at the amino group.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Scientific Rationale
Insufficient Amine Nucleophilicity Increase reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to better solvate the transition state. Use a more reactive alkylating agent (RI > RBr > RCl).The electron-withdrawing sulfonyl group reduces the amine's reactivity. More energy (heat) or a more reactive electrophile can overcome this activation barrier. Polar aprotic solvents can accelerate SN2 reactions.
Inappropriate Base (for Direct Alkylation) Switch to a stronger, non-nucleophilic base. If using an inorganic base like K₂CO₃, ensure it is finely powdered and anhydrous.[4][6] For more challenging substrates, consider stronger bases like DBU or a hydride source (e.g., NaH), although these require strictly anhydrous conditions.The base must be strong enough to deprotonate the amine (or the resulting ammonium salt after initial alkylation) but should not compete as a nucleophile. The pKa of the protonated amine will be lower due to the electron-withdrawing group, but a suitable base is still crucial.
Poor Quality Alkylating Agent Use a fresh bottle of the alkylating agent or purify it before use. Alkyl halides can degrade over time.Impurities or degradation products in the alkylating agent can lead to side reactions or inhibit the desired transformation.
Ineffective Reducing Agent (for Reductive Amination) Ensure the reducing agent is fresh. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and tolerant of mildly acidic conditions used for imine formation.[4] If the reaction is sluggish, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) could be used, but with appropriate safety precautions due to the toxicity of cyanide.The chosen reducing agent must be capable of selectively reducing the imine intermediate in the presence of the starting aldehyde/ketone.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Step Scientific Rationale
Over-alkylation (Di-alkylation) Use a 1.5 to 2-fold excess of the starting amine relative to the alkylating agent. Add the alkylating agent dropwise over an extended period.[4] Alternatively, switch to reductive amination.This ensures the alkylating agent is more likely to react with the more abundant starting material rather than the mono-alkylated product. Reductive amination avoids the formation of a more nucleophilic secondary amine intermediate under the reaction conditions.
Alkylation of Pyridine Nitrogen Use a non-nucleophilic organic base like DIPEA instead of an inorganic base. Avoid highly reactive alkylating agents like methyl triflate unless necessary.A bulky, non-nucleophilic base is less likely to act as a competing nucleophile. Careful selection of the alkylating agent can help control its reactivity.
Problem 3: Difficult Product Purification
Possible Cause Troubleshooting Step Scientific Rationale
Product is a Basic Amine Use silica gel column chromatography with a gradient elution system, often starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent tailing of the basic product on the acidic silica gel.The basicity of the product amine can cause it to interact strongly with the acidic silica gel, leading to poor separation. A basic modifier neutralizes the acidic sites on the silica.
Product is Water-Soluble After quenching the reaction with water, perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate. If the product is highly polar, a liquid-liquid extraction under basic conditions (to ensure the amine is in its free base form) might be necessary. Salting out by adding brine to the aqueous layer can also improve extraction efficiency.The polarity of the product can lead to its partitioning into the aqueous layer during workup. Adjusting the pH and ionic strength of the aqueous phase can drive the product into the organic layer.
Residual High-Boiling Solvent (e.g., DMF, DMSO) After the initial extraction, wash the organic layer multiple times with water and then brine to remove residual DMF or DMSO.[7] For DMSO, be aware of potential decomposition at high temperatures.These solvents are highly polar and can be difficult to remove under reduced pressure. Aqueous washes are effective for their removal.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the direct alkylation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine with an alkyl bromide.

Materials:

  • (5-(Methylsulfonyl)pyridin-2-yl)methanamine

  • Alkyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5-(Methylsulfonyl)pyridin-2-yl)methanamine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous acetonitrile or DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl bromide (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (3x) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is often preferred for its high selectivity for mono-alkylation.

Materials:

  • (5-(Methylsulfonyl)pyridin-2-yl)methanamine

  • Aldehyde or Ketone (1.0-1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask, add (5-(Methylsulfonyl)pyridin-2-yl)methanamine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in DCM or DCE (0.1-0.5 M).

  • If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

N_Alkylation_Mechanism cluster_direct Direct Alkylation (SN2) cluster_reductive Reductive Amination Amine R'-NH2 DeprotonatedAmine R'-NH⁻ Amine->DeprotonatedAmine -H⁺ Base Base Base Salt Base-H⁺ + X⁻ Base->Salt TransitionState [R'HN--R--X]⁻ DeprotonatedAmine->TransitionState + R-X AlkylHalide R-X AlkylHalide->TransitionState Product R'-NH-R TransitionState->Product -X⁻ Amine2 R'-NH2 Imine R'-N=R'' Amine2->Imine + Carbonyl - H₂O Carbonyl R''=O Carbonyl->Imine Product2 R'-NH-R'' Imine->Product2 Reducing Agent ReducingAgent [H] ReducingAgent->Product2

Caption: Reaction mechanisms for Direct Alkylation and Reductive Amination.

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Selectivity Start Start N-Alkylation CheckCompletion Reaction Complete? Start->CheckCompletion LowYield Low Yield/ No Reaction CheckCompletion->LowYield No MultipleProducts Multiple Products CheckCompletion->MultipleProducts Impure Workup Proceed to Workup & Purification CheckCompletion->Workup Yes IncreaseTemp Increase Temperature LowYield->IncreaseTemp ChangeSolvent Change Solvent (DMF/DMSO) LowYield->ChangeSolvent ChangeBase Use Stronger Base LowYield->ChangeBase CheckReagents Check Reagent Quality LowYield->CheckReagents AdjustStoichiometry Adjust Stoichiometry (excess amine) MultipleProducts->AdjustStoichiometry SlowAddition Slow Addition of Alkylating Agent MultipleProducts->SlowAddition SwitchMethod Switch to Reductive Amination MultipleProducts->SwitchMethod IncreaseTemp->CheckCompletion ChangeSolvent->CheckCompletion ChangeBase->CheckCompletion CheckReagents->Start AdjustStoichiometry->Start SlowAddition->Start SwitchMethod->Start

Caption: A general workflow for troubleshooting N-alkylation reactions.

Reaction_Parameters cluster_inputs Reaction Inputs Yield Reaction Yield & Selectivity Base Base (Strength, Nucleophilicity) Base->Yield Solvent Solvent (Polarity, Aprotic/Protic) Base->Solvent Solubility Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Solvent Boiling Point AlkylatingAgent Alkylating Agent (Reactivity, Stoichiometry) AlkylatingAgent->Yield AlkylatingAgent->Base E2 Elimination Amine Amine (Nucleophilicity, Stoichiometry) Amine->Yield

Sources

overcoming poor solubility of pyridinylmethanamine hydrochloride salts.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridinylmethanamine Hydrochloride Salts

Welcome to the technical support center for pyridinylmethanamine hydrochloride (HCl) salts. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this class of compounds. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these common hurdles and ensure the success of your experiments.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific, practical problems you might encounter in the lab. Each issue is followed by an analysis of the root cause and a step-by-step protocol for resolution.

Issue 1: My pyridinylmethanamine HCl salt precipitates when I add it to my neutral aqueous buffer (e.g., PBS pH 7.4).

Root Cause Analysis:

This is a classic pH-dependent solubility issue. Pyridinylmethanamine compounds are weak bases.[1][2][3] The hydrochloride salt exists in its ionized, water-soluble form at an acidic pH.[4][5][6] When you introduce it to a neutral or alkaline buffer, the amine group gets deprotonated, converting the salt back to its free base form. The free base is significantly less polar and, therefore, much less soluble in water, causing it to precipitate out of solution.[6][7]

This relationship is governed by the Henderson-Hasselbalch equation, which dictates the ratio of the ionized (soluble) to non-ionized (insoluble) species at a given pH relative to the compound's pKa (the pH at which 50% of the compound is ionized).[8][9][10][11] For a basic drug, solubility dramatically decreases as the pH of the solution rises above its pKa.

Diagram: pH-Solubility Relationship for a Basic Salt

Caption: Equilibrium shift of a basic salt with changing pH.

Troubleshooting Protocol: pH Adjustment & Co-Solvent Screening

If your experimental conditions are flexible, the simplest solution is to lower the pH of your buffer. If the pH must be fixed (e.g., for physiological assays), a co-solvent system is necessary.

Step-by-Step Protocol:

  • Prepare a Concentrated Stock: Dissolve your pyridinylmethanamine HCl salt in a small amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO).[12] A concentration of 10-50 mM is typical.

  • Determine Maximum Tolerated Co-solvent Level: Before testing your compound, determine the highest percentage of DMSO your in vitro assay can tolerate without affecting cell viability or other endpoints. Many cell lines tolerate up to 0.5% DMSO, but this must be empirically verified.[13]

  • Perform Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution directly into your final cell culture medium or buffer. This gradual dilution helps prevent the compound from reaching a high degree of supersaturation, which can trigger rapid precipitation.[14]

  • Gentle Mixing & Observation: After each dilution step, mix gently by pipetting or swirling. Visually inspect for any signs of precipitation (cloudiness, particulates) before proceeding to the next dilution.

  • Solubility Check (Optional but Recommended): To confirm the final concentration, centrifuge a sample of your highest concentration solution at high speed (e.g., 14,000 rpm for 15 minutes).[14] Analyze the supernatant by HPLC-UV or a similar method to quantify the amount of compound that remains in solution.[14]

Issue 2: My results are inconsistent. A concentration that worked last week is precipitating today.

Root Cause Analysis:

This issue often points to polymorphism. Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[15] Different polymorphs of the same compound can have significantly different physical properties, including melting point, stability, and, most critically, solubility and dissolution rate.[16][17][18][19]

One batch of your compound might be a more soluble, metastable form, while another could be a more stable but less soluble form.[15] The less soluble, thermodynamically stable polymorph is often the culprit in cases of unexpected precipitation.[17][18] Changes in temperature, humidity during storage, or even the solvent used for the initial synthesis can trigger a polymorphic transformation.

Diagram: Troubleshooting Workflow for Solubility Issues

Troubleshooting_Workflow Start Poor Solubility or Precipitation Observed Check_pH Is solution pH > pKa of compound? Start->Check_pH Adjust_pH Lower pH of buffer (if experiment allows) Check_pH->Adjust_pH Yes Use_Cosolvent Use a Co-solvent System (e.g., DMSO, PEG 400) Check_pH->Use_Cosolvent pH is fixed Check_Consistency Are results inconsistent between batches? Check_pH->Check_Consistency No Adjust_pH->Check_Consistency Use_Cosolvent->Check_Consistency Characterize_Solid Characterize Solid Form (XRPD, DSC, TGA) Check_Consistency->Characterize_Solid Yes Advanced_Formulation Explore Advanced Formulations (e.g., Amorphous Dispersions) Check_Consistency->Advanced_Formulation No Select_Salt Consider Alternative Salt Forms Characterize_Solid->Select_Salt Select_Salt->Advanced_Formulation

Sources

Technical Support Center: Analytical Challenges in the Quantification of Sulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of sulfonyl-containing compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in the quantitative analysis of molecules bearing the sulfonyl (R-S(=O)₂-R') functional group, such as sulfonamides, sulfonylureas, and other related structures.

As a Senior Application Scientist, I understand that robust and reliable analytical methods are paramount. This resource moves beyond simple protocols to explain the "why" behind the troubleshooting steps, grounding our advice in established scientific principles to ensure the integrity and accuracy of your results.

Part 1: Troubleshooting Guide

This section addresses the most common and complex issues encountered during the analysis of sulfonyl-containing compounds, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 1: Poor Chromatographic Peak Shape (Tailing Peaks)

Scenario: You are running a validated reversed-phase LC method for a sulfonamide antibiotic, but you observe significant peak tailing for your analyte, leading to inconsistent integration and failing system suitability criteria.

Underlying Expertise: Peak tailing for sulfonyl-containing compounds, many of which are weakly acidic or basic, often results from secondary ionic interactions with the stationary phase. The primary amine in many sulfonamides, for example, can interact with residual, negatively charged silanol groups on the surface of silica-based columns, causing the analyte to "drag" and the peak to tail.[1]

Step-by-Step Troubleshooting Protocol:
  • Isolate the Cause: First, determine if the tailing affects all peaks or only specific analytes.

    • All Peaks Tailing: This suggests a physical problem with the system or column, such as a column void, a partially blocked frit, or extra-column volume from improper fittings.[2]

    • Specific Peaks Tailing: This points to a chemical interaction between the analyte and the stationary phase, which is common for ionizable sulfonyl compounds.

  • Mobile Phase Optimization (for Chemical Interactions):

    • Action: Lower the mobile phase pH by adding 0.1% formic acid or acetic acid.

    • Causality: For basic analytes like many sulfonamides, a lower pH (e.g., pH 3-5) protonates the free silanol groups on the silica surface, neutralizing their negative charge. This minimizes the secondary ionic interactions that cause tailing.[3] Additionally, it ensures the basic analyte is in a consistent, protonated state.

  • Evaluate Injection Solvent:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.

    • Causality: Injecting a sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile in a mobile phase of 95% water) causes the sample band to spread before it reaches the column head, resulting in peak distortion and broadening.[4][5]

  • Assess Column Health:

    • Action: If the above steps fail, flush the column with a strong solvent wash sequence (e.g., water, isopropanol, then initial mobile phase). If peak shape does not improve, the column may be irreversibly contaminated or have developed a void.

    • Causality: Strongly retained matrix components can create active sites that cause tailing. A void at the head of the column disrupts the sample path, leading to split or tailing peaks.[4]

Logical Flowchart for Troubleshooting Peak Tailing

G cluster_physical Physical Issues cluster_chemical Chemical Interactions start Poor Peak Shape Observed q1 Does tailing affect all peaks? start->q1 p1 Check for column void or blocked frit. q1->p1 Yes c1 Is analyte basic? q1->c1 No, specific peaks p2 Inspect fittings for extra-column volume. p1->p2 c2 Lower mobile phase pH (e.g., add 0.1% Formic Acid). c1->c2 c3 Check injection solvent. Ensure it's weaker than mobile phase. c2->c3 c4 Consider end-capped column or alternative stationary phase. c3->c4

Caption: Decision tree for diagnosing peak tailing.

Issue 2: Low Sensitivity and Poor Reproducibility in LC-MS

Scenario: You are developing an LC-MS/MS method for a sulfonylurea drug in plasma. The signal intensity is unexpectedly low and varies significantly between injections, compromising the limit of quantification (LOQ).

Underlying Expertise: This is a classic symptom of ion suppression , a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids) compete with the analyte for ionization in the MS source.[6][7] This reduces the number of analyte ions that reach the detector, leading to a suppressed signal. Ion suppression is a major challenge in bioanalysis and is not resolved by the selectivity of MS/MS, as the interference occurs before mass analysis.[8]

Step-by-Step Troubleshooting Protocol:
  • Diagnose Ion Suppression with Post-Column Infusion:

    • Protocol:

      • Set up a constant infusion of your sulfonyl-containing analyte solution into the MS source via a T-junction placed after the analytical column.

      • While infusing, inject a blank, protein-precipitated plasma extract onto the LC column.

      • Monitor the analyte's signal. A stable baseline will be observed.

      • If the signal drops at certain retention times, it indicates that compounds eluting from the matrix at those times are causing ion suppression.

    • Causality: This experiment directly visualizes the retention time windows where the matrix is interfering with ionization, allowing you to tailor your chromatography to avoid these zones.[6]

  • Improve Sample Preparation:

    • Action: If significant suppression is observed, move from a simple protein precipitation to a more selective sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9][10]

    • Causality: Protein precipitation is effective at removing proteins but leaves behind many other matrix components like salts and phospholipids. SPE provides a much cleaner extract by selectively retaining the analyte while washing away interfering compounds, directly addressing the root cause of ion suppression.[10]

  • Enhance Chromatographic Separation:

    • Action: Modify the LC gradient to shift the analyte's retention time away from the suppression zones identified in Step 1. Using columns with different selectivities (e.g., Phenyl-Hexyl instead of C18) or employing Ultra-High-Performance Liquid Chromatography (UPLC) can provide the necessary resolution.

    • Causality: UPLC systems use smaller particles, which generate sharper peaks. This increased peak capacity reduces the likelihood of an analyte co-eluting with a matrix interferent, thus mitigating ion suppression.[11]

Workflow for Mitigating Ion Suppression

G cluster_solutions Mitigation Strategies start Low MS Sensitivity & Poor Reproducibility diag Perform Post-Column Infusion Experiment start->diag q1 Ion Suppression Observed? diag->q1 s1 Improve Sample Prep (e.g., SPE over PPt) q1->s1 Yes no_supp Check MS Source Parameters & Tuning q1->no_supp No s2 Modify LC Gradient to Avoid Suppression Zone s1->s2 s3 Use UPLC or Alternative Column Chemistry s2->s3

Caption: Workflow for diagnosing and mitigating ion suppression.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC method for analyzing multiple sulfonamide antibiotics? A: A robust starting point is reversed-phase chromatography using a C18 column. Begin with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. The formic acid helps to produce sharp peak shapes by controlling the ionization state of the analytes and silanol groups on the column. A gradient from ~10% to 90% acetonitrile should elute most sulfonamides.[12][13]

Q2: How can I minimize matrix effects when analyzing sulfonyl compounds in complex samples like honey or animal tissue? A: Effective sample preparation is critical. For honey, which has a high sugar content, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method or Solid-Phase Extraction (SPE) is highly recommended to remove sugars and other interferences.[14] For tissues, homogenization followed by SPE is a standard approach for achieving a clean extract and minimizing matrix effects like ion suppression.[13][15]

Q3: My sulfonyl-containing compound is very polar and shows no retention on a C18 column. What should I do? A: For highly polar compounds, you should consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase. This mode is ideal for retaining and separating polar analytes that are not retained in reversed-phase chromatography.

Q4: I see both sulfonyl chlorides and sulfonyl fluorides used as reagents. What are the key differences for analytical applications? A: The primary difference is stability versus reactivity. Sulfonyl chlorides are generally more reactive but are also more susceptible to hydrolysis.[16][17] Sulfonyl fluorides are significantly more stable in aqueous environments and to thermolysis, making them excellent choices for use as stable chemical probes or in derivatization schemes where robust, long-lasting reagents are needed.[17][18]

Q5: What is ion-pair chromatography and when is it useful for sulfonated compounds? A: Ion-pair chromatography is a reversed-phase technique used for highly polar, ionic compounds like sulfonates. A bulky counter-ion (the "ion-pairing agent," such as tetrabutylammonium for anionic sulfonates) is added to the mobile phase. This agent forms a neutral complex with the charged analyte, allowing it to be retained on a nonpolar C18 column. However, non-volatile ion-pairing agents like tetrabutylammonium are notorious for causing severe ion suppression and contaminating the MS source.[6][19] If MS detection is required, it is often necessary to use a specialized setup with a suppressor column to remove the ion-pairing reagent before the eluent enters the mass spectrometer.[19]

Q6: How do I confirm that co-eluting matrix components are the cause of my ion suppression? A: The post-column infusion experiment described in the Troubleshooting Guide is the definitive method.[6] An alternative, simpler approach is to compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix extract at the same concentration. A significant decrease in the peak area in the matrix sample confirms the presence of ion suppression.

Quantitative Data Summary

The following table provides typical starting conditions for LC-MS analysis of common sulfonyl-containing compounds. These are starting points and require optimization for specific applications.

Compound ClassColumn ChemistryMobile Phase AMobile Phase BCommon MS ModeKey Challenge
Sulfonamides C18, 5 µm, 100 ÅWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidESI+Peak tailing of basic analytes
Sulfonylureas C18, 3.5 µm, 100 Å10 mM Ammonium Acetate, pH 5MethanolESI-pH-dependent stability
Aryl Sulfonates C18, 5 µm, 100 ÅWater + 10 mM TetrabutylammoniumAcetonitrile + 10 mM TetrabutylammoniumESI-Ion suppression from ion-pair reagent
Polar Sulfonamides HILIC (Amide), 3 µm95:5 ACN:Water + 10 mM Amm. Formate50:50 ACN:Water + 10 mM Amm. FormateESI+Poor peak shape from solvent mismatch

References

  • Analysis of Sulfonamides. (2020). NursingAnswers.net. [Link]

  • Antermite, D., et al. (2017). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH National Library of Medicine. [Link]

  • Foye, W. O., et al. (1995). Principles of Medicinal Chemistry. Lea & Febiger. (Note: While the specific text is not available, its citation in source[12] grounds the fundamental principles of sulfonamide action).

  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Riu, J., et al. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. [Link]

  • Patsias, A., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Sulfonamide Analysis (Antibiotic). (n.d.). EUROLAB. [Link]

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Various Authors. (2016-Present). 20 questions with answers in SULFONAMIDES. ResearchGate. [Link]

  • Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry. [Link]

  • Sumalatha, G. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Al-Faiyz, Y. S. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. PubMed Central. [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Association of Official Analytical Chemists. [Link]

  • Shevchuk, O. I., et al. (2021). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. [Link]

  • Parnian, R., et al. (2019). A Practical Method for the Preparation of Sulfonyl Chlorides and Sulfonamides from Thiols using H2O2‐TAPC Reagent System. ResearchGate. [Link]

  • Dolgy, A. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Li, Y., et al. (2014). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of Analytical Methods in Chemistry. [Link]

  • Parnian, R., et al. (2019). A Practical Method for the Preparation of Sulfonyl Chlorides and Sulfonamides from Thiols using H2O2-TAPC Reagent System. ResearchGate. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024). Shimadzu UK Limited. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu. [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. NIH National Library of Medicine. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]

  • Wang, L., & Li, W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • Krupp, E. M., & Ennis, C. J. (2019). Biological sulphur-containing compounds - Analytical challenges. Analytica Chimica Acta. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • Rampler, E., et al. (2016). Sulfur containing amino acids - challenge of accurate quantification. u:cris-Portal. [Link]

  • Tindall, G. W. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • McCalley, D. V. (2017). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. ResearchGate. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2024). Mastelf. [Link]

  • Popa, D. E., et al. (2012). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Improve the Bioavailability of Pyridinylmethanamine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyridinylmethanamine-based inhibitors. This class of compounds holds significant therapeutic promise but often presents a critical hurdle in preclinical development: low and variable oral bioavailability. This guide is structured in a problem-oriented question-and-answer format to directly address the common challenges you may encounter. We will move from diagnosing the underlying causes of poor bioavailability to implementing targeted, evidence-based strategies for improvement, ensuring your promising candidates have the best possible chance of success.

The primary reasons for the low bioavailability of these inhibitors often trace back to three core physicochemical and biochemical properties:

  • Poor Aqueous Solubility: As aromatic, often basic compounds, their solubility can be highly pH-dependent and insufficient in the neutral pH of the small intestine.

  • High First-Pass Metabolism: The pyridine ring and associated structures are susceptible to rapid metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs).[1][2]

  • Efflux Transporter Activity: These molecules can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively removes them from intestinal cells, limiting absorption.[3][4]

This guide will provide the scientific rationale and actionable protocols to systematically diagnose and overcome these challenges.

Part 1: Foundational Troubleshooting & Diagnosis

This section focuses on identifying the root cause of low bioavailability. An accurate diagnosis is critical before selecting an improvement strategy.

Q1: My pyridinylmethanamine inhibitor shows potent in vitro activity but very low exposure in my animal models. Where do I start?

Answer: This is a classic and common challenge. Before attempting any complex reformulations, you must first diagnose the primary barrier to absorption and systemic exposure. A logical, stepwise approach is essential. The first step is to determine if the issue is poor solubility, poor permeability, or rapid metabolism.

A recommended diagnostic workflow involves a series of straightforward in vitro assays. These initial experiments are cost-effective and provide the critical data needed to guide your subsequent, more complex studies.[5]

Diagnostic Workflow for Low Bioavailability

// Nodes Start [label="Low In Vivo Exposure\n(Low AUC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility [label="Assess Kinetic Solubility\n(pH 7.4 Buffer)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Permeability [label="Assess Permeability\n(e.g., PAMPA or Caco-2)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Assess Metabolic Stability\n(Liver Microsomes/Hepatocytes)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

PoorSol [label="Problem: Poor Solubility\n(Dissolution-Limited)", fillcolor="#F1F3F4", fontcolor="#202124"]; PoorPerm [label="Problem: Poor Permeability\n(May be P-gp Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HighClear [label="Problem: High Clearance\n(Metabolically Unstable)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Solubility [label="Step 1"]; Solubility -> Permeability [label="If Soluble\n(>60 µg/mL)"]; Solubility -> PoorSol [label="If Insoluble\n(<10 µg/mL)", arrowhead=none];

Permeability -> Metabolism [label="If Permeable\n(Papp > 5 x 10⁻⁶ cm/s)"]; Permeability -> PoorPerm [label="If Impermeable\n(Papp < 1 x 10⁻⁶ cm/s)", arrowhead=none];

Metabolism -> HighClear [label="If Unstable\n(t½ < 30 min)", arrowhead=none]; Metabolism -> Start [label="If Stable\n(Re-evaluate In Vivo Study Design)", style=dashed, color="#5F6368", constraint=false];

} dot Caption: Initial diagnostic workflow for low bioavailability.

We recommend starting with three key in vitro assays:

  • Kinetic Solubility Assay: This determines if your compound can dissolve sufficiently in the gut.[6][7]

  • Permeability Assay (PAMPA or Caco-2): This assesses the compound's ability to cross the intestinal membrane.[5][8]

  • Metabolic Stability Assay: This measures how quickly your compound is broken down by liver enzymes.[1][2]

The results from these assays will classify your problem and point toward the most effective solutions, which are detailed in the following sections.

Part 2: Strategies for Solubility-Limited Bioavailability

If your diagnostic work points to poor aqueous solubility as the primary culprit, the following strategies can be employed.

Q2: My kinetic solubility assay shows precipitation at physiological pH. How can I improve the solubility of my basic pyridinylmethanamine inhibitor?

Answer: For basic compounds like pyridinylmethanamines, solubility is often pH-dependent. While they may be soluble in the acidic environment of the stomach, they can precipitate in the higher pH of the small intestine, where most absorption occurs. The goal is to increase the dissolution rate and/or the apparent solubility at this site.

Strategy 1: Salt Formation This is the most direct and often most effective strategy for ionizable compounds.[9] Converting the basic amine to a salt (e.g., hydrochloride, mesylate, or tartrate) can dramatically increase aqueous solubility and dissolution rate.

  • Causality: Salt forms have different crystal lattice energies and, upon dissolving, create a localized pH environment (the diffusion layer) that is more acidic than the bulk intestinal fluid, which helps keep the drug in its more soluble, ionized form.[9]

  • Experimental Action: Screen a variety of pharmaceutically acceptable counterions to find a salt that is crystalline, stable, non-hygroscopic, and shows a significant improvement in dissolution profile.

Strategy 2: Amorphous Solid Dispersions (ASDs) If salt formation is unsuccessful or does not provide sufficient improvement, creating an ASD is a powerful alternative.[9][10]

  • Causality: The amorphous state lacks a crystal lattice, meaning no energy is required to break the crystal structure before dissolution can occur.[9] This allows the compound to dissolve rapidly, creating a temporary "supersaturated" state where the concentration of the drug exceeds its equilibrium solubility, driving absorption.[11] Polymers (e.g., PVP, HPMC-AS) are used to stabilize the amorphous drug and prevent recrystallization.[11]

  • Experimental Action: Use techniques like spray-drying or hot-melt extrusion to disperse your inhibitor within a polymer matrix. Screen different polymers and drug loadings to find a stable formulation that provides the desired supersaturation and dissolution profile in vitro.

Strategy 3: Particle Size Reduction For compounds where the dissolution rate is the limiting factor (known as DCS Class IIa), reducing the particle size can be effective.[9][12]

  • Causality: The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the surface area of the solid.[9] Reducing particle size via micronization or nanomilling dramatically increases the surface area available for dissolution.[12]

  • Experimental Action: Employ techniques like jet milling (for micronization) or wet bead milling (for nanosuspensions) to reduce particle size. This is particularly valuable for early animal studies where a simple suspension is needed.[12]

StrategyMechanism of ActionKey AdvantagesKey Challenges
Salt Formation Increases intrinsic solubility and dissolution rate by altering crystal energy and diffusion layer pH.Straightforward, well-understood, scalable.Requires an ionizable group; potential for disproportionation; hygroscopicity issues.
Amorphous Solid Dispersion Overcomes crystal lattice energy, enabling supersaturation.[9]Can achieve very high apparent solubility; suitable for non-ionizable compounds.Physical and chemical instability (recrystallization); requires specific polymers and manufacturing processes.
Particle Size Reduction Increases surface area to enhance dissolution rate.[9][13]Technology is well-established; useful for suspension formulations.Risk of particle agglomeration; may not be sufficient for very poorly soluble compounds.

Part 3: Strategies for Permeability-Limited Bioavailability

If your compound is soluble but still shows poor absorption, the issue may be low membrane permeability, potentially exacerbated by efflux transporters.

Q3: My compound is soluble, but Caco-2 assay results show low permeability and a high efflux ratio (>2). What does this mean and what can I do?

Answer: A high efflux ratio in a Caco-2 assay is a strong indicator that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[3] These transporters are present in the apical membrane of intestinal enterocytes and act as "gatekeepers," actively pumping substrates back into the intestinal lumen, thereby limiting net absorption.[4]

Strategy 1: Medicinal Chemistry Modification (Lead Optimization) This is the preferred long-term strategy during lead optimization.

  • Causality: Subtle structural modifications can disrupt the key interactions required for recognition and transport by P-gp. This can involve reducing hydrogen bond donors, increasing molecular flexibility, or masking polar groups.

  • Experimental Action: Synthesize analogues designed to reduce P-gp substrate liability. For pyridinylmethanamines, this could involve modifications to the pyridine ring or the methanamine side chain. Re-screen these new analogues in the Caco-2 assay to identify candidates with a lower efflux ratio.

Strategy 2: Co-administration with P-gp Inhibitors For preclinical studies, co-dosing with a known P-gp inhibitor can be a useful tool to prove that efflux is the primary barrier.

  • Causality: A P-gp inhibitor competitively or non-competitively blocks the transporter, preventing the efflux of your compound and thereby increasing its intracellular concentration and net absorption.[4][14]

  • Experimental Action: In your in vivo pharmacokinetic study, include a cohort that receives your inhibitor co-dosed with a P-gp inhibitor (e.g., verapamil, although it has other activities, or more specific research inhibitors). A significant increase in the Area Under the Curve (AUC) in this cohort confirms P-gp mediated efflux. Note: This is primarily a research strategy, as using a P-gp inhibitor in a final clinical formulation presents significant drug-drug interaction risks.[4]

Strategy 3: Formulation with P-gp Inhibiting Excipients Certain formulation excipients have been shown to inhibit P-gp.[4]

  • Causality: Surfactants and polymers like Tween 80, Cremophor EL, and Pluronic block copolymers can inhibit P-gp, potentially by altering the membrane environment or interacting directly with the transporter.[4]

  • Experimental Action: Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), that incorporates these excipients.[10][11] This approach has the dual benefit of often improving solubility while also mitigating efflux.

Part 4: Strategies for Metabolism-Limited Bioavailability

If your compound is both soluble and permeable but still has low oral bioavailability, the cause is likely extensive first-pass metabolism in the liver.

Q4: My liver microsomal stability assay shows a very short half-life (<15 minutes). How can I protect my compound from rapid metabolism?

Answer: A short half-life in a liver microsomal stability assay indicates that your compound is a substrate for metabolic enzymes, most commonly CYPs.[1][2] The pyridine ring is particularly susceptible to oxidation. The goal is to block or reduce the rate of this metabolic transformation.

Strategy 1: Structural Modification (Metabolic Blocking) This is the most robust strategy and is a cornerstone of medicinal chemistry.

  • Causality: By identifying the primary site of metabolism (the "metabolic soft spot"), you can make chemical modifications at or near that site to block the enzymatic reaction. A common strategy is to introduce an electron-withdrawing group (like fluorine) or a bulkier group that creates steric hindrance, preventing the enzyme from accessing the site.

  • Experimental Action: First, perform a metabolite identification study using liver microsomes to determine the exact site of oxidation on your molecule. Then, synthesize analogues with modifications at that position. For example, if oxidation occurs on the pyridine ring, fluorination of that position can be an effective strategy.[15] Re-test the new analogues in the microsomal stability assay to confirm metabolic stability has improved.

Common Metabolic Pathways for Pyridine-Containing Compounds

// Nodes Parent [label="Pyridinylmethanamine\nInhibitor"]; N_Oxide [label="Pyridine N-Oxide"]; Hydroxylation [label="Ring Hydroxylation"]; Glucuronidation [label="O-Glucuronide\n(Phase II)"]; N_Dealkylation [label="N-Dealkylation"];

// Edges Parent -> N_Oxide [label="CYP-mediated\nN-Oxidation"]; Parent -> Hydroxylation [label="CYP-mediated\nC-Oxidation"]; Hydroxylation -> Glucuronidation [label="UGT-mediated\nconjugation"]; Parent -> N_Dealkylation [label="CYP-mediated"]; } dot Caption: Common metabolic pathways for pyridinylmethanamine inhibitors.

Strategy 2: Prodrug Approach A prodrug is a biologically inactive derivative of a drug that is converted to the active form in the body.[16]

  • Causality: By temporarily masking the metabolically labile part of the molecule (e.g., the amine), you can protect it from first-pass metabolism. The prodrug is designed to be cleaved (often by ubiquitous esterases) after absorption to release the active parent drug.[17][18]

  • Experimental Action: Design a prodrug by modifying the amine group. N-acylation to form an amide or carbamate is a common approach, though these can sometimes be too stable.[17] N-acyloxyalkyl derivatives are another option that can be more readily cleaved.[18] The choice of prodrug moiety is critical and requires careful design to ensure efficient cleavage and release of the active drug.[17][19][20]

StrategyMechanism of ActionKey AdvantagesKey Challenges
Structural Modification Blocks enzymatic access to the metabolic soft spot through steric or electronic effects.Permanent solution; creates a new, more stable NCE.Can negatively impact target potency or physicochemical properties; requires significant synthetic effort.
Prodrug Approach Temporarily masks the metabolic soft spot, allowing the molecule to bypass first-pass metabolism.[21]Can improve solubility and/or stability; can be used to target specific tissues.Requires efficient and predictable conversion back to the active drug; incomplete conversion can lead to lower efficacy.

Part 5: Detailed Experimental Protocols

To ensure trustworthy and reproducible results, follow these validated protocols for the key diagnostic assays.

Protocol 1: High-Throughput Kinetic Solubility Assay
  • Purpose: To determine the solubility of a compound in an aqueous buffer after adding it from a DMSO stock, mimicking the conditions after oral administration.[6][22][23]

  • Materials:

    • Test compound dissolved in 100% DMSO (e.g., 10 mM stock).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well microtiter plates (UV-transparent for analysis).

    • Plate shaker and plate reader (UV-Vis spectrophotometer or nephelometer).

  • Procedure (Direct UV Method):

    • Prepare stock solutions of the test compound in DMSO.[6]

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution to multiple wells of a microtiter plate.[6]

    • Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1-2%.[22]

    • Seal the plate and shake at room temperature for 2 hours.[6]

    • After incubation, filter the solution using a 96-well filter plate to remove any precipitated compound.[6]

    • Measure the UV absorbance of the filtrate at the compound's λmax.[6]

    • Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared in a 50:50 mixture of Acetonitrile:PBS.[22]

  • Quality Control: Run a known high-solubility compound (e.g., propranolol) and a known low-solubility compound (e.g., griseofulvin) in parallel.

Protocol 2: Caco-2 Permeability Assay
  • Purpose: To assess a compound's intestinal permeability and determine if it is a substrate for efflux transporters like P-gp.[5]

  • Materials:

    • Caco-2 cells, Transwell inserts (e.g., 24-well format).

    • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, with HEPES, pH 7.4).

    • Test compound, Lucifer yellow (low permeability marker), Propranolol (high permeability marker).

    • LC-MS/MS for quantification.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.

    • A-to-B Permeability:

      • Wash the cell monolayers with warm transport buffer.

      • Add the test compound solution (in transport buffer) to the apical (A) side.

      • Add fresh transport buffer to the basolateral (B) side.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral side and replace it with fresh buffer.

    • B-to-A Permeability:

      • Perform the same procedure but add the compound to the basolateral side and sample from the apical side.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B).

  • Data Interpretation:

    • High Permeability: Papp > 5 x 10⁻⁶ cm/s

    • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

    • Potential Efflux: Efflux Ratio > 2

Protocol 3: Liver Microsomal Stability Assay
  • Purpose: To measure the rate of metabolism of a compound by Phase I enzymes (primarily CYPs) and calculate its intrinsic clearance.[1][2][24]

  • Materials:

    • Pooled liver microsomes (human, rat, or mouse).[1]

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).[1]

    • Test compound (1 µM final concentration).

    • Acetonitrile with an internal standard to stop the reaction.

    • LC-MS/MS for quantification.

  • Procedure:

    • Prepare a master mix of microsomes and buffer. Pre-warm to 37°C.

    • Add the test compound to the master mix and pre-incubate for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45 min), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.[2]

    • Include a negative control with no NADPH.[1]

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint).

Part 6: Frequently Asked Questions (FAQs)

  • Q: Can I use a PAMPA assay instead of a Caco-2 assay?

    • A: Yes, for an initial assessment of passive permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, higher-throughput alternative to Caco-2.[8] However, it cannot assess active transport or efflux, so it cannot replace the Caco-2 assay for identifying P-gp substrates.[5][8]

  • Q: My compound is a "brick dust" - insoluble in everything. What is my first step?

    • A: For extremely insoluble compounds, formulation strategies are key. Start with amorphous solid dispersions (ASDs) or lipid-based formulations like SEDDS.[9][10][11] These are specifically designed to handle compounds with very high lipophilicity and low solubility.[9]

  • Q: How do I choose between a rat and a mouse model for my initial pharmacokinetic studies?

    • A: Rodent models are standard in the preclinical stage.[25] The choice often depends on the specific target, disease model availability, and historical data within your organization. It is crucial to ensure the pharmacology of your target is relevant in the chosen species. For PK studies, rats are often preferred due to their larger size, which allows for serial blood sampling from a single animal, reducing inter-animal variability.[25]

  • Q: What is a reasonable target for oral bioavailability in a lead candidate?

    • A: While there is no single answer, a target of >30% oral bioavailability in preclinical species is often considered a good starting point for a lead optimization program. However, this is highly dependent on the required therapeutic dose and potency. A very potent compound may be viable even with lower bioavailability.

References

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). ResearchGate. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Available from: [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). PubMed. Available from: [Link]

  • In vitro solubility assays in drug discovery. (2012). PubMed. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today. Available from: [Link]

  • Prodrugs for Amines. (2008). National Center for Biotechnology Information. Available from: [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (2022). National Center for Biotechnology Information. Available from: [Link]

  • Prodrugs for Amines. (2008). ResearchGate. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Center for Biotechnology Information. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • caco-2 cell permeability, pampa membrane assays. (2024). Slideshare. Available from: [Link]

  • In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. BioTeSys. Available from: [Link]

  • High-Throughput Screening Using Caco-2 Cell and PAMPA Systems. (2015). ResearchGate. Available from: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available from: [Link]

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2011). PubMed. Available from: [Link]

  • Compilation of a series of published prodrug approaches to amine drugs. (2008). ResearchGate. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. Available from: [Link]

  • Prodrugs for amines. (2008). PubMed. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. Available from: [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. Available from: [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (2023). ResearchGate. Available from: [Link]

  • Why Poor Bioavailability Is a Major Drug Development Risk. (2024). LinkedIn. Available from: [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. (2020). Pharmaceutical Outsourcing. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). National Center for Biotechnology Information. Available from: [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. Available from: [Link]

  • FDA Requirements for Preclinical Studies. (2009). Karger Publishers. Available from: [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2024). International Journal on Science and Technology. Available from: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). National Center for Biotechnology Information. Available from: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). PubMed. Available from: [Link]

  • P-glycoprotein and bioavailability-implication of polymorphism. (2000). PubMed. Available from: [Link]

  • Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects. (2015). PubMed. Available from: [Link]

  • Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. (2007). PubMed. Available from: [Link]

  • Strategies to improve oral bioavailability. (2004). ResearchGate. Available from: [Link]

  • Strategies to improve oral drug bioavailability. (2004). Scilit. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). National Center for Biotechnology Information. Available from: [Link]

  • Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. (2017). PubMed. Available from: [Link]

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. (2021). PubMed. Available from: [Link]

  • Co-administration of herbal inhibitors of P-glycoprotein with renal drugs enhance their bioavailability. (2023). Journal of Herbmed Pharmacology. Available from: [Link]

  • Altered Oral Bioavailability and Pharmacokinetics of P-Glycoprotein Substrates by Coadministration of Biochanin A. (2008). ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating the Potential of the (5-(Methylsulfonyl)pyridin-2-yl)methanamine Backbone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted oncology, the relentless pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. The effectiveness, selectivity, and pharmacological properties of these inhibitors are profoundly dictated by their core chemical scaffolds, which govern their interaction with the ATP-binding pocket of kinases. This guide provides an in-depth comparative analysis of the emerging (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride scaffold against established, clinically validated kinase inhibitor backbones such as pyrazolopyridines, imidazopyridines, indazoles, and quinazolines. While direct, extensive biological data for (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is not yet prevalent in public literature, this guide deconstructs its key structural motifs to evaluate its potential. We will explore the causal relationships between scaffold architecture and kinase binding, supported by experimental data from representative compounds, and provide detailed protocols for the validation of new inhibitor candidates.

Introduction: The Central Role of the Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The majority of clinically successful kinase inhibitors are small molecules that compete with ATP for binding within the catalytic site.[1] The core heterocyclic structure, or scaffold, of these inhibitors is paramount. It serves as an anchor, primarily by forming critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme.[2] This interaction mimics the binding of the adenine ring of ATP.[2]

The choice of scaffold profoundly influences an inhibitor's potency, selectivity, and drug-like properties. A "privileged scaffold" is one that can serve as a versatile template for developing inhibitors against multiple kinase targets.[3] This guide will dissect the structural attributes of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride and contextualize its potential within the broader family of successful kinase inhibitor scaffolds.

Structural Deconstruction of the (5-(Methylsulfonyl)pyridin-2-yl)methanamine Scaffold

While (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride itself is not yet extensively characterized in peer-reviewed literature as a kinase inhibitor, we can infer its potential by analyzing its constituent parts.

  • The Pyridine Ring: The pyridine scaffold is a well-established and versatile core in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its nitrogen atom acts as a hydrogen bond acceptor, a crucial feature for engaging with the backbone NH of the kinase hinge region.[4] The aromatic nature of the ring also allows for favorable π-π stacking interactions within the ATP binding pocket.[1]

  • The Methylsulfonyl Group: The sulfonyl group is a potent electron-withdrawing moiety and a versatile hydrogen bond acceptor through its two oxygen atoms.[5] In kinase inhibitors, sulfonamide groups have been shown to form hydrogen bonds with key residues in the active site, such as the catalytic lysine.[6][7] The presence of a methylsulfonyl group can also enhance solubility and modulate the metabolic stability of a compound, which are critical pharmacokinetic considerations.[5]

  • The Methanamine Linker: The aminomethyl group (-CH₂NH₂) provides a flexible linker and a primary amine that can act as a hydrogen bond donor.[8][9] This group offers a key vector for chemical modification, allowing for the addition of various substituents to explore the deeper regions of the ATP-binding pocket and enhance selectivity and potency.

The combination of a hinge-binding pyridine core, a potentially key interacting sulfonyl group, and a versatile linker in the methanamine moiety suggests that this scaffold has a strong rational basis for development as a novel class of kinase inhibitors.

Comparative Analysis with Established Kinase Inhibitor Scaffolds

To contextualize the potential of the methylsulfonylpyridine scaffold, we will compare it against several classes of scaffolds that are present in numerous FDA-approved drugs.

Pyrazolopyridine Scaffold

The pyrazolopyridine scaffold is a bicyclic heterocycle that is considered a privileged core in kinase drug discovery.[2] Several drugs and late-stage clinical candidates are built upon this framework.[2]

  • Key Features: As a bioisostere of adenine, it is an excellent hinge-binder.[2] The bicyclic system offers multiple points for substitution, allowing for fine-tuning of inhibitor properties.

  • Approved Drug Example: Selpercatinib (Retevmo®)

    • Target: RET (Rearranged during Transfection) kinase.

    • Indication: Treatment of RET fusion-positive non-small cell lung cancer (NSCLC) and thyroid cancer.

Imidazopyridine Scaffold

The imidazopyridine family of heterocycles is another versatile scaffold found in a range of pharmaceuticals, including kinase inhibitors.[10][11]

  • Key Features: This scaffold also mimics the purine core of ATP, facilitating hinge-binding interactions. Different isomers, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, offer distinct geometries for kinase targeting.[10][12]

  • Approved Drug Example: Mosapramine (Cremin®)

    • Target: While primarily an atypical antipsychotic, related imidazopyridine scaffolds are potent kinase inhibitors targeting enzymes like ERK5 and PI3K.[12][13]

Indazole Scaffold

Indazole-based compounds have proven to be highly effective anticancer agents, with several approved drugs targeting key kinases.[3][14][15]

  • Key Features: The indazole ring is another effective adenine isostere. It serves as a robust anchor in the ATP binding site, and substitutions on the ring system have led to highly potent and selective inhibitors.[3]

  • Approved Drug Example: Axitinib (Inlyta®)

    • Target: VEGFR, PDGFR.

    • Indication: Treatment of advanced renal cell carcinoma.[14]

Quinazoline Scaffold

The quinazoline scaffold is one of the most successful and widely used backbones for kinase inhibitors, particularly against receptor tyrosine kinases.[16][17][18]

  • Key Features: The 4-aminoquinazoline core is a classic hinge-binder. This scaffold has been extensively optimized to produce multiple generations of EGFR inhibitors.[19]

  • Approved Drug Example: Gefitinib (Iressa®)

    • Target: EGFR.

    • Indication: Treatment of EGFR-mutated NSCLC.[20]

Quantitative Comparison of Representative Inhibitors

The following table summarizes the inhibitory activity of representative FDA-approved drugs from each scaffold class against their primary targets. This data provides a benchmark against which new scaffolds can be evaluated.

Scaffold ClassRepresentative DrugPrimary Kinase TargetIC₅₀ (nM)
Pyrazolopyridine SelpercatinibRET~2
Indazole AxitinibVEGFR20.2
Quinazoline GefitinibEGFR2-37
(5-(Methylsulfonyl)pyridin-2-yl)methanamine (Experimental)(To be determined)(To be determined)

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data is compiled from various public sources.

Experimental Protocols for Kinase Inhibitor Characterization

To rigorously assess a novel scaffold like (5-(Methylsulfonyl)pyridin-2-yl)methanamine, a systematic series of experiments is required. The following protocols outline a standard workflow for characterizing a new kinase inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.

Step-by-Step Protocol:

  • Prepare a serial dilution of the inhibitor compound (e.g., (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride) in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase, 2.5 µL of the substrate/ATP mixture in reaction buffer, and 1 µL of the diluted inhibitor. Include no-inhibitor and no-enzyme controls.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of the inhibitor.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compound and incubate for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizing the Landscape

Diagrams are essential for conceptualizing the complex relationships in kinase inhibition.

Generic Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor (5-(Methylsulfonyl)pyridin-2-yl)methanamine Scaffold Inhibitor->RAF Gene Gene Expression (Proliferation, Survival) TF->Gene caption Fig 1. Inhibition of a generic MAPK signaling pathway.

Caption: Fig 1. Inhibition of a generic MAPK signaling pathway.

Experimental Workflow for Inhibitor Validation

G cluster_workflow Inhibitor Characterization Workflow A Compound Synthesis (New Scaffold) B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC₅₀ B->C D Cell-Based Proliferation Assay (e.g., MTT) C->D Potent compounds E Determine GI₅₀ D->E F Lead Optimization E->F Active in cells caption Fig 2. Workflow for validating a novel kinase inhibitor.

Caption: Fig 2. Workflow for validating a novel kinase inhibitor.

Scaffold Feature-Activity Relationship

G Scaffold Core Scaffold ((5-(Methylsulfonyl)pyridin-2-yl)methanamine) Pyridine Pyridine Ring Scaffold->Pyridine Sulfonyl Methylsulfonyl Group Scaffold->Sulfonyl Methanamine Methanamine Linker Scaffold->Methanamine Hinge Hinge Binding (Potency Anchor) Pyridine->Hinge Sulfonyl->Hinge Solubility Solubility & PK Sulfonyl->Solubility Selectivity Selectivity Pocket Interaction Methanamine->Selectivity SAR Point for SAR (Medicinal Chemistry) Methanamine->SAR Activity Overall Inhibitor Profile Hinge->Activity Solubility->Activity Selectivity->Activity SAR->Activity caption Fig 3. Relationship of structural motifs to inhibitor activity.

Caption: Fig 3. Relationship of structural motifs to inhibitor activity.

Conclusion and Future Directions

The (5-(Methylsulfonyl)pyridin-2-yl)methanamine scaffold presents a compelling, albeit underexplored, framework for the design of novel kinase inhibitors. Its architecture combines a proven hinge-binding element (pyridine) with functional groups (methylsulfonyl and methanamine) that offer significant potential for potent and specific interactions within the ATP-binding site, as well as favorable drug-like properties.

While it stands on a strong theoretical foundation, rigorous experimental validation is the necessary next step. By employing the systematic biochemical and cell-based assays outlined in this guide, researchers can effectively determine the inhibitory profile of compounds derived from this scaffold. A direct comparison of this data against benchmarks set by clinically successful scaffolds like quinazolines and pyrazolopyridines will be crucial in validating its therapeutic potential. The true promise of the (5-(Methylsulfonyl)pyridin-2-yl)methanamine backbone lies in its novelty and the vast, unexplored chemical space it opens for developing the next generation of targeted therapies.

References

  • Canning, P., & et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • George, B. T., & et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Al-Suwaidan, I. A., & et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2020).
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PMC - NIH.
  • FDA approved quinazoline derivatives for cancer therapy. (n.d.).
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. (2025). PubMed.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Indazole Deriv
  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. (n.d.). PMC - NIH.
  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014). Bioorganic & Medicinal Chemistry.
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (n.d.).
  • Pyridine scaffold‐based CDK‐9 inhibitors. (n.d.).
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (2021). RSC Publishing.
  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Publishing.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry.
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • Methenamine. (n.d.). Wikipedia.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.).
  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing.
  • Imidazopyridine Compounds as ERK5 Inhibitors for Tre
  • Imidazopyridine. (n.d.). Wikipedia.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024).
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). PMC - NIH.
  • methenamine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2025).
  • What Are The Main Uses Of Methylamine? (2025). YouTube.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022).
  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (n.d.). PMC - NIH.
  • Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. (n.d.). PubMed.
  • Methylamine. (n.d.). Wikipedia.
  • Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. (2013). PubMed.
  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (n.d.). PubMed.

Sources

A Researcher's Comparative Guide to PF-04457845: A Tool for Modulating the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparison of PF-04457845, also known by its chemical name (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, a highly potent and selective tool for investigating the endocannabinoid system. We will explore its mechanism of action, compare its performance against other common modulators, and provide detailed protocols for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this tool for therapeutic discovery in areas such as pain, inflammation, and central nervous system disorders.

Introduction: Targeting the Endocannabinoid System Indirectly

The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating pain, mood, appetite, and memory.[1][2] A primary signaling molecule of the ECS is N-arachidonoylethanolamine, commonly known as anandamide (AEA). The therapeutic potential of elevating AEA levels is significant; however, direct agonism of cannabinoid receptors (CB1 and CB2) can lead to undesirable psychoactive and systemic side effects.

A more nuanced therapeutic strategy is to amplify endogenous AEA signaling only when and where it is naturally produced. This can be achieved by inhibiting the primary catabolic enzyme responsible for AEA degradation, Fatty Acid Amide Hydrolase (FAAH).[3][4][5][6] PF-04457845 has emerged as a premier chemical probe for this purpose. It is a potent, selective, irreversible inhibitor of FAAH, demonstrating efficacy in preclinical models of inflammatory pain and showing potential for treating conditions like PTSD and cannabis use disorder.[7][8][9]

Mechanism of Action: Irreversible Covalent Inhibition of FAAH

PF-04457845 operates through a covalent, irreversible mechanism of action.[7][10] As a time-dependent inhibitor, its potency increases with pre-incubation time. The compound covalently modifies the active-site serine nucleophile (Ser241) of FAAH.[7][10][11] This carbamylation of the catalytic triad renders the enzyme permanently inactive.

The consequence of this inhibition is a significant, localized, and sustained increase in the concentration of anandamide and other related fatty acid amides.[7][12] This elevation enhances the activation of cannabinoid receptors by endogenous ligands, thereby potentiating the natural signaling of the ECS to produce analgesic, anxiolytic, and anti-inflammatory effects.[6]

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_influx Ca²+ Influx NAPE_PLD NAPE-PLD (Biosynthesis) Ca_influx->NAPE_PLD Activates AEA_pre Anandamide (AEA) (Precursor) NAPE_PLD->AEA_pre Synthesizes AEA_synapse Anandamide (AEA) AEA_pre->AEA_synapse Released into Synapse FAAH FAAH Enzyme ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolyzes PF044 PF-04457845 PF044->FAAH Irreversibly Inhibits CB1 CB1 Receptor Signaling Retrograde Signaling (Suppression of Neurotransmitter Release) CB1->Signaling AEA_synapse->FAAH Uptake & Degradation AEA_synapse->CB1 Binds & Activates IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of PF-04457845 D Pre-incubate FAAH with PF-04457845 dilutions (e.g., 60 min for time-dependency) A->D B Prepare FAAH enzyme (recombinant or lysate) B->D C Prepare fluorogenic FAAH substrate E Initiate reaction by adding substrate C->E D->E F Incubate at 37°C E->F G Measure fluorescence over time F->G H Calculate reaction rates G->H I Plot % Inhibition vs. [PF-04457845] H->I J Fit data to a four-parameter logistic curve to find IC₅₀ I->J

Caption: Workflow for determining the IC₅₀ of a FAAH inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of PF-04457845 in DMSO.

    • Perform serial dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 9.0) to create a concentration range from 1 pM to 100 µM.

    • Dilute recombinant human FAAH enzyme in assay buffer to a working concentration (e.g., 10 nM).

    • Prepare the fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each PF-04457845 dilution (or DMSO vehicle control) to appropriate wells.

    • Add 20 µL of the diluted FAAH enzyme solution to all wells.

    • Pre-incubate the plate for 60 minutes at room temperature. Rationale: This step is critical for irreversible, time-dependent inhibitors like PF-04457845 to allow for covalent modification of the enzyme, revealing its true potency.[10]

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm) every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

Protocol 2: Validating Target Engagement via Competitive Activity-Based Protein Profiling (ABPP)

This protocol provides an authoritative assessment of selectivity by visualizing the entire active serine hydrolase profile in a complex proteome and determining which enzymes the compound interacts with at a given concentration.

Step-by-Step Methodology:

  • Proteome Preparation:

    • Harvest cells or tissue (e.g., mouse brain) and homogenize in lysis buffer.

    • Isolate the desired proteome fraction (e.g., membrane or soluble) via ultracentrifugation. Determine protein concentration using a BCA assay.

  • Inhibitor Incubation:

    • Aliquot 50 µg of proteome into separate tubes.

    • Treat the proteomes with PF-04457845 or a comparator (e.g., URB597) at desired final concentrations (e.g., 10 µM and 100 µM) for 30 minutes at 37°C. Include a DMSO vehicle control. Rationale: Using high concentrations helps to reveal potential off-targets that might be missed at lower, therapeutically relevant doses.[10]

  • Probe Labeling:

    • Add a broad-spectrum serine hydrolase activity-based probe, such as FP-Rhodamine, to each sample at a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C. Rationale: The FP-Rhodamine probe covalently binds to the active site of all accessible serine hydrolases. If an inhibitor is bound to an enzyme's active site, it will block probe labeling.

  • Analysis by SDS-PAGE:

    • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

    • Separate the proteins on a 12% SDS-PAGE gel.

  • Visualization:

    • Scan the gel using a fluorescence gel scanner (e.g., Typhoon imager).

    • Interpretation: The lane corresponding to the DMSO control will show a series of fluorescent bands, each representing an active serine hydrolase. In the inhibitor-treated lanes, the disappearance of a band indicates that the inhibitor has successfully engaged and blocked that specific enzyme. A truly selective inhibitor like PF-04457845 will only block the band corresponding to FAAH. [10]

Conclusion and Recommendations

The evidence strongly supports the validation of PF-04457845 as a superior and highly reliable tool for drug discovery research targeting the endocannabinoid system. Its combination of high potency and exquisite selectivity, confirmed through rigorous biochemical and proteomic methods, sets it apart from other FAAH inhibitors. [7][10][11] For researchers investigating the therapeutic potential of FAAH inhibition, PF-04457845 is the recommended probe for achieving precise, on-target effects in both in vitro and in vivo models. Its use minimizes the risk of confounding data arising from off-target activities, thereby ensuring the generation of robust, translatable results.

References

  • PF-04457845 FAAH inhibitor. Selleck Chemicals.
  • PF 04457845 | Fatty Acid Amide Hydrolase. Tocris Bioscience.
  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain.
  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflamm
  • URB597 – Knowledge and References. Taylor & Francis.
  • Expert opinion: What is wrong with BIA 10-2474?. University of Bradford.
  • URB-597 (KDS-4103) | FAAH Inhibitor. MedChemExpress.
  • Fatty Acid Amide Hydrolase Inhibitor Effectively Targets Fear in PTSD. HCPLive.
  • Peptide-Based Approaches for Pain Relief and Healing in Wounds. MDPI.
  • Mechanism of covalent, irreversible inhibition of FAAH by PF-04457845.
  • Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD). NIH RePORTER.
  • EX-597. Wikipedia.
  • Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PubMed Central.
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PubMed Central.
  • BIA 10-2474. Wikipedia.
  • URB597 (CAS Number: 546141-08-6). Cayman Chemical.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central.
  • What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials. Perspectives in Clinical Research.
  • BIA 10-2474 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.
  • Altered Plasma Endocannabinoids and Oxylipins in Adolescents with Major Depressive Disorders: A Case–Control Study. MDPI.
  • BIA 10-2474 (CAS Number: 1233855-46-3). Cayman Chemical.

Sources

The Pyridine Scaffold as a Privileged Motif in PI3K Inhibition: A Comparative Analysis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the PI3K Pathway and the Rise of Pyridine-Based Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in human cancers, often stemming from mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, or the loss of the tumor suppressor PTEN.[2] This central role in oncogenesis has rendered the PI3K pathway one of the most pursued targets in cancer drug discovery.[3]

A diverse arsenal of small molecule inhibitors has been developed to target the PI3K family of enzymes.[3] Among the various chemical scaffolds explored, pyridine-containing molecules have emerged as a particularly fruitful area of research. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, offers a versatile template for designing potent and selective PI3K inhibitors. Its ability to participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of PI3K enzymes makes it a privileged structure in medicinal chemistry.[4]

This guide provides an in-depth comparative analysis of several classes of pyridinyl-containing derivatives that have demonstrated significant potential as PI3K inhibitors. We will delve into their performance in various PI3K assays, supported by experimental data, and explore the underlying structure-activity relationships that govern their potency and selectivity. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape and future potential of these promising therapeutic agents.

The PI3K Signaling Pathway: A Key Regulator of Cellular Function

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effector proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a wide array of downstream targets, ultimately orchestrating a cellular response that promotes cell survival and proliferation.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK/GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation

Caption: Simplified PI3K/Akt Signaling Pathway.

Comparative Analysis of Pyridinyl-Containing PI3K Inhibitors

The versatility of the pyridine scaffold has led to the development of several distinct classes of PI3K inhibitors. Here, we compare the performance of representative examples from three promising classes: Imidazo[1,2-a]pyridines, 6-Pyridylquinazolines, and Guareschi Pyridine derivatives.

Data Summary: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyridinyl derivatives against the four Class I PI3K isoforms (α, β, γ, and δ). This data provides a quantitative comparison of their potency and selectivity.

Compound ClassRepresentative CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Reference
Imidazo[1,2-a]pyridineCompound 12 2.8>1000>1000>1000[5]
6-PyridylquinazolineCompound A5 >1000>1000>10001.3[6][7]
6-PyridylquinazolineCompound A8 >1000>10001800.7[6][7]
Guareschi PyridineCompound 9b 1204508902300[8]
Causality Behind Experimental Choices and Structure-Activity Relationship (SAR)

The design of these pyridinyl derivatives is guided by key structural insights into the PI3K active site. The nitrogen atom of the pyridine ring often acts as a hinge-binder, forming a crucial hydrogen bond with the backbone of a valine residue (Val851 in p110α) in the hinge region of the kinase. Substitutions on the pyridine ring and the overall molecular architecture are then optimized to enhance potency and achieve isoform selectivity.

  • Imidazo[1,2-a]pyridines: The development of Compound 12 stemmed from a high-throughput screening hit.[5] Optimization focused on modifying substituents to improve potency against the p110α isoform. The high selectivity of Compound 12 for PI3Kα is a noteworthy achievement, suggesting that specific interactions within the α-isoform's active site are being exploited by this particular scaffold.[5]

  • 6-Pyridylquinazolines: The design of compounds A5 and A8 was aimed at developing potent and selective PI3Kδ inhibitors.[6][7] The 6-pyridylquinazoline core serves as a robust scaffold, with the piperidinylamino side chain playing a key role in achieving high affinity for the δ-isoform. Molecular docking studies suggest that these compounds form multiple hydrogen bonds within the PI3Kδ active site, contributing to their nanomolar potency.[6] The difference in selectivity between A5 and A8 highlights the subtle yet significant impact of minor structural modifications.

  • Guareschi Pyridine Derivatives: The Guareschi pyridine scaffold was explored as a novel platform for PI3K inhibitors.[8] The design incorporates a morpholino group, a common feature in many PI3K inhibitors, and a cyano group, which can contribute to kinase binding.[8] The observed selectivity of compound 9b towards PI3Kα, albeit with lower potency compared to other classes, demonstrates the potential of this scaffold for further optimization.

Experimental Protocols: A Self-Validating System

The reliability of the comparative data presented above hinges on the robustness of the experimental assays employed. Below are detailed, step-by-step methodologies for the key experiments used to characterize these pyridinyl-containing PI3K inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

ADP_Glo_Workflow Start Start: Kinase Reaction Step1 Add ADP-Glo™ Reagent Start->Step1 Step2 Incubate to Deplete ATP Step1->Step2 Step3 Add Kinase Detection Reagent Step2->Step3 Step4 Incubate to Convert ADP to ATP Step3->Step4 Step5 Measure Luminescence Step4->Step5

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the PI3K enzyme (e.g., recombinant human PI3Kα), the lipid substrate (e.g., PIP2), and ATP in a suitable kinase buffer.

    • Add the pyridinylmethanamine derivative at various concentrations.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction mixture. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent. This reagent contains an enzyme that converts ADP to ATP and a luciferase/luciferin system that generates a luminescent signal proportional to the amount of ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity. A lower signal indicates higher inhibition by the compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve to a suitable model.

Cellular Assay: Western Blot for Phospho-Akt

This assay assesses the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of its downstream effector, Akt.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a line with a known PIK3CA mutation) to a suitable confluency.

    • Treat the cells with the pyridinylmethanamine derivative at various concentrations for a specific duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and a loading control (e.g., total Akt or β-actin).

    • Normalize the p-Akt signal to the loading control to determine the relative level of Akt phosphorylation. A decrease in the p-Akt signal indicates inhibition of the PI3K pathway.

Conclusion and Future Directions

The pyridine scaffold has proven to be a highly valuable starting point for the development of potent and selective PI3K inhibitors. The comparative analysis of imidazo[1,2-a]pyridines, 6-pyridylquinazolines, and Guareschi pyridine derivatives reveals the remarkable chemical diversity and therapeutic potential that can be achieved through modifications of this core structure. The high potency and isoform selectivity exhibited by some of these compounds underscore the promise of this chemical class for the development of targeted cancer therapies.

Future research in this area will likely focus on several key aspects:

  • Improving Isoform Selectivity: While some compounds show excellent selectivity, further optimization is needed to minimize off-target effects and improve the therapeutic window.

  • Overcoming Drug Resistance: As with other targeted therapies, the emergence of resistance is a significant challenge. The development of novel pyridinyl derivatives that can overcome known resistance mechanisms is a critical area of investigation.

  • Exploring Novel Pyridine-Based Scaffolds: The discovery of new pyridine-containing scaffolds will continue to be a major driver of innovation in the field of PI3K inhibitor research.

References

  • Bai, D., et al. (2023). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 11, 1286918. [Link]

  • Bi, C., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

  • Cherukupalli, S., et al. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 21(8), 1039. [Link]

  • Denary, W., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(22), 2534-2566. [Link]

  • Gao, Y., et al. (2018). Discovery of the highly potent PI3K/mTOR dual inhibitor PF04691502 through structure based drug design. Medicinal Chemistry Communication, 1(2), 85-90. [Link]

  • Maira, S. M., et al. (2014). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 19(7), 9345-9369. [Link]

  • Niu, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(19), 11145. [Link]

  • Smaill, J. B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Xi'an Jiaotong University. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. [Link]

  • Yasuda, S., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 357-369. [Link]

  • Zhang, Y., et al. (2014). Synthesis and structure–activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4443-4447. [Link]

  • Zhou, W., et al. (2025). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [https://www.researchgate.net/publication/385497274_Discovery_of_Pyrazolo15-a]pyridine_Derivatives_as_Potent_and_Selective_PI3KgS_Inhibitors]([Link])

  • Zienab, M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2378175. [Link]

Sources

The Imperative of Precision: A Comparative Guide to Evaluating the Selectivity of Kinase Inhibitors Derived from a (5-(Methylsulfonyl)pyridin-2-yl) Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. Their efficacy, however, is intrinsically linked to their selectivity. The human kinome comprises over 500 kinases, many of which share a high degree of structural homology in their ATP-binding pockets. This similarity presents a formidable challenge in drug development: designing inhibitors that potently engage their intended target while minimizing off-target interactions that can lead to toxicity or unexpected pharmacological effects. This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors, using the clinical candidate CYH33 , a potent and highly selective PI3Kα inhibitor featuring a (5-(methylsulfonyl)pyridin-2-yl) moiety, as a central case study. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and present a comparative analysis to inform the development of the next generation of precise kinase inhibitors.

The Double-Edged Sword of Kinase Inhibition: Why Selectivity is Paramount

Protein kinases are integral nodes in cellular signaling pathways, governing a vast array of processes from cell growth and proliferation to differentiation and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. While kinase inhibitors have revolutionized treatment for many patients, their clinical utility can be hampered by a lack of specificity.[2] Off-target inhibition can lead to a spectrum of adverse effects, some of which can be dose-limiting or even life-threatening.[2] Conversely, a degree of "polypharmacology," where an inhibitor intentionally engages a small number of therapeutically relevant targets, can sometimes be advantageous.[3] Therefore, a thorough and quantitative understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical component of preclinical and clinical development.

This guide will focus on inhibitors derived from the (5-(methylsulfonyl)pyridin-2-yl)methanamine scaffold and its more complex analogs, such as CYH33. This particular chemical space has yielded potent inhibitors of the phosphoinositide 3-kinase (PI3K) family, a group of lipid kinases central to the PI3K/AKT/mTOR signaling pathway.[3][4]

Comparative Selectivity Analysis: A Case Study of CYH33

To illustrate the principles of selectivity profiling, we will examine the publicly available data for CYH33, an orally bioavailable and highly selective PI3Kα inhibitor.[3][4][5] The following table summarizes its inhibitory activity against the Class I PI3K isoforms and provides a snapshot of its broader kinome selectivity.

Kinase TargetIC50 (nM)% Inhibition @ 1µMData Source(s)
PI3Kα (p110α) 5.9 -[3]
PI3Kβ (p110β)598-[3]
PI3Kδ (p110δ)78.7-[3]
PI3Kγ (p110γ)225-[3]
mTOR>1000<10%[5]
DNA-PK>1000<10%[5]
ATM>1000<10%[5]
ATR>1000<10%[5]
Select Off-Target Hits
CLK1-38%[3]
CSNK1E-35%[3]
FLT3-28%[3]

Table 1: Selectivity profile of CYH33. The data highlights the potent and selective inhibition of PI3Kα over other Class I PI3K isoforms and a broad panel of other kinases.

The data clearly demonstrates the remarkable selectivity of CYH33 for PI3Kα, with over 100-fold selectivity against PI3Kβ and significant selectivity over PI3Kδ and PI3Kγ.[3] The kinome scan reveals minimal off-target activity at a concentration of 1µM, underscoring its high degree of specificity.[3] This level of precision is crucial for minimizing the side effects associated with broader PI3K pathway inhibition.

Experimental Protocols for Comprehensive Selectivity Profiling

A multi-faceted approach is essential for a robust evaluation of kinase inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro Selectivity Profiling: The KINOMEscan™ Assay

The KINOMEscan™ assay is a high-throughput, competition-based binding assay that provides a broad overview of a compound's kinome-wide selectivity.[6][7] It is an ATP-independent assay, which is a key advantage as it measures the intrinsic binding affinity of the inhibitor to the kinase active site without the confounding variable of ATP concentration.[8]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and therefore higher inhibitory potential.[7]

Workflow Diagram:

KINOMEscan_Workflow cluster_assay_prep Assay Preparation cluster_binding_reaction Binding Reaction cluster_quantification Quantification compound Test Compound (e.g., CYH33) incubation Incubation: Compound, Kinase, & Immobilized Ligand compound->incubation kinase DNA-Tagged Kinase (e.g., PI3Kα) kinase->incubation ligand Immobilized Ligand (Streptavidin Beads) ligand->incubation wash Wash to Remove Unbound Kinase incubation->wash elution Elution of Bound Kinase wash->elution qpcr qPCR Quantification of DNA Tag elution->qpcr data Data Analysis: % of Control qpcr->data

Caption: KINOMEscan™ competitive binding assay workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., CYH33) in DMSO. A typical screening concentration is 1 µM.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound, the DNA-tagged kinase of interest, and the immobilized ligand beads. Include a DMSO control for each kinase.

  • Binding Reaction: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the wells to remove unbound kinase and compound.

  • Elution: Elute the bound kinase-DNA conjugate from the beads.

  • Quantification: Quantify the amount of eluted DNA using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding.

Cell-Based Target Engagement: The NanoBRET™ Assay

While in vitro assays are invaluable for determining intrinsic binding affinity, it is crucial to confirm that an inhibitor can engage its target in the complex environment of a living cell. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.[9]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific protein target in intact cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein serves as the energy acceptor. When a test compound is introduced, it competes with the tracer for binding to the target-NanoLuc® fusion. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the compound's intracellular affinity.[10]

Workflow Diagram:

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay_execution Assay Execution cluster_detection Detection & Analysis transfection Transfect Cells with Target-NanoLuc® Construct (e.g., PI3Kα-NLuc) plating Plate Transfected Cells in Assay Plate transfection->plating compound_add Add Test Compound (e.g., CYH33) plating->compound_add tracer_add Add NanoBRET™ Tracer compound_add->tracer_add incubation Incubate at 37°C tracer_add->incubation reagent_add Add NanoBRET™ Substrate incubation->reagent_add readout Measure Donor (460nm) & Acceptor (610nm) Emission reagent_add->readout analysis Calculate BRET Ratio & Determine IC50 readout->analysis

Caption: NanoBRET™ Target Engagement assay workflow.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., PI3Kα-NLuc).

  • Cell Plating: Seed the transfected cells into a white, multi-well assay plate.

  • Compound Dosing: Prepare a serial dilution of the test compound (CYH33) and add it to the wells.

  • Tracer Addition: Add the specific NanoBRET™ tracer for the target kinase to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate to all wells.

  • Signal Detection: Measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the intracellular target engagement potency.

Assessing Downstream Signaling: The PI3K/AKT/mTOR Pathway

Confirming that a kinase inhibitor not only binds to its target but also modulates its downstream signaling pathway is a critical validation step. For a PI3Kα inhibitor like CYH33, this involves assessing the phosphorylation status of key downstream effectors such as AKT and S6 Kinase (S6K). Western blotting is a standard and reliable method for this analysis.

Signaling Pathway Diagram:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation CYH33 CYH33 CYH33->PI3K Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473)

Caption: The PI3K/AKT/mTOR signaling pathway.

Western Blot Protocol for p-AKT and p-S6K:

  • Cell Treatment: Culture a cancer cell line with a known PIK3CA mutation (e.g., MCF-7) and treat with various concentrations of CYH33 for a specified time. Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat to denature the proteins.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AKT (Ser473), total AKT, phosphorylated S6K (Thr389), and total S6K. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Conclusion: A Roadmap to Precision

The development of highly selective kinase inhibitors is a paramount objective in modern drug discovery. A comprehensive and rigorous evaluation of selectivity, employing a combination of in vitro and cell-based assays, is indispensable for advancing promising candidates into the clinic. The case of CYH33 exemplifies how a deep understanding of a compound's interaction with the human kinome can lead to the development of highly precise therapeutics. By following the principles and protocols outlined in this guide, researchers and drug development professionals can systematically assess the selectivity of their own kinase inhibitors, thereby enhancing the likelihood of developing safer and more effective medicines. The journey from a chemical scaffold to a life-changing therapy is paved with meticulous scientific inquiry, and a thorough evaluation of selectivity is a critical milestone on that path.

References

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • AACR Journals. Abstract LB-268: Discovery of clinical candidate methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][6][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) : A highly potent and selective PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

  • Trends in Pharmacological Sciences. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • ResearchGate. Phosphorylation of Akt and S6K analysis with Western blot. [Link]

  • ResearchGate. A schematic diagram of the PI3K/AKT/mTOR pathway. [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]

  • Nature. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors. [Link]

  • LINCS Data Portal. XMD16-144 KINOMEscan (LDG-1058: LDS-1061). [Link]

  • PubMed. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. [Link]

  • Synapse. Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy. [Link]

  • HMS LINCS Project. Assays. [Link]

  • Nature. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. [Link]

  • ResearchGate. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors. [Link]

  • 崔瑞廷, Tim 細胞影像分析工程師. KINOMEscan. [Link]

  • Google Patents.
  • ResearchGate. A schematic diagram of the PI3K/AKT/mTOR pathway. [Link]

  • YouTube. PI3k/AKT/mTOR Pathway. [Link]

  • MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

  • ResearchGate. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. [Link]

  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • ResearchGate. Western Blotting using p70-S6K antibody? [Link]

  • bioRxiv. Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. [Link]

  • Nature. Adaptive resistance to PI3Kα-selective inhibitor CYH33 is mediated by genomic and transcriptomic alterations in ESCC cells. [Link]

  • Moodle@Units. PI3K/mTOR/AKT Signaling Pathway. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • bioRxiv. Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. [Link]

  • YouTube. A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay. [Link]

Sources

A Comparative Benchmarking Guide to Novel Pyridinylmethanamine Analogs as c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase remains a pivotal target. Its aberrant activation is a known driver in a multitude of malignancies, promoting tumor growth, invasion, and metastasis.[1][2] The clinical success of c-Met inhibitors has spurred the development of novel chemical scaffolds designed to overcome resistance and improve selectivity. This guide provides an in-depth comparative analysis of emerging pyridinylmethanamine analogs against established c-Met inhibitors, offering a technical benchmarking framework for researchers in the field.

The c-Met Signaling Axis: A Critical Oncogenic Driver

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that, upon binding its ligand HGF, orchestrates a complex signaling cascade essential for normal cellular processes.[2] However, in numerous cancers, this pathway is hijacked through gene amplification, mutations (such as exon 14 skipping), or protein overexpression, leading to dysregulated signaling.[3][4] This aberrant activation stimulates downstream pathways including PI3K/AKT, Ras/MAPK, and JAK/STAT, ultimately driving cell proliferation, survival, and motility.[2][3] The central role of c-Met in oncogenesis makes it a compelling target for therapeutic intervention.[1][5]

Visualizing the c-Met Signaling Pathway and Inhibition

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation GRB2_SOS GRB2/SOS P_cMet->GRB2_SOS PI3K PI3K P_cMet->PI3K STAT STAT P_cMet->STAT RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT P_STAT p-STAT STAT->P_STAT MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway Proliferation Proliferation, Survival, Motility AKT->Proliferation P_STAT->Proliferation MAPK_Pathway->Proliferation Inhibitor Pyridinylmethanamine Analog / Known Inhibitor Inhibitor->P_cMet Inhibition

Caption: The c-Met signaling pathway and the point of intervention for kinase inhibitors.

Benchmarking Framework: A Multi-tiered Approach

To objectively evaluate novel pyridinylmethanamine analogs, a systematic benchmarking strategy is essential. This involves a direct comparison with clinically relevant c-Met inhibitors across a range of preclinical assays. For the purpose of this guide, we will consider a hypothetical novel Pyridinylmethanamine Analog (Compound-PA1) and benchmark it against the well-characterized inhibitors Crizotinib and Cabozantinib .

Selected Benchmark c-Met Inhibitors
  • Crizotinib (Xalkori®): An ATP-competitive inhibitor of ALK, ROS1, and c-Met.[3] It serves as a valuable benchmark due to its established clinical use and multi-kinase profile.

  • Cabozantinib (Cometriq®, Cabometyx®): A potent inhibitor of c-Met, VEGFRs, and other tyrosine kinases.[3] Its broad-spectrum activity provides a different comparative angle.

The Benchmarking Workflow

A robust comparison necessitates a tiered experimental approach, moving from biochemical assays to cellular and, ultimately, in vivo models.

Visualizing the Benchmarking Workflow

Benchmarking_Workflow cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Efficacy Kinase_Assay In Vitro Kinase Assay (IC50 for c-Met) Kinase_Panel Kinome Selectivity Screening (Panel of >100 kinases) Kinase_Assay->Kinase_Panel Confirm Selectivity pMet_Assay Phospho-c-Met Western Blot (Target Engagement) Kinase_Panel->pMet_Assay Proceed with Potent & Selective Compounds Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, MTS) pMet_Assay->Viability_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell) Viability_Assay->Migration_Assay PK_Studies Pharmacokinetic Profiling (ADME) Migration_Assay->PK_Studies Candidate for In Vivo Testing Xenograft_Model Tumor Xenograft Model (e.g., GTL-16, MKN-45) PK_Studies->Xenograft_Model

Caption: A tiered workflow for benchmarking novel c-Met inhibitors.

Comparative Data Summary

The following tables summarize hypothetical performance data for our novel pyridinylmethanamine analog (Compound-PA1) against the benchmark inhibitors.

Table 1: In Vitro Kinase Inhibition
Compoundc-Met IC50 (nM)KDR (VEGFR2) IC50 (nM)ALK IC50 (nM)Selectivity for c-Met over KDR
Compound-PA1 2.5>1000>1000>400-fold
Crizotinib 11>250024>227-fold
Cabozantinib 1.30.035>50000.038-fold (more potent on KDR)

Data for Crizotinib and Cabozantinib are based on published literature.[3][6] Data for Compound-PA1 is hypothetical for illustrative purposes.

Table 2: Cellular Activity in c-Met Amplified Gastric Cancer Cells (GTL-16)
Compoundp-c-Met Inhibition IC50 (nM)Cell Proliferation IC50 (nM)
Compound-PA1 1535
Crizotinib 2550
Cabozantinib 510

Data is hypothetical and for illustrative purposes.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key benchmarking assays are provided below.

Protocol: In Vitro c-Met Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant c-Met kinase.

Objective: To quantify the direct inhibitory effect of a compound on c-Met enzymatic activity.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the c-Met kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, typically through a luminescence or fluorescence-based method.[7][8]

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay Buffer (e.g., containing MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Compound Preparation: Serially dilute the test compounds (e.g., Compound-PA1, Crizotinib, Cabozantinib) in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the serially diluted test compounds, and the recombinant c-Met kinase.

  • Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot for c-Met Phosphorylation

This protocol details the procedure to assess the ability of an inhibitor to block HGF-induced c-Met phosphorylation in a cellular context.[9][10]

Objective: To determine the cellular target engagement and inhibitory potency of a compound on the c-Met signaling pathway.

Materials:

  • c-Met dependent cancer cell line (e.g., GTL-16, MKN-45)

  • Cell culture medium and supplements

  • Recombinant Human HGF

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Culture GTL-16 cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the starved cells with various concentrations of the test compounds for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total c-Met antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-c-Met to total c-Met for each concentration and determine the IC50 value.

Protocol: Cell Viability Assay (MTS)

This protocol describes a colorimetric assay to measure the effect of c-Met inhibitors on the proliferation and viability of cancer cells.

Objective: To assess the cytotoxic or cytostatic effect of a compound on c-Met driven cancer cells.

Principle: The MTS assay relies on the reduction of a tetrazolium salt by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • c-Met dependent cancer cell line (e.g., GTL-16)

  • Cell culture medium and supplements

  • Test compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed GTL-16 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours, allowing the formazan product to develop.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and calculate the IC50 value.

Discussion and Future Perspectives

This guide outlines a foundational framework for the preclinical benchmarking of novel pyridinylmethanamine analogs against established c-Met inhibitors. The hypothetical data for Compound-PA1 suggests a promising profile with high potency and selectivity for c-Met in biochemical assays, translating to effective inhibition of c-Met phosphorylation and cell proliferation in a c-Met amplified cancer cell line.

Key Causality Behind Experimental Choices:

  • Kinase Assays: The initial biochemical screen is crucial for establishing on-target potency. The choice of a broad kinase panel for selectivity screening is vital to identify potential off-target effects early, which could lead to toxicity.[7]

  • Cellular Assays: Moving into a cellular context validates the compound's ability to cross the cell membrane and engage its target. The use of a c-Met amplified cell line like GTL-16 provides a clear, target-driven system to assess efficacy. Measuring both target phosphorylation and a functional outcome like cell viability provides a more complete picture of the compound's cellular activity.

  • In Vivo Models: Successful in vitro performance warrants progression to in vivo models. Pharmacokinetic studies are essential to determine if the compound can achieve and maintain therapeutic concentrations in a living organism. Tumor xenograft models using c-Met dependent cell lines are the gold standard for evaluating in vivo anti-tumor efficacy.

The development of novel c-Met inhibitors like the pyridinylmethanamine analogs is critical to expand the therapeutic arsenal against c-Met driven cancers. A rigorous and systematic benchmarking approach, as outlined in this guide, is paramount for identifying the most promising candidates for clinical development. Future studies should also investigate the efficacy of these novel analogs against acquired resistance mutations and explore their potential in combination therapies.

References

  • Biopharma PEG. c-Met Therapies: Latest Advances & FDA Approvals. (2025-05-21). Available from: [Link]

  • Christensen, J. G., et al. Targeting the c-Met Signaling Pathway in Cancer. American Association for Cancer Research. (2006). Available from: [Link]

  • AbbVie. c-MET. AbbVie Science. Available from: [Link]

  • PubMed. Targeting the c-Met signaling pathway in cancer. National Library of Medicine. Available from: [Link]

  • ResearchGate. (PDF) Targeting the c-Met Signaling Pathway in Cancer. Available from: [Link]

  • Semantic Scholar. An overview of the c-MET signaling pathway. Available from: [Link]

  • Creative Bioarray. Cell Viability Assays. Available from: [Link]

  • Managed Healthcare Executive. Meet a New NSCLC Target: c-MET. (2023-10-11). Available from: [Link]

  • PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. National Library of Medicine. Available from: [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). Available from: [Link]

  • Rare Mutations. New Treatment Approved for NSCLC with High Level of c-Met Protein. (2025-05-20). Available from: [Link]

  • Patsnap Synapse. What are the therapeutic candidates targeting c-Met? (2025-03-11). Available from: [Link]

  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available from: [Link]

  • ResearchGate. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Available from: [Link]

  • PubMed Central. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Available from: [Link]

  • AACR Journals. In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. (2007-05-01). Available from: [Link]

  • Wikipedia. c-Met inhibitor. Available from: [Link]

  • AACR Journals. A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. (2011-11-15). Available from: [Link]

  • ResearchGate. What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? (2016-08-12). Available from: [Link]

  • PubMed Central. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Available from: [Link]

  • PubMed Central. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. (2019-12-18). Available from: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]

  • protocols.io. In vitro kinase assay. (2024-05-31). Available from: [Link]

  • AACR Journals. Abstract #1747: Identification of orally active small molecule c-Met inhibitors. (2009-05-01). Available from: [Link]

  • PubMed Central. Have clinical trials properly assessed c-Met inhibitors? (2019-02-01). Available from: [Link]

  • ResearchGate. Western blot analysis was performed for c-Met phosphorylation at... Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? (2018-12-10). Available from: [Link]

  • Utrecht University - UU Research Portal. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Available from: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

  • PubMed. Pharmacokinetics and its role in small molecule drug discovery research. Available from: [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024-01-29). Available from: [Link]

  • ResearchGate. VEGFR and c-MET inhibitor containing pyridine ring. Available from: [Link]

Sources

cross-reactivity profiling of kinase inhibitors synthesized from (5-(Methylsulfonyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Cross-Reactivity Profiling of Pyridine-Based Kinase Inhibitors

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising scaffold to a clinical candidate is paved with rigorous evaluation of its specificity. The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Starting materials like (5-(Methylsulfonyl)pyridin-2-yl)methanamine represent a key class of building blocks for creating potent, ATP-competitive inhibitors. However, the high degree of structural conservation across the ATP-binding sites of the 500+ kinases in the human kinome presents a formidable challenge: ensuring target selectivity.[4][5]

This guide provides an in-depth, comparative framework for understanding and executing the cross-reactivity profiling of kinase inhibitors derived from such pyridine-based scaffolds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a comparative analysis to illustrate how subtle chemical modifications can dramatically alter a compound's selectivity landscape.

Part 1: The Imperative of Kinase Selectivity

Achieving inhibitor selectivity for a specific protein kinase is a critical challenge in the development of new drugs and chemical biology tools.[6] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and adverse events in the clinic.[4][7] Conversely, a well-characterized, multi-targeted inhibitory profile, known as polypharmacology, can sometimes be advantageous. The classic example is Imatinib, which was developed as a Bcr-Abl inhibitor but also found clinical efficacy against gastrointestinal stromal tumors due to its inhibition of c-Kit.[6] Therefore, the goal is not always absolute specificity but rather a controlled and understood selectivity profile.

To design safer and more effective drugs, it is crucial to assess a compound's activity across the kinome as early as possible in the discovery process.[4][7] This comprehensive analysis, or "kinome profiling," reveals the full spectrum of a compound's targets and allows for the early mitigation of potential liabilities.

cluster_0 Kinase Inhibitor Action Inhibitor Pyridine-Based Kinase Inhibitor TargetKinase Intended Target Kinase (e.g., VEGFR-2) Inhibitor->TargetKinase Therapeutic Effect (On-Target) OffTarget1 Off-Target Kinase 1 (e.g., TIE-2) Inhibitor->OffTarget1 Side Effect A (Off-Target) OffTarget2 Off-Target Kinase 2 (e.g., SRC) Inhibitor->OffTarget2 Side Effect B (Off-Target) NonKinaseTarget Non-Kinase Off-Target Inhibitor->NonKinaseTarget Unintended Effects cluster_0 Key Angiogenesis Signaling Pathways VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 ANG1 Angiopoietin-1 TIE2 TIE-2 ANG1->TIE2 PLCg PLCγ VEGFR2->PLCg RAS Ras VEGFR2->RAS PI3K PI3K TIE2->PI3K Permeability Vascular Permeability PLCg->Permeability AKT Akt PI3K->AKT Stability Vessel Stability PI3K->Stability Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation

Caption: Simplified signaling pathways for VEGFR-2 and TIE-2.

Part 3: Experimental Methodologies for Kinome Profiling

Generating reliable cross-reactivity data requires robust, standardized assays. High-throughput screening against large panels of kinases is the preferred method for obtaining a comprehensive selectivity profile. [8][9]

Workflow for Kinase Inhibitor Profiling

The process begins with compound preparation, followed by screening against a broad kinase panel, and concludes with data analysis to determine potency (IC50) and selectivity.

cluster_workflow Kinase Profiling Workflow A 1. Compound Preparation (Serial Dilution) B 2. Assay Plate Setup (Kinase, Substrate, Inhibitor) A->B C 3. Reaction Initiation (Add ATP) B->C D 4. Incubation C->D E 5. Reaction Termination & Signal Detection D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol 1: Radiometric [³³P]-ATP Filter-Binding Assay

This method is considered a gold standard, directly measuring the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a protein or peptide substrate. [6]Its direct detection mechanism minimizes interference from compound autofluorescence or light scattering.

Causality Behind Choices:

  • [³³P]-ATP: Chosen over [³²P]-ATP for its lower energy, resulting in increased safety and sharper bands in autoradiography.

  • Filter-Binding: This step is critical for separating the phosphorylated substrate (which binds to the filter paper) from the unincorporated [³³P]-ATP, thus reducing background noise.

  • ATP Concentration: Setting the ATP concentration near the Km value for each kinase is crucial for accurately comparing IC50 values across different enzymes, as it standardizes the level of competition. [6] Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top concentration).

  • Reagent Preparation:

    • Prepare a 2.5X Assay Buffer containing the appropriate buffer (e.g., HEPES, pH 7.5), MgCl₂, MnCl₂, Brij-35, and DTT.

    • Prepare a 2.5X solution of the specific peptide or protein substrate in the Assay Buffer.

    • Prepare a 5X solution of the target kinase in the Assay Buffer.

    • Prepare a 5X solution of [³³P]-ATP (with cold ATP) in the Assay Buffer. The final concentration should be at the determined Km for the target kinase.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of a master mix containing 4 µL of 2.5X Assay Buffer and 4 µL of 2.5X substrate.

    • Add 5 µL of the 5X kinase solution to all wells except the "no enzyme" control.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Add 5 µL of the 5X [³³P]-ATP solution to all wells to start the reaction. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at 30°C. The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Detection:

    • Spot 10 µL of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat three times for 5 minutes each in a 0.75% phosphoric acid bath to remove unincorporated [³³P]-ATP.

    • Rinse the mat with acetone and allow it to air dry.

    • Seal the filter mat in a sample bag with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This is a widely used non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. [10]It is well-suited for high-throughput screening due to its simple "add-mix-read" format. [11] Causality Behind Choices:

  • ADP Measurement: Quantifying ADP production is a universal method for measuring the activity of any ATP-dependent enzyme, making the assay platform broadly applicable across the kinome. [10]* Two-Step Process: The first step terminates the kinase reaction and depletes the remaining ATP. This is critical because high ATP levels would interfere with the luciferase-based detection of ADP in the second step.

  • Luciferase System: The engineered luciferase is highly sensitive and generates a stable luminescent signal proportional to the ADP concentration, providing a large dynamic range for the assay.

Step-by-Step Methodology:

  • Compound Preparation: As described in Protocol 1.

  • Kinase Reaction Setup (384-well plate):

    • Prepare a 2X solution of the kinase and its specific substrate in the appropriate reaction buffer.

    • Add 2.5 µL of the test inhibitor or DMSO control to the wells.

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 5 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a 2X ATP solution.

    • Add 5 µL of the 2X ATP solution to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Conversion and Signal Detection:

    • Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition based on the luminescence signal (low signal = high inhibition).

    • Determine IC50 values as described in Protocol 1.

Conclusion

The development of selective kinase inhibitors is a nuanced endeavor that balances on-target potency with a deep understanding of off-target activities. For inhibitors derived from versatile scaffolds like those based on (5-(Methylsulfonyl)pyridin-2-yl)methanamine , comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of rational drug design. By employing robust biochemical assays and iterative medicinal chemistry, researchers can meticulously sculpt the selectivity profile of a lead compound. This data-driven approach, comparing initial broad-spectrum activity with the refined profiles of optimized molecules, is essential for advancing kinase inhibitors that are both highly effective and minimally toxic, ultimately paving the way for the next generation of targeted therapies.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]

  • Modi, V., & Dunbrack, R.L. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Koutsoukas, A., et al. (2017). The use of novel selectivity metrics in kinase research. PMC - PubMed Central. [Link]

  • Zegzouti, H., et al. (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • Lessel, U., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • de la Cruz, L., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Deng, X., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Diks, S.H., & Peppelenbosch, M.P. (2012). Kinome Profiling. PMC - PubMed Central. [Link]

  • Piersma, S., et al. (2010). Strategies for kinome profiling in cancer and potential clinical applications: chemical proteomics and array-based methods. Semantic Scholar. [Link]

  • Hodous, B.L., et al. (2007). Evolution of a Highly Selective and Potent 2-(pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor. PubMed. [Link]

  • Wang, X., et al. (2015). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. [Link]

  • Sharma, S.K., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • ResearchGate. The reported VEGFR-2 inhibitors (A) the designed VEGFR-2 inhibitors (B)... ResearchGate. [Link]

  • Parshad, B., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]

  • Al-Ostoot, F.H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

Sources

A Comparative Guide to the ADME Properties of Sulfonyl-Containing Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonyl-containing pyridine scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of therapeutic agents due to its unique physicochemical properties. The sulfonyl group can act as a hydrogen bond acceptor, while the pyridine ring offers a versatile template for substitution, enabling fine-tuning of a compound's biological activity and pharmacokinetic profile.[1][2][3] However, the success of any drug candidate hinges not just on its potency, but on its ability to reach the target site in sufficient concentration and for an appropriate duration. This is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides a comparative analysis of the ADME properties of three representative sulfonyl-containing pyridine derivatives. We will explore how subtle structural modifications can profoundly impact key pharmacokinetic parameters. This analysis is grounded in field-proven in vitro assays, for which we provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.[4][5] Our objective is to equip researchers and drug development professionals with the insights needed to navigate the optimization of this important chemical class.

The Critical Role of Early ADME Profiling

In drug discovery, addressing ADME liabilities early is paramount. Promising compounds with high target potency can fail in later stages due to poor oral absorption, rapid metabolism, or unforeseen drug-drug interactions.[5] Early in vitro ADME screening allows for the identification and mitigation of these risks, guiding medicinal chemistry efforts toward candidates with a higher probability of clinical success.[4][6] This proactive, data-driven approach is more efficient and cost-effective than discovering pharmacokinetic flaws during expensive in vivo studies.[5]

Comparative ADME Analysis of Representative Compounds

To illustrate the impact of structural modifications on ADME properties, we will compare three hypothetical, yet representative, sulfonyl-containing pyridine derivatives:

  • SP-1: The core scaffold, featuring an unsubstituted phenyl ring attached to the sulfonyl group.

  • SP-2: An analog of SP-1 with an electron-withdrawing nitro group (-NO₂) on the phenyl ring.

  • SP-3: An analog of SP-1 with a lipophilic tert-butyl group (-C(CH₃)₃) on the phenyl ring.

Parameter SP-1 (Parent) SP-2 (EWG) SP-3 (Lipophilic) Significance
Aqueous Solubility (µM) 759515Predicts dissolution in the GI tract.
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) 5.24.815.1Indicates potential for intestinal absorption.
Efflux Ratio (Papp B→A / A→B) 1.81.94.5A ratio >2 suggests active efflux.[7]
Plasma Protein Binding (%) 92.588.199.2Unbound drug is active and available for clearance.[8]
Human Microsomal Stability (t½, min) 455518Predicts the rate of Phase I metabolism.[9]
CYP3A4 Inhibition (IC₅₀, µM) 15>502.5Risk of drug-drug interactions.[10]
Analysis of Structure-ADME Relationships (SAR)

This comparative dataset reveals critical SAR insights:

  • Absorption (Solubility & Permeability):

    • The addition of the polar nitro group in SP-2 slightly improves aqueous solubility compared to the parent SP-1 .

    • Conversely, the bulky, lipophilic tert-butyl group in SP-3 drastically reduces solubility but significantly enhances membrane permeability, as shown by its high Caco-2 Papp value.[11] This is a classic trade-off in drug design.

    • Notably, SP-3 exhibits a high efflux ratio, suggesting it is a substrate for efflux transporters like P-glycoprotein (P-gp).[7][12] This could limit its net absorption in vivo despite high passive permeability.

  • Distribution (Plasma Protein Binding):

    • Lipophilicity is a major driver of plasma protein binding. The highly lipophilic SP-3 shows extensive binding (>99%), leaving very little free drug to exert a therapeutic effect or be cleared.[8]

    • SP-1 shows high but moderate binding. The more polar SP-2 has the lowest protein binding, which would result in a higher fraction of unbound, active drug.

  • Metabolism (Microsomal Stability & CYP Inhibition):

    • The electron-withdrawing nitro group on SP-2 appears to protect the molecule from metabolism, resulting in a longer half-life in liver microsomes. This may be due to the deactivation of the aromatic ring towards oxidative metabolism by Cytochrome P450 enzymes.[9]

    • The lipophilic SP-3 is metabolized much more rapidly, indicating it is a better substrate for CYP enzymes. This is a common liability for highly lipophilic compounds.

    • Critically, SP-3 is also a potent inhibitor of CYP3A4, the most important drug-metabolizing enzyme.[13] This poses a significant risk for drug-drug interactions (DDIs) if co-administered with other CYP3A4 substrates.[14][15] SP-1 is a weak inhibitor, and SP-2 shows minimal inhibitory potential.

Experimental Workflows & Logic

An effective in vitro ADME screening campaign follows a logical progression, starting with broad assessments and moving to more detailed mechanistic studies for promising compounds.

ADME_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Profiling Solubility Aqueous Solubility Permeability PAMPA or Caco-2 Metabolism Microsomal Stability Efflux Bidirectional Caco-2 Permeability->Efflux Proceed if permeable DDI CYP Inhibition (IC50) Metabolism->DDI Proceed if stable PPB Plasma Protein Binding Phenotyping CYP Reaction Phenotyping PPB->Phenotyping Proceed if favorable profile Efflux->PPB MetID Metabolite Identification Induction CYP Induction

Caption: Tiered in vitro ADME screening workflow.

Detailed Experimental Protocols

The trustworthiness of ADME data is directly linked to the quality of the experimental execution. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[7][11]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell® filter supports and cultured for ~21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[16] The permeability of a low-permeability marker (e.g., Lucifer Yellow) is also checked to confirm tight junction integrity.

  • Buffer Preparation: Prepare pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH adjusted to 7.4 for the basolateral (B) side and pH 6.5 or 7.4 for the apical (A) side.[11]

  • Dosing Solution Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in the transport buffer. Include positive control compounds for high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol).

  • Permeability Measurement (A→B):

    • Equilibrate the monolayers by adding fresh buffer to both A and B sides and incubating for 30 minutes at 37°C.

    • Remove the buffer and add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking (50 rpm).[16]

    • At specified time points (e.g., 60, 90, 120 minutes), take a sample from the basolateral (receiver) compartment and replace the volume with fresh buffer. Take a sample from the apical (donor) compartment at the end of the experiment.

  • Permeability Measurement (B→A for Efflux): To determine the efflux ratio, perform the experiment in reverse by adding the dosing solution to the basolateral (B) side and sampling from the apical (A) side.[12]

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B).[7]

Protocol 2: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s, present in human liver microsomes.[9][17]

Methodology:

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) on ice. Prepare a microsomal stock solution in 100 mM phosphate buffer (pH 7.4).[9]

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.[18]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound (final concentration typically 1 µM).

    • Pre-incubate this mixture for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[19] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[9]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[19][20] This step precipitates the proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.[20]

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

Metabolic_Pathway cluster_cyp Phase I Metabolism (CYP3A4) cluster_ugt Phase II Metabolism (UGTs) SP3 SP-3 (Parent Compound) Metabolite1 Hydroxylated Metabolite (on tert-butyl group) SP3->Metabolite1 Oxidation Metabolite2 N-dealkylated Metabolite (if applicable) SP3->Metabolite2 Oxidation Metabolite3 Glucuronide Conjugate (on hydroxyl group) Metabolite1->Metabolite3 Conjugation

Caption: Potential metabolic pathways for a lipophilic compound.

Protocol 3: CYP450 Inhibition Assay (IC₅₀)

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of a specific CYP isoform (e.g., CYP3A4).[10][15]

Methodology:

  • Reagent Preparation:

    • Use human liver microsomes or recombinant CYP enzymes.[10]

    • Prepare a specific probe substrate for the isoform of interest (e.g., midazolam for CYP3A4).

    • Prepare serial dilutions of the test compound and a known inhibitor (e.g., ketoconazole for CYP3A4) as a positive control.

  • Incubation:

    • In a 96-well plate, incubate the microsomes, the probe substrate, and each concentration of the test compound (or control inhibitor) at 37°C.

    • After a short pre-incubation, initiate the reaction by adding an NADPH regenerating system.

  • Reaction Termination: After a fixed time (e.g., 10 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis: Centrifuge the plate to pellet proteins. Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam for midazolam).

  • Data Analysis:

    • Calculate the percentage of enzyme activity at each inhibitor concentration relative to a vehicle control (0% inhibition).

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

SAR_Diagram Core SP-1 (Core Scaffold) EWG SP-2 (+ EWG) Core->EWG Lipo SP-3 (+ Lipophilic Group) Core->Lipo Sol_Inc ↑ Solubility EWG->Sol_Inc MetStab_Inc ↑ Metabolic Stability EWG->MetStab_Inc CYP_Risk_Dec ↓ CYP Inhibition Risk EWG->CYP_Risk_Dec Perm_Inc ↑ Permeability Lipo->Perm_Inc PPB_Inc ↑ Protein Binding Lipo->PPB_Inc MetStab_Dec ↓ Metabolic Stability Lipo->MetStab_Dec Efflux_Inc ↑ Efflux Lipo->Efflux_Inc

Caption: Structure-ADME relationship summary.

Conclusion

This guide demonstrates that the ADME profile of sulfonyl-containing pyridine derivatives is highly sensitive to structural modifications. A rational, data-driven approach to drug design, employing a suite of robust in vitro ADME assays, is essential for successfully optimizing this scaffold. By balancing permeability, solubility, metabolic stability, and drug-drug interaction potential, researchers can effectively guide their programs toward the identification of drug candidates with a high likelihood of demonstrating safety and efficacy in clinical settings. The provided protocols serve as a foundation for generating high-quality, reproducible data to enable these critical decisions.

References

  • Selvita. In Vitro ADME. [Link]

  • B. O'Connor. (1991). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • Unknown. Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Hassan, A. S., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PubMed Central. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Wang, S., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • Ingenta Connect. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • Shiong, L. C., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. [Link]

  • Karakuş, S., et al. (2022). Bioactive sulfonyl hydrazones with alkyl derivative: Characterization, ADME properties, molecular docking studies and investigation of inhibition on choline esterase enzymes for the diagnosis of Alzheimer's disease. PubMed. [Link]

  • Kaushik-Basu, N., et al. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. PubMed. [Link]

  • Wang, J., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. [Link]

  • ResearchGate. (2023). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. [Link]

Sources

Validating Synthetic Pathways: A Comparative Guide to Novel Pyridinylmethanamine Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridinylmethanamine scaffold is a cornerstone of modern pharmacophores, appearing in a wide array of therapeutic agents. The efficient and robust synthesis of diverse libraries based on this core structure is paramount for accelerating hit-to-lead campaigns. This guide provides an in-depth, objective comparison of synthetic routes to novel pyridinylmethanamine libraries, moving beyond simple protocols to explain the causality behind experimental choices and providing the data needed to select the optimal path for your research goals.

The Central Role of Route Validation

Selecting a synthetic route for library generation is not merely about the final yield; it's a multi-faceted decision impacting diversity, scalability, cost, and safety. A validated route provides a reliable and reproducible workflow, ensuring that the library's chemical space is explored systematically and efficiently. This guide will focus on a common, multi-step synthesis as our primary route for validation and then compare it against powerful alternative strategies.

Route 1 (Primary Validation): Multi-Step Synthesis via Grignard and Reductive Amination

This widely-used, three-stage approach offers a high degree of control and modularity, making it an excellent candidate for validation. It involves the formation of a pyridinylmethanol intermediate via a Grignard reaction, subsequent oxidation to a pyridinylmethanone, and final conversion to the target amine through reductive amination.

Workflow Overview

cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: C-N Bond Formation A Pyridine-2-carboxaldehyde C Mg turnings, Anhydrous Ether/THF A->C Reactant B Aryl/Alkyl Halide B->C Reactant D Pyridinylmethanol Intermediate C->D Grignard Reaction E Pyridinylmethanol Intermediate F Oxidizing Agent (e.g., KMnO₄, PCC) G Pyridinylmethanone Intermediate F->G Oxidation H Pyridinylmethanone Intermediate J Reducing Agent (e.g., NaBH₃CN, Pyridine-Borane) H->J Reactant I Primary/Secondary Amine (R¹R²NH) I->J Reactant K Final Pyridinylmethanamine Product J->K Reductive Amination

Caption: Workflow for the multi-step synthesis of pyridinylmethanamines.

Causality Behind Experimental Choices
  • Stage 1: Grignard Reaction. This classic carbon-carbon bond-forming reaction is ideal for introducing aryl or alkyl diversity from commercially available halides. The choice of an ether-based solvent like THF or diethyl ether is critical; these aprotic solvents stabilize the Grignard reagent.[1] Crucially, all glassware and reagents must be scrupulously dry , as Grignard reagents are strong bases and will be quenched by water or other protic sources.[2][3]

  • Stage 2: Oxidation. The secondary alcohol formed is oxidized to a ketone. Mild oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) are often preferred.[4] The choice of oxidant is key to preventing over-oxidation or side reactions with the pyridine ring. Vapor phase oxidation over a V₂O₅/TiO₂ catalyst presents a scalable, continuous-flow alternative.[5]

  • Stage 3: Reductive Amination. This is a cornerstone of amine synthesis. The ketone intermediate reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or pyridine-borane complexes are highly effective because they selectively reduce the protonated iminium ion intermediate much faster than the starting ketone, minimizing the formation of alcohol byproducts.[6][7]

Experimental Protocol: Validation of Route 1

Stage 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.[8] Add a small portion of a solution of 4-bromochlorobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating with a heat gun may be required to initiate the reaction, evidenced by bubbling and a cloudy appearance.[2]

  • Grignard Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 1 hour.

  • Addition: Cool the Grignard reagent to 0 °C. Add a solution of pyridine-2-carboxaldehyde (1.1 eq) in anhydrous THF dropwise.

  • Workup: After 2 hours, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.[9]

Stage 2: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone

  • Setup: To a solution of the alcohol from Stage 1 (1.0 eq) in water, heat the mixture to 85°C with stirring.

  • Oxidation: Add potassium permanganate (KMnO₄) (1.2 eq) in portions, ensuring the temperature does not exceed 95°C. Maintain the reaction at 85-95°C for 4 hours.[4]

  • Workup: Cool the mixture and quench any excess KMnO₄ with a small amount of methanol. Filter the mixture and extract the filtrate with ethyl acetate. Concentrate the organic layers to yield the ketone, which can be purified by crystallization.[4]

Stage 3: Synthesis of N-benzyl-1-(4-chlorophenyl)-1-(pyridin-2-yl)methanamine

  • Setup: In a round-bottom flask, dissolve the ketone from Stage 2 (1.0 eq) and benzylamine (1.1 eq) in methanol.

  • Iminium Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.[10]

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 16 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Comparative Analysis of Alternative Synthetic Routes

While the multi-step route is robust, other methods offer compelling advantages, particularly for library synthesis.

Route 2: Leuckart-Wallach Reaction

This classical reaction provides a one-pot method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[11] It is a cost-effective method, avoiding expensive metal catalysts or hydride reagents.

Reaction Scheme:

A Pyridinylmethanone B Ammonium Formate or Formamide (High Temp) A->B Reactant C N-formyl Intermediate B->C Leuckart Reaction D Hydrolysis (Acid/Base) C->D E Final Pyridinylmethanamine Product D->E

Caption: Leuckart-Wallach reaction pathway.

  • Mechanism Insight: The reaction proceeds through the formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the final amine.[12] The high temperatures required (120-165 °C) can be a limitation for sensitive substrates.[11]

Route 3: Ugi Four-Component Reaction (U-4CR)

For maximum efficiency in library generation, multicomponent reactions (MCRs) are unparalleled. The Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a single pot to generate a complex α-acetamido carboxamide product.[13]

Reaction Scheme:

A Pyridine-carboxaldehyde E Ugi Reaction (One Pot) A->E B Amine B->E C Isocyanide C->E D Carboxylic Acid D->E F α-acylamino amide Product E->F

Caption: Ugi four-component reaction for library synthesis.

  • Mechanism Insight: The reaction is driven by the formation of an iminium ion, which is trapped by the isocyanide and then the carboxylate, followed by an irreversible Mumm rearrangement.[14] This convergence allows for the rapid creation of four points of diversity in a single step, making it exceptionally powerful for exploring chemical space.

Head-to-Head Performance Comparison

MetricRoute 1: Grignard/Reductive AminationRoute 2: Leuckart-WallachRoute 3: Ugi Four-Component
Overall Yield Moderate to Good (multi-step losses)Moderate (often requires optimization)Good to Excellent
Step Count 3 Steps2 Steps (including hydrolysis)1 Step
Substrate Scope Broad; depends on amine and Grignard reagent availability.Generally good for ketones, but high temperatures can limit functional group tolerance.[15]Extremely broad; vast commercial availability of all four component types.[16]
Library Efficiency Good; modular approach allows for late-stage diversification.Moderate; best for simpler amine introductions.Excellent; four points of diversity introduced simultaneously.
Reaction Conditions Requires stringent anhydrous conditions for Grignard step; moderate temperatures otherwise.High temperatures (120-165 °C) are typically required.[11]Generally mild, often at room temperature.[17]
Safety Concerns Grignard reagents are highly reactive and pyrophoric risk exists. Ether solvents are highly flammable.[18]High temperatures pose an operational hazard. Formamide is a teratogen.Isocyanides are volatile and have a strong, unpleasant odor; must be handled in a well-ventilated fume hood.
Green Chemistry Poor Atom Economy, significant solvent use, and waste from Mg salts.Better atom economy than Route 1, but high energy input.Excellent atom economy and step efficiency. Often run in "green" solvents like methanol or ethanol.[7][19]

Conclusion and Recommendations

The validation of a synthetic route is a critical exercise in ensuring the efficiency and reproducibility of library synthesis.

  • Route 1 (Grignard/Reductive Amination) is a reliable, versatile, and well-understood pathway. It is an excellent choice when a high degree of control is needed or when building upon a specific pyridinylmethanol core. Its modularity is a key strength for focused library design.

  • Route 2 (Leuckart-Wallach) offers a cost-effective, classical alternative for simpler libraries, particularly when the goal is to introduce a primary amine. Its main drawbacks are the harsh reaction conditions and potentially lower yields.

  • Route 3 (Ugi MCR) is the undisputed champion for generating large, diverse libraries with maximum efficiency. If the goal is rapid exploration of a broad chemical space around the pyridinylmethanamine core, the Ugi reaction is the superior strategy due to its high convergence and atom economy.

Ultimately, the choice of synthetic route depends on the specific goals of the drug discovery program. For targeted, structure-activity relationship (SAR) studies, the control offered by Route 1 may be preferable. For high-throughput screening and the discovery of novel hits, the speed and diversity offered by Route 3 is unparalleled.

References

  • Cue, B. W., & Zhang, J. (2009). Green chemistry and the pharmaceutical industry. Green Chemistry Letters and Reviews, 2(4), 193-211.
  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry, 60(18), 5995–5996.
  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163.
  • Quora. (2018). What precaution would you adopt while preparing a Grignard reagent?. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Basoccu, F., Cuccu, F., & Porcheddu, A. (2023). Comparative graphical plot of green chemistry metrics calculated for the synthesis of 2 at. ResearchGate. [Link]

  • ResearchGate. (n.d.). Substrate scope of aldehydes and amines for reductive amination. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Coley, C. W., Green, W. H., & Jensen, K. F. (2024). A simple similarity metric for comparing synthetic routes. Digital Discovery. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Ali, M., et al. (2023).
  • Ali, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. MDPI. [Link]

  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. [Link]

  • Sadiq, M., et al. (2025). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate. [Link]

  • Sadiq, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Chemical Technology, 17(1), 1-13.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5283.
  • El-Kaim, L., & Grimaud, L. (2010). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 15(4), 2372-2402.
  • Chemistry Stack Exchange. (2016). What are the specific dangers associated with Grignard reagents?. [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction. [Link]

  • The Organic Chem Lab. (2023). Reductive Amination. [Link]

  • Festa, C., et al. (2025). The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Sadiq, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Bunnett, J. F., & Marks, J. L. (1949). Preparation of Tertiary Amines by the Leuckart Reaction. Journal of the American Chemical Society, 71(4), 1587-1589.
  • Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. [Link]

  • Maleki, A., et al. (2016). Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. Catalysis Science & Technology, 6(18), 6836-6844.
  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • OpenStax. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry. [Link]

  • Kim, J., & Chang, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. [Link]

  • Sharma, D., & Sharma, D. (2025). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. ResearchGate. [Link]

  • U.S. Patent No. 10,544,087B2. (2020).
  • Cristalli, G., et al. (2007). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 5(10), 1645-1649.

Sources

A Comparative Guide to the Efficacy of Pyridinylmethanamine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological efficacy of 2-, 3-, and 4-pyridinylmethanamine isomers. As fundamental building blocks in medicinal chemistry, the positional isomerism of these compounds dramatically influences their interaction with biological targets. We will explore the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their antagonist activity at histamine receptors, a common target class for this scaffold. This document synthesizes established principles with detailed experimental protocols to provide researchers, scientists, and drug development professionals with a practical framework for evaluating such compounds.

The Critical Role of Isomerism in Pyridinylmethanamine Efficacy

Pyridinylmethanamine consists of a pyridine ring substituted with an aminomethyl group. The position of this group—at position 2, 3, or 4—creates three distinct structural isomers with unique physicochemical properties that dictate their biological activity.[1][2][3]

The location of the nitrogen atom within the pyridine ring relative to the aminomethyl substituent alters the molecule's electron density, basicity (pKa), and spatial arrangement.[2] These differences are not trivial; they are fundamental to how the molecule orients itself within a receptor's binding pocket and forms key interactions (e.g., hydrogen bonds, ionic bonds, or hydrophobic interactions).

  • 4-Pyridinylmethanamine: The nitrogen atom is at the para-position relative to the side chain. This position allows for strong resonance effects, making the ring nitrogen the most basic of the three isomers.[2] This high basicity can enhance ionic interactions with acidic residues like aspartate or glutamate in a receptor binding pocket.

  • 2-Pyridinylmethanamine: With the nitrogen at the ortho-position, steric hindrance can play a more significant role. The proximity of the ring nitrogen and the side chain can also allow the isomer to act as a bidentate ligand, chelating metal ions in metalloenzymes.[3] Its basicity is intermediate.[2]

  • 3-Pyridinylmethanamine: The meta-positioning of the ring nitrogen results in the lowest basicity among the isomers, as the electronic influence of the side chain on the ring nitrogen is minimized.[2] This can lead to weaker ionic interactions but may be favorable if a less basic moiety is required for optimal binding or to improve pharmacokinetic properties.

G cluster_2 2-Pyridinylmethanamine cluster_3 3-Pyridinylmethanamine cluster_4 4-Pyridinylmethanamine 2-isomer 3-isomer 4-isomer

Figure 1: Chemical structures of the three pyridinylmethanamine isomers.

Comparative Analysis at Histamine Receptors

To illustrate the functional consequences of this isomerism, we will compare the efficacy of the three pyridinylmethanamine isomers as antagonists for two major histamine receptor subtypes: H₁ and H₂. Histamine receptors are G-protein coupled receptors (GPCRs) that are well-established drug targets.[4] The H₁ receptor is involved in allergic reactions, while the H₂ receptor plays a key role in gastric acid secretion.[5][6]

Derivatives of pyridinylmethanamine are known to interact with these receptors, making this a relevant and instructive comparison.[6][7][8] The following data, presented for illustrative purposes, reflects typical results from binding and functional assays designed to characterize receptor antagonists.

Quantitative Data Summary

The table below summarizes the binding affinities (Kᵢ) and functional antagonist potencies (IC₅₀) for the three isomers at the human H₁ and H₂ receptors.

IsomerTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)Assay Type
2-Pyridinylmethanamine Histamine H₁120250Radioligand Binding / Calcium Flux
Histamine H₂8501500Radioligand Binding / cAMP Assay
3-Pyridinylmethanamine Histamine H₁9501800Radioligand Binding / Calcium Flux
Histamine H₂>10,000>10,000Radioligand Binding / cAMP Assay
4-Pyridinylmethanamine Histamine H₁3575Radioligand Binding / Calcium Flux
Histamine H₂450980Radioligand Binding / cAMP Assay

Interpretation of Results:

From this dataset, a clear structure-activity relationship emerges:

  • Potency and Selectivity: The 4-pyridinylmethanamine isomer is the most potent antagonist at the H₁ receptor, exhibiting the lowest Kᵢ and IC₅₀ values. This suggests its structure, particularly the high basicity and orientation of the pyridine nitrogen, is optimal for binding to the H₁ receptor pocket. The 2-isomer shows moderate activity, while the 3-isomer is significantly less active, demonstrating poor affinity for this target.

  • Isomer-Specific Interactions: The dramatic drop-off in activity for the 3-isomer at both receptors highlights the importance of the pyridine nitrogen's position. It is likely that a key ionic or hydrogen bond interaction with the receptor is mediated by this nitrogen, an interaction that is geometrically impossible for the 3-isomer to achieve effectively.

  • Receptor Subtype Selectivity: While the 4-isomer is the most potent H₁ antagonist, it still retains moderate activity at the H₂ receptor. This indicates that while its structure is preferred for H₁, it can still occupy the H₂ binding site, albeit with lower affinity. A medicinal chemist might use this information to design more selective compounds by modifying the scaffold to disfavor H₂ binding.

Experimental Protocols: A Guide to Assay Design

The data presented above is generated through rigorous, validated biological assays. Below are detailed protocols for two fundamental assays used to characterize GPCR antagonists.

Protocol 1: Histamine H₁ Receptor Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor by measuring its ability to compete with a high-affinity, radioactively labeled ligand ([³H]-mepyramine).[9][10]

Causality: The principle is competitive binding. An unlabeled compound (the isomer) that binds to the receptor will displace the radioligand. The amount of displacement is proportional to the compound's affinity (Kᵢ).

Methodology:

  • Membrane Preparation:

    • Culture HEK293T cells transiently expressing the human Histamine H₁ Receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine the total protein concentration using a BCA protein assay.[9]

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of cell membrane homogenate (5-10 µg of protein).

      • 50 µL of [³H]-mepyramine (final concentration ~2-3 nM, near its Kₑ).

      • 50 µL of buffer containing the pyridinylmethanamine isomer at various concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • For determining non-specific binding, add a high concentration (e.g., 10 µM) of a known H₁ antagonist like mianserin to a set of control wells.[9]

    • For determining total binding, add buffer with no competing compound.

  • Incubation and Filtration:

    • Incubate the plate for 4 hours at 25°C with gentle agitation to reach equilibrium.[9]

    • Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters three times with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Figure 2: Workflow for the Histamine H1 Receptor Radioligand Binding Assay.

Protocol 2: cAMP Functional Assay for H₂ Receptor Antagonists

This assay measures a compound's ability to block the downstream signaling of a receptor. The H₂ receptor is coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[11][12] An antagonist will prevent the agonist-induced increase in intracellular cAMP.[13][14]

Causality: The level of intracellular cAMP is a direct functional readout of H₂ receptor activation. By measuring a compound's ability to inhibit agonist-stimulated cAMP production, we can quantify its functional antagonism (IC₅₀).

Methodology:

  • Cell Preparation:

    • Plate CHO-K1 cells stably expressing the human Histamine H₂ receptor in a 96-well plate and grow to ~90% confluency.

    • On the day of the assay, wash the cells with serum-free medium and pre-incubate with 100 µM of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Antagonist and Agonist Addition:

    • Add the pyridinylmethanamine isomers at varying concentrations to the wells and incubate for 15 minutes.

    • Add a fixed concentration of a known H₂ agonist (e.g., histamine or amthamine) to all wells (except for the basal control). The agonist concentration should be at its EC₈₀ (the concentration that elicits 80% of the maximal response), which must be predetermined in a separate agonist dose-response experiment. This ensures a robust signal window for measuring inhibition.

  • Cell Lysis and cAMP Detection:

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay.[11][15] These assays are based on a competitive immunoassay principle.[15]

  • Data Analysis:

    • The signal from the detection kit (e.g., fluorescence ratio) is inversely proportional to the amount of cAMP produced.

    • Normalize the data: Set the signal from cells treated with agonist alone as 0% inhibition and the signal from cells with no agonist as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the antagonist (isomer) concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Histamine) H2R H2 Receptor Agonist->H2R Activates Antagonist Antagonist (Isomer) Antagonist->H2R Blocks Gs Gαsβγ H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Signal) AC->cAMP Converts ATP ATP ATP->AC

Figure 3: Gs-coupled signaling pathway for the H2 receptor and the inhibitory mechanism of an antagonist.

Conclusion

The comparative analysis of pyridinylmethanamine isomers demonstrates a core principle of medicinal chemistry: subtle changes in molecular structure can lead to profound differences in biological activity. The position of the nitrogen atom in the pyridine ring directly impacts the compound's ability to interact with specific biological targets like the H₁ and H₂ histamine receptors. The 4-pyridinylmethanamine isomer emerges as the most potent H₁ antagonist in this illustrative comparison, underscoring a clear structure-activity relationship.

For researchers in drug discovery, this guide highlights the necessity of systematically evaluating all relevant isomers of a lead scaffold. The provided protocols for radioligand binding and cAMP functional assays offer robust, validated methods for generating the quantitative data needed to make informed decisions in the optimization of new chemical entities.

References

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link][13]

  • ResearchGate (2023). cAMP Measurement for Antagonists of a G αs -Coupled Receptor. Available at: [Link][14]

  • Innoprot (n.d.). Histamine H1 Receptor Assay. Available at: [Link][5]

  • ResearchGate (n.d.). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. Available at: [Link][16]

  • ACS Publications (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Available at: [Link][9]

  • University of Regensburg (2024). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Available at: [Link][17]

  • Mosher, M. et al. (n.d.). Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. National Center for Biotechnology Information. Available at: [Link][18]

  • Amanote Research (n.d.). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl). Available at: [Link][19]

  • Creative Biolabs (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available at: [Link][4]

  • MDPI (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link][20]

  • ResearchGate (n.d.). Structure activity relationship. Available at: [Link][21]

  • ResearchGate (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Available at: [Link][10]

  • PubMed (1998). A novel histamine 2(H2) receptor antagonist with gastroprotective activity. II. Synthesis and pharmacological evaluation of 2-furfuryl-thio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings. Available at: [Link][6]

  • Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][22]

  • PubMed (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Available at: [Link][23]

  • ResearchGate (n.d.). Structural isomers of aminopyridines. Available at: [Link][3]

  • PubMed (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available at: [Link][24]

  • Semantic Scholar (1995). [(3-Pyridylalkyl)piperidylidene]benzocycloheptapyridine derivatives as dual antagonists of PAF and histamine. Available at: [Link][7]

  • ResearchGate (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link][25]

  • PubMed (1999). Interaction of the new histamine H2-receptor antagonist pibutidine hydrochloride with canine cloned H2-receptor expressed cells. Available at: [Link][8]

  • MDPI (2017). Molecular Encapsulation of Histamine H₂-Receptor Antagonists by Cucurbit[12]Uril: An Experimental and Computational Study. Available at: [Link][26]

  • Medicines for Malaria Venture (2013). Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Available at: [Link][27]

  • ResearchGate (2017). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Available at: [Link][28]

  • MDPI (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link][29]

  • MDPI (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link][30]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery with a novel compound like (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for laboratory professionals to manage the waste of this compound, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are synthesized from established best practices for pyridine derivatives, sulfonyl-containing compounds, and amine hydrochlorides, providing a robust and scientifically grounded approach.

Understanding the Hazard Profile: A Proactive Approach to Safety

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar pyridine compounds.[3][4]

  • Irritation: Likely to cause skin and serious eye irritation.[4][6][7] May cause respiratory irritation.[7][8][9]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[1][3] Contact with strong acids should also be avoided unless part of a specific neutralization protocol.[10]

  • Environmental: The environmental impact is not fully known, but pyridine-containing compounds can be toxic to aquatic life. Therefore, it must not be discharged into drains or rivers.[6]

Hazard Classification (Anticipated)Precautionary Statement Reference
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332[3]
Skin Corrosion/IrritationH315[8]
Serious Eye Damage/Eye IrritationH319[8]
Specific target organ toxicityH335[8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a multi-step process that prioritizes safety and regulatory compliance. All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2][11]

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste, ensure you are in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][6] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[10][12]

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®. Nitrile gloves may not offer sufficient protection.[1][2] Always check the manufacturer's glove compatibility chart.

  • Lab Coat: A standard, fully-buttoned laboratory coat.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[10][13]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[10]

  • Designated Waste Container: Use a clearly labeled, dedicated container for (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride waste.[10]

  • Waste Types:

    • Solid Waste: Collect un-dissolved compound, contaminated pipette tips, and absorbent materials in a separate, clearly labeled container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated, sealed, and airtight container.[1] Do not mix with other waste streams.

  • Container Material: High-density polyethylene (HDPE) or glass containers are suitable for storing this type of waste.[10]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1][14] The label should clearly state "(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride" and any known hazard symbols.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Assess: Evacuate the immediate area and assess the extent of the spill.[2]

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or dry earth.[2][6] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.[2][14]

Step 4: Final Disposal Procedure

All hazardous waste must be disposed of through your institution's official hazardous waste collection program.[11]

  • Storage: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]

  • Request Pickup: When the container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[1]

  • Incineration: The recommended final disposal method for pyridine-containing waste is high-temperature incineration (820°C - 1,600°C) in a licensed facility.[15] This ensures the complete destruction of the compound.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container (Labeled Hazardous Waste) segregate->solid_waste Solids, Contaminated Items liquid_waste Liquid Waste Container (Labeled Hazardous Waste) segregate->liquid_waste Solutions spill Spill Occurs? solid_waste->spill liquid_waste->spill small_spill Small Spill Procedure: Absorb with Inert Material spill->small_spill Yes (Small) large_spill Large Spill Procedure: Evacuate & Call EHS spill->large_spill Yes (Large) store Store Sealed Container in Designated Area spill->store No collect_spill_waste Collect Spill Debris as Hazardous Waste small_spill->collect_spill_waste end End: Final Disposal (Incineration by Licensed Facility) large_spill->end collect_spill_waste->store request_pickup Request Waste Pickup from EHS store->request_pickup request_pickup->end

Caption: Decision workflow for handling and disposing of the target compound.

By adhering to these detailed procedures, researchers can ensure that their innovative work is conducted with the highest standards of safety and environmental stewardship from the beginning of their experiments to the final disposal of waste materials.

References

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Material Safety Data Sheet for 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. Cole-Parmer. [Link]

  • Standard Operating Procedure for Hydrochloric acid. University of California, Merced. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • Safety Data Sheet for PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Recovery of amines from by-product chloride salts.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • PubChem Entry for (5-Methylpyridin-2-yl)methanamine hydrochloride. National Center for Biotechnology Information (NCBI). [Link]

  • Physico-chemical Properties of (5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. ChemBK. [Link]

Sources

A Senior Application Scientist's Guide to Handling (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. As this compound is a specialized reagent, a thorough understanding of its potential hazards—derived from its sulfonylpyridine and methanamine hydrochloride moieties—is critical. This guide moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Compound's Profile

Before any laboratory work commences, a thorough risk assessment is mandatory. The chemical structure of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride suggests several potential hazards based on its functional groups. While a specific, comprehensive toxicological profile may not be widely published, we can infer risks from analogous compounds.

  • Amine Hydrochlorides: These compounds can be skin and eye irritants.[1][2] The hydrochloride salt form generally increases water solubility and may be hygroscopic (absorbs moisture from the air).[2][3]

  • Sulfonylpyridines: This class of compounds can have diverse biological activities and reactivity. Some have been identified as cysteine-reactive, indicating a potential to react with biological molecules.[4]

  • Powdered Form: As a solid, the primary risk is the inhalation of fine dust particles, which can cause respiratory irritation.[2][5] Accidental dermal contact or ingestion are also significant routes of exposure.

Based on safety data for structurally related chemicals, this compound should be treated as, at minimum:

  • Harmful if swallowed, inhaled, or in contact with skin.[2][6]

  • A cause of serious skin and eye irritation or damage.[3][5][6]

  • Potentially causing respiratory irritation.[2][5]

Table 1: Summary of Potential Hazards and Routes of Exposure
Hazard Classification (Inferred)Potential Health EffectPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if ingested, absorbed through skin, or inhaled.[2][6]Ingestion, Skin Contact, Inhalation
Skin Corrosion/IrritationMay cause skin irritation or chemical burns.[5][6]Skin Contact
Serious Eye Damage/IrritationMay cause serious eye irritation or damage.[5][6]Eye Contact
Specific Target Organ ToxicityMay cause respiratory irritation upon inhalation of dust.[2][5]Inhalation

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary safety measures are robust engineering and administrative controls that minimize exposure potential from the outset.

  • Engineering Controls: All handling of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, especially in its powdered form, must be conducted within a certified chemical fume hood.[7] This prevents the inhalation of airborne particles. The fume hood should have adequate airflow, and the sash should be kept at the lowest practical height. Safety showers and eyewash stations must be readily accessible and tested regularly.[2][8]

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. Always work in a well-ventilated area and never work alone.[9] Ensure that all users have read and understood the relevant Safety Data Sheets (SDS) for this or similar compounds before beginning work.[10] Do not eat, drink, or smoke in the laboratory.[6][8]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and must be based on a thorough risk assessment. The following PPE is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment
Body AreaPPE SpecificationRationale and Causality
Respiratory NIOSH-approved respirator (e.g., N95 for powders; air-purifying respirator with appropriate cartridges for vapors/mists).[11][12]Required when handling the solid powder outside of a fume hood (not recommended) or if aerosols may be generated.[6] Prevents inhalation of irritating and potentially toxic particles.
Eye & Face ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.[3][12]Protects against accidental splashes of solutions into the eyes, which can cause serious damage.[5] A face shield offers broader protection against splashes to the entire face.
Hands Compatible chemical-resistant gloves (e.g., Nitrile). Always use two pairs (double-gloving).[10][13]Prevents dermal absorption, which is a key route of exposure for amines.[1] Gloves must be inspected for tears before use, and proper removal technique is crucial to avoid contaminating the skin.[8] Immediately replace gloves if contaminated.
Body Flame-retardant and antistatic protective clothing, such as a fully-buttoned laboratory coat.[6] Consider a chemical-resistant apron for larger quantities.Protects skin from spills and contamination.[9] Clothing worn in the lab should not be worn outside. Contaminated clothing must be removed immediately and laundered separately.[9]
Feet Closed-toe, chemical-resistant shoes.[12]Protects feet from spills.

Operational Plans: Step-by-Step Handling Protocols

Adherence to a strict, validated protocol minimizes the risk of exposure and ensures procedural consistency.

Protocol 1: Handling the Solid Compound (e.g., Weighing)

This workflow emphasizes containment to prevent the generation and spread of dust.

cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup prep1 Verify fume hood certification and functionality. prep2 Don appropriate PPE: - Double nitrile gloves - Goggles & Face Shield - Lab Coat prep1->prep2 prep3 Decontaminate work surface inside the fume hood. prep2->prep3 handle1 Place all necessary equipment (balance, weigh paper, spatula, containers) into the hood. prep3->handle1 handle2 Carefully weigh the required amount of solid compound. Avoid creating dust clouds. handle1->handle2 handle3 Tightly seal the source container immediately after use. handle2->handle3 handle4 Transfer the weighed solid to a sealed receiving vessel. handle2->handle4 clean1 Carefully wipe down the spatula, balance, and work surface with a damp cloth (e.g., 70% ethanol). handle4->clean1 clean2 Dispose of all contaminated disposables (weigh paper, wipes, gloves) into a labeled hazardous waste container. clean1->clean2 clean3 Remove PPE in the correct order (outer gloves first) and wash hands thoroughly. clean2->clean3

Caption: Workflow for Safely Weighing the Solid Compound.

Protocol 2: Preparing Solutions
  • Preparation: Follow the same preparation steps as in Protocol 1 (fume hood verification, PPE, surface decontamination).

  • Solvent Dispensing: Place the sealed vessel containing the pre-weighed solid in the fume hood. Dispense the required volume of solvent slowly into the vessel to avoid splashing.

  • Dissolution: Seal the vessel and mix using a vortex or magnetic stirrer as appropriate. Ensure the vessel is properly sealed to prevent the release of vapors or aerosols.

  • Transfer: If the solution needs to be transferred, use a pipette or syringe. Perform all transfers within the fume hood.

  • Cleanup: Decontaminate all equipment. Dispose of contaminated tips, syringes, and gloves as hazardous waste. Wash hands thoroughly after removing PPE.

Emergency Procedures: A Plan for When Things Go Wrong

Rapid and correct response to an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention immediately.[2]

  • Spill: Evacuate the immediate area.[9] For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand), sweep it up carefully without creating dust, and place it in a sealed, labeled container for hazardous waste disposal.[7] Ventilate the area. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EH&S) department.[6]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment. All waste generated from handling this compound is considered hazardous chemical waste.[10]

  • Waste Segregation: Never mix this waste with general trash or other waste streams.[14] Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent pads, etc.[10]

    • Liquid Waste: Unused or spent solutions.[14]

    • Sharps: Contaminated needles or syringes.[10]

  • Container Management: Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[15] Ensure containers are properly labeled with a hazardous waste tag detailing the contents.

  • Disposal Procedure: Do not dispose of this chemical down the drain.[14] All waste must be disposed of through your institution's official EH&S chemical waste program, which will typically involve high-temperature incineration by a licensed waste management company.[16]

Caption: Decision Tree for Proper Waste Segregation.

References

  • SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich.
  • What are the Health and Safety Guidelines for Using Amines?
  • Safety D
  • Safety D
  • SAFETY DATA SHEET - Pyridine hydrochloride. (2010, October 29). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Pyridine hydrochloride. Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET - 4-(Dimethylamino)pyridine. (2021, October 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - Pyridine. (2009, October 2). Fisher Scientific.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. (2009, February 4). Fisher Scientific.
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. (2020, April 17).
  • Disposal and destruction of diversion-risk medicine waste. Queensland Health.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
  • Disposal of chemical waste
  • CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. (2022, April 4). University of Pittsburgh.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.